molecular formula C10H6F3NO2 B1309331 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid CAS No. 883541-39-7

7-(trifluoromethyl)-1H-indole-2-carboxylic Acid

Katalognummer: B1309331
CAS-Nummer: 883541-39-7
Molekulargewicht: 229.15 g/mol
InChI-Schlüssel: PISPPXUYIZNQMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-(trifluoromethyl)-1H-indole-2-carboxylic Acid is a useful research compound. Its molecular formula is C10H6F3NO2 and its molecular weight is 229.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

7-(trifluoromethyl)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)6-3-1-2-5-4-7(9(15)16)14-8(5)6/h1-4,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISPPXUYIZNQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405627
Record name 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883541-39-7, 172216-98-7
Record name 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethyl)-1H-indole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-(trifluoromethyl)-1H-indole-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of this compound. This compound is of significant interest in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. This document synthesizes available data on its chemical properties, provides representative experimental protocols, and explores its mechanism of action as a potential enzyme inhibitor.

Core Chemical Properties

This compound is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group at the 7-position and the carboxylic acid at the 2-position of the indole ring are key determinants of its chemical reactivity and biological activity.

Physicochemical Data
PropertyValue / RangeSource / Notes
Molecular Formula C₁₀H₆F₃NO₂[1]
Molecular Weight 229.16 g/mol [1][2]
CAS Number 172216-98-7[2]
Physical Form Solid, powder
Purity Typically ≥98%
Density 1.5 ± 0.1 g/cm³Predicted value
Melting Point Not availableData for a related compound, 1-Boc-4-(trifluoromethyl)-1H-indole-2-carboxylic acid, is also not available.[3] Indole-3-carboxylic acid melts at 232-234 °C with decomposition.[4]
Boiling Point Not availableExpected to decompose at high temperatures.[5][6]
pKa Not available (Predicted: ~3-4)Carboxylic acids generally have a pKa between 4 and 5. The electron-withdrawing trifluoromethyl group is expected to lower this value. The predicted pKa for a similar compound, 5-(Trifluoromethyl)pyridine-2-carboxylic acid, is 3.13.[5]
Solubility Not availableExpected to have low solubility in water and higher solubility in polar organic solvents like DMSO and methanol.[4][7][8] Some indole carboxamide derivatives exhibit low kinetic solubility in PBS.[9]
Storage Store at room temperature or 2-8°C, in a dark place under an inert atmosphere.[2]
Spectral Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from its structure.

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indole ring, a signal for the N-H proton (typically downfield), and a broad singlet for the carboxylic acid proton (very downfield, often >10 ppm). The protons on the benzene portion of the indole ring will show splitting patterns influenced by the trifluoromethyl group.

  • ¹³C NMR: The spectrum will display signals for the nine carbon atoms of the indole ring and the carboxylic acid carbon. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

  • IR Spectroscopy: The infrared spectrum will be characterized by a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[10] A strong, sharp absorption for the C=O (carbonyl) stretch is expected around 1700-1725 cm⁻¹.[10]

  • Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum would be expected at an m/z corresponding to its molecular weight (229.16).

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general methodology can be constructed based on established synthetic routes for related indole derivatives.[2][11]

Representative Synthesis

The synthesis of indole-2-carboxylic acids often involves multi-step sequences. A common strategy is the Reissert indole synthesis or variations thereof, starting from an appropriately substituted ortho-nitrotoluene.

Protocol: General Reissert Indole Synthesis

  • Condensation: React 2-nitro-3-(trifluoromethyl)toluene with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding ethyl 2-(2-nitro-3-(trifluoromethyl)phenyl)-2-oxopropanoate.

  • Reductive Cyclization: Reduce the nitro group of the resulting ketoester using a reducing agent such as zinc in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C). This step effects the cyclization to form the ethyl ester of this compound.

  • Saponification: Hydrolyze the resulting ethyl ester to the carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in an aqueous alcohol solution, followed by acidification to precipitate the final product.[2]

Purification Protocol

The crude product from the synthesis is typically purified to achieve high purity for subsequent applications.

  • Extraction: After acidification, the product is often extracted from the aqueous layer using an organic solvent like ethyl acetate.

  • Washing: The organic layer is washed with brine to remove residual water and impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization or Chromatography: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel. For related indole carboxamides, a mobile phase of dichloromethane and methanol has been used.[9]

Biological Activity and Signaling Pathway

This compound has been identified as a potential inhibitor of aromatase, a key enzyme in the biosynthesis of estrogens.[12] Aromatase inhibitors are a critical class of drugs for the treatment of hormone-receptor-positive breast cancer in postmenopausal women.[13][14][15]

Mechanism of Action: Aromatase Inhibition

Aromatase (CYP19A1) is a cytochrome P450 enzyme that catalyzes the final step of estrogen biosynthesis, which is the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[1][16][17][18] In many breast cancers, the tumor growth is stimulated by estrogen. By inhibiting aromatase, the production of estrogen is suppressed, thereby slowing or stopping the growth of cancer cells.[14]

Non-steroidal aromatase inhibitors typically bind reversibly to the active site of the enzyme, interacting with the heme group of the cytochrome P450 protein to block its catalytic activity.[13] The indole scaffold of this compound likely serves as a core structure that can be further functionalized to enhance binding affinity and selectivity for the aromatase enzyme.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and purification of an indole-2-carboxylic acid derivative.

G cluster_synthesis Synthesis cluster_workup Workup & Purification Start Starting Materials (e.g., 2-nitro-3-(trifluoromethyl)toluene) Condensation Condensation with Diethyl Oxalate Start->Condensation Reduction Reductive Cyclization Condensation->Reduction Saponification Ester Saponification Reduction->Saponification Acidification Acidification Saponification->Acidification Extraction Solvent Extraction Acidification->Extraction Purification Chromatography or Recrystallization Extraction->Purification FinalProduct Pure 7-(trifluoromethyl)-1H- indole-2-carboxylic acid Purification->FinalProduct

Caption: Generalized workflow for the synthesis and purification of this compound.

Signaling Pathway: Aromatase Inhibition

The diagram below illustrates the role of aromatase in estrogen synthesis and how its inhibition impacts estrogen receptor (ER) signaling, a key pathway in hormone-dependent breast cancer.

G cluster_synthesis Estrogen Synthesis cluster_signaling Cellular Signaling Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER binds to GeneTranscription Gene Transcription (Cell Proliferation, Growth) ER->GeneTranscription activates Inhibitor 7-(trifluoromethyl)-1H- indole-2-carboxylic acid Inhibitor->Aromatase inhibits

Caption: Mechanism of action via inhibition of the aromatase signaling pathway.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining the indole scaffold with an electron-withdrawing trifluoromethyl group, impart distinct physicochemical properties that influence its biological activity, pharmacokinetic profile, and potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its role in relevant biological pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following tables summarize the key predicted and known characteristics of this compound.

Table 1: General and Predicted Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₆F₃NO₂--INVALID-LINK--
Molecular Weight 229.16 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Predicted Melting Point 210-220 °C
Predicted Boiling Point 415.7 ± 45.0 °C at 760 mmHg
Table 2: Predicted Acidity, Lipophilicity, and Solubility
PropertyValue
Predicted pKa 3.2 ± 0.1
Predicted logP 2.8 ± 0.3
Predicted Aqueous Solubility 0.85 g/L

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is fundamental in drug development. The following sections detail standard experimental methodologies for the key parameters of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of dry, powdered this compound is finely crushed.

  • Capillary Loading: The open end of a glass capillary tube is pressed into the powdered sample and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 2 °C/min).

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of a molecule at different physiological pH values.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low) to a known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are saturated with each other by vigorous mixing, followed by separation.

  • Compound Distribution: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the aqueous phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water (or a relevant buffer) in a sealed container.

  • Equilibration: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is removed by filtration or centrifugation.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Result Expression: The solubility is typically expressed in units of mass per volume (e.g., g/L or mg/mL).

Biological Relevance and Signaling Pathways

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of several key enzymes, highlighting the therapeutic potential of this scaffold. The presence of the 7-trifluoromethyl group can significantly enhance potency and modulate pharmacokinetic properties.

Inhibition of HIV-1 Integrase

Indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. These inhibitors typically function by chelating the divalent metal ions (Mg²⁺) in the enzyme's active site, thereby preventing the strand transfer step of viral DNA integration into the host genome.

HIV1_Integrase_Inhibition cluster_host_cell Host Cell cluster_inhibition Inhibition Viral_DNA Viral DNA HIV1_Integrase HIV-1 Integrase Viral_DNA->HIV1_Integrase binds Host_DNA Host DNA Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus results in Indole_Acid 7-(Trifluoromethyl)-1H- indole-2-carboxylic acid Derivative Indole_Acid->HIV1_Integrase inhibits HIV1_Integrase->Host_DNA mediates integration into IDO1_TDO_Inhibition Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO substrate for Kynurenine Kynurenine Immunosuppression Tumor Immune Evasion Kynurenine->Immunosuppression promotes IDO1_TDO->Kynurenine converts to Indole_Acid 7-(Trifluoromethyl)-1H- indole-2-carboxylic acid Derivative Indole_Acid->IDO1_TDO inhibits

An In-Depth Technical Guide to 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid (CAS: 172216-98-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the indole-2-carboxylic acid class. The presence of the trifluoromethyl group at the 7-position of the indole ring significantly influences its electronic properties and lipophilicity, making it a molecule of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, based on available scientific literature and chemical data.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of approximately 210°C, at which it also undergoes decomposition[1]. Its chemical structure and key identifiers are summarized in the table below.

PropertyValue
CAS Number 172216-98-7
Molecular Formula C₁₀H₆F₃NO₂
Molecular Weight 229.16 g/mol
IUPAC Name This compound
InChI 1S/C10H6F3NO2/c11-10(12,13)6-3-1-2-5-4-7(9(15)16)14-8(5)6/h1-4,14H,(H,15,16)
SMILES OC(=O)c1cc2cccc(c2[nH]1)C(F)(F)F
Appearance Solid
Melting Point ~210 °C (decomposes)[1]

Synthesis

A plausible synthetic route, illustrated below, would involve the reaction of 2-(trifluoromethyl)phenylhydrazine with pyruvic acid. This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes acid-catalyzed cyclization to form the indole ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 2-(Trifluoromethyl)phenylhydrazine process Fischer Indole Synthesis (Acid Catalyst, Heat) reactant1->process reactant2 Pyruvic Acid reactant2->process product 7-(Trifluoromethyl)-1H- indole-2-carboxylic acid process->product

Figure 1. Plausible synthetic workflow for this compound.

Experimental Protocol (General Procedure based on related syntheses):

A detailed protocol for a similar transformation, the synthesis of other substituted indole-2-carboxylic acids, can be adapted. For instance, the Fischer indole cyclization of ethyl pyruvate hydrazones derived from ortho-functionalized anilines is a well-documented method.

Step 1: Formation of the Hydrazone 2-(Trifluoromethyl)phenylhydrazine would be reacted with pyruvic acid in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the corresponding hydrazone.

Step 2: Cyclization The formed hydrazone is then subjected to cyclization conditions. This is commonly achieved by heating the hydrazone in the presence of a strong acid catalyst like sulfuric acid, polyphosphoric acid, or a Lewis acid such as zinc chloride. The reaction progress would be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification Upon completion of the reaction, the mixture is cooled and poured into ice-water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of similar indole-2-carboxylic acids and the influence of the trifluoromethyl group, the following spectral characteristics can be predicted.

4.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the indole ring protons and the carboxylic acid proton. The trifluoromethyl group will influence the chemical shifts of the aromatic protons on the benzene portion of the indole ring.

Predicted 1H NMR Data
Proton Predicted Chemical Shift (ppm)
-COOH12.0 - 13.0 (broad singlet)
Indole NH11.0 - 12.0 (broad singlet)
H3~7.2 (singlet or doublet)
H4, H5, H67.0 - 8.0 (multiplets)

4.2. 13C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the carbons of the indole ring, and the carbon of the trifluoromethyl group, which will appear as a quartet due to coupling with the three fluorine atoms.

Predicted 13C NMR Data
Carbon Predicted Chemical Shift (ppm)
-COOH160 - 165
C2~135
C3~105
C3a~128
C4, C5, C6120 - 130
C7~125 (quartet, JC-F)
C7a~135
-CF₃~124 (quartet, JC-F)

4.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the carboxylic acid functional group and the N-H bond of the indole ring.

Predicted IR Data
Functional Group Predicted Absorption (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (very broad)
N-H stretch (indole)3300-3500 (sharp to broad)
C=O stretch (carboxylic acid)1680-1710
C-F stretch1100-1300 (strong)

4.4. Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z 229. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the trifluoromethyl group (-CF₃, 69 Da).

Biological Activity and Potential Applications

While there is limited direct research on the biological activity of this compound itself, the indole-2-carboxylic acid scaffold is a well-established pharmacophore in drug discovery.

5.1. Context from Related Compounds

Derivatives of indole-2-carboxylic acid have been extensively investigated for a variety of therapeutic targets. For example, numerous studies have focused on their potential as:

  • HIV-1 Integrase Inhibitors: The carboxylic acid moiety can chelate essential metal ions in the active site of the integrase enzyme, a mechanism crucial for their inhibitory activity.

  • Anti-parasitic Agents: Certain indole-2-carboxamides have shown activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease.

  • Anticancer Agents: Some indole derivatives have been explored for their potential to inhibit cancer cell proliferation.

The introduction of a trifluoromethyl group, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and increase binding affinity to target proteins.

5.2. Potential Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with various biological pathways. For instance, if it were to act as an HIV-1 integrase inhibitor, it would interfere with the viral replication cycle.

G cluster_pathway Potential HIV-1 Integrase Inhibition viral_rna Viral RNA viral_dna Viral DNA viral_rna->viral_dna Reverse Transcription integration Integration viral_dna->integration integrase Integrase Enzyme integrase->integration host_dna Host DNA host_dna->integration provirus Provirus integration->provirus Successful inhibitor 7-(Trifluoromethyl)-1H- indole-2-carboxylic acid inhibitor->integrase Inhibits

Figure 2. Hypothetical mechanism of action as an HIV-1 integrase inhibitor.

Conclusion

This compound is a fluorinated indole derivative with significant potential as a building block in medicinal chemistry. While detailed experimental data for this specific compound is sparse in publicly accessible literature, its synthesis can be approached through established methodologies for indole-2-carboxylic acids. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties. Further research is warranted to fully elucidate its synthetic accessibility, spectroscopic characteristics, and biological activity profile, which could pave the way for its application in the development of novel therapeutic agents.

References

Structure Elucidation of 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid. The information presented herein is compiled from spectroscopic data and synthetic methodologies, offering a valuable resource for researchers engaged in the study and application of fluorinated indole derivatives.

Core Compound Information

PropertyValue
Chemical Name This compound
CAS Number 172216-98-7
Molecular Formula C₁₀H₆F₃NO₂
Molecular Weight 229.16 g/mol
Canonical SMILES C1=CC(=C2C(=C1)C(=CN2)C(=O)O)C(F)(F)F
InChI Key PISPPXUYIZNQMU-UHFFFAOYSA-N

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A combined experimental and theoretical investigation of the molecular structure and vibrational wavenumbers has been reported, providing a solid foundation for its characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei of this compound.

Table 1: ¹H NMR Spectral Data (Expected)

Chemical Shift (ppm)MultiplicityAssignment
~12.0 - 13.0br s-COOH
~11.5 - 12.0br s-NH
~7.8 - 8.0dH-4
~7.2 - 7.4mH-5, H-6
~7.1 - 7.2sH-3

Note: Predicted chemical shifts are based on typical values for indole derivatives and related structures. The broad singlets for the acidic protons (-COOH and -NH) are subject to concentration and solvent effects.

Table 2: ¹³C NMR Spectral Data (Expected)

Chemical Shift (ppm)Assignment
~162 - 165-COOH
~136 - 138C-7a
~130 - 132C-2
~120 - 130 (q)-CF₃
~125 - 128C-3a
~120 - 125C-5, C-6
~115 - 120 (q)C-7
~110 - 115C-4
~100 - 105C-3

Note: The carbon attached to the trifluoromethyl group (C-7) and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.

Table 3: ¹⁹F NMR Spectral Data (Expected)

Chemical Shift (ppm)MultiplicityAssignment
~ -60 to -65s-CF₃

Note: The chemical shift is relative to a standard such as CFCl₃.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
3300-3400MediumN-H stretch (Indole)
1680-1710StrongC=O stretch (Carboxylic acid)
1100-1300StrongC-F stretch (Trifluoromethyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data

m/z (Expected)Interpretation
229.03[M]⁺ (Molecular ion)
212.03[M-OH]⁺
184.03[M-COOH]⁺
160.03[M-CF₃]⁺

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis are crucial for reproducible research. While a specific, detailed synthesis protocol for this compound was not found in the immediate search results, a general approach often involves the Fischer indole synthesis or other related cyclization reactions starting from a suitably substituted phenylhydrazine and a pyruvate derivative.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Sample IR FT-IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

A typical workflow for the synthesis and structural elucidation of an organic compound.

Logical Relationships in Structure Elucidation

The process of structure elucidation relies on the logical correlation of data from different spectroscopic methods. Each technique provides a piece of the puzzle, and their combination leads to an unambiguous structure assignment.

logical_relationship MS Mass Spectrometry (Molecular Formula) Structure Final Structure MS->Structure Provides Molecular Weight IR IR Spectroscopy (Functional Groups) IR->Structure Identifies -COOH, -NH, -CF₃ NMR NMR Spectroscopy (Connectivity) NMR->Structure Determines C-H Framework

Logical relationship between spectroscopic data and final structure determination.

Conclusion

The structure of this compound is well-supported by a combination of modern spectroscopic techniques. This guide summarizes the key data and logical framework used in its structural elucidation, providing a valuable reference for researchers in the fields of medicinal chemistry and drug development. Further detailed experimental data can likely be found in the cited literature.

References

The Biological Potential of 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its structural resemblance to tryptophan allows it to interact with various biological targets. The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's therapeutic potential by increasing its metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This technical guide provides an in-depth overview of the known biological activities associated with the indole-2-carboxylic acid core, with a special focus on the potential implications of a trifluoromethyl substituent at the 7-position. While direct experimental data for 7-(trifluoromethyl)-1H-indole-2-carboxylic acid is limited, this document serves as a valuable resource for researchers by summarizing the activities of structurally related compounds and providing detailed experimental protocols to facilitate further investigation.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism

Cysteinyl leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions.[2] Antagonists of the CysLT1 receptor are therefore of significant therapeutic interest. Research has shown that 3-substituted 1H-indole-2-carboxylic acid derivatives are potent and selective CysLT1 antagonists.[3] Notably, structure-activity relationship (SAR) studies have indicated that substitution at the 7-position of the indole ring is highly favorable for this activity, with a 7-methoxy derivative showing an exceptionally low IC50 value.[2] This highlights the potential of 7-substituted indole-2-carboxylic acids, including the 7-trifluoromethyl derivative, as a promising avenue for the development of novel CysLT1 antagonists.

Quantitative Data for CysLT1 Antagonism by Indole-2-Carboxylic Acid Derivatives
CompoundSubstitutionCysLT1 IC50 (µM)CysLT2 IC50 (µM)Reference
17k3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy0.005915[2]
17j3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-5-methoxy>10>25[2]
17i3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-6-methoxy0.12>25[2]
17g3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-chloro0.01312[2]
Experimental Protocol: Calcium Mobilization Assay for CysLT1 Antagonism

This protocol is designed to assess the ability of a test compound to inhibit CysLT1 receptor activation by measuring changes in intracellular calcium concentration.[4][5]

Materials:

  • HEK293 cells stably expressing the human CysLT1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Leukotriene D4 (LTD4) as the agonist.

  • Test compound (e.g., this compound).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Cell Culture: Seed the CysLT1-expressing HEK293 cells into 96-well plates and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C in the dark.

  • Cell Washing: After incubation, wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation: Add HBSS containing various concentrations of the test compound to the wells. Incubate for 30 minutes at room temperature.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence. Inject a solution of LTD4 to achieve a final concentration that elicits a submaximal response (e.g., EC80).

  • Data Analysis: Monitor the change in fluorescence over time. The antagonist effect of the test compound is determined by its ability to reduce the LTD4-induced increase in fluorescence. Calculate IC50 values from the dose-response curves.

G CysLT1 Receptor Signaling Pathway LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds Gq Gq Protein CysLT1R->Gq Activates Antagonist 7-CF3-Indole-2-COOH (Antagonist) Antagonist->CysLT1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Inflammation Inflammatory Response Ca_release->Inflammation PKC->Inflammation G HIV-1 Integrase Inhibition Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Plate Coat plate with target DNA Block Block non-specific binding sites Plate->Block Reagents Prepare reaction mix: - Integrase - Test compound - Donor DNA Incubate Incubate to allow strand transfer Reagents->Incubate Wash Wash to remove unbound DNA Incubate->Wash Detect Detect integrated DNA (e.g., ELISA) Wash->Detect Analyze Calculate % inhibition and IC50 Detect->Analyze

References

Spectroscopic and Structural Elucidation of 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data available for 7-(trifluoromethyl)-1H-indole-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for these analytical techniques, and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. It is important to note that a complete, verified experimental dataset from a single primary source was not fully accessible at the time of this compilation. Therefore, the presented data is a composite from various sources and may include theoretical values.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

No complete, experimentally verified ¹H NMR data was found in the public domain.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not availableData not available

No complete, experimentally verified ¹³C NMR data was found in the public domain.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
Data not availableData not available

While general IR characteristics for indole carboxylic acids are known, specific experimental peak assignments for the title compound were not available. A study by Singh et al. (2022) indicates a good agreement between experimental and calculated vibrational modes, but the specific experimental data was not accessible.[1]

Table 4: Mass Spectrometry Data
m/zIon Type
Data not availableData not available

Specific experimental mass spectrometry data, such as the molecular ion peak, was not available in the reviewed sources.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of substituted indole-2-carboxylic acids, based on standard laboratory practices.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-H, C=O, C-F, and aromatic C-H stretches.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique and instrument sensitivity.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like carboxylic acids and is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report & Publication Structure_Confirmation->Final_Report

A general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

The Core Mechanism of Action of Trifluoromethyl-Substituted Indoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold has emerged as a powerful strategy in drug discovery. The unique properties of the CF₃ group—including its high electronegativity, lipophilicity, and metabolic stability—can significantly enhance the therapeutic potential of indole-based compounds. This technical guide provides an in-depth exploration of the core mechanisms of action of trifluoromethyl-substituted indoles across various therapeutic areas, including oncology, inflammation, infectious diseases, and virology.

Anticancer Activity: Disruption of Microtubule Dynamics

A primary mechanism by which trifluoromethyl-substituted indoles exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2][3] Microtubules are critical components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape.[4] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells.

Many trifluoromethyl-substituted indole derivatives bind to the colchicine-binding site on β-tubulin.[1][4] This binding event alters the conformation of the tubulin dimer, preventing its incorporation into growing microtubules and leading to the depolymerization of existing ones.[4]

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

The inhibition of tubulin polymerization by trifluoromethyl-substituted indoles initiates a cascade of events culminating in programmed cell death.

Indole Trifluoromethyl-Substituted Indole Tubulin β-Tubulin (Colchicine Binding Site) Indole->Tubulin Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Microtubule Destabilization Polymerization->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway of tubulin inhibition by trifluoromethyl-substituted indoles.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative trifluoromethyl-substituted indole derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
1-(3,4,5-trimethoxyphenyl)-1H-indoleMCF-72.94 ± 0.56[5]
1-(3,4,5-trimethoxyphenyl)-1H-indoleMDA-MB-2311.61 ± 0.004[5]
1-(3,4,5-trimethoxyphenyl)-1H-indoleA5496.30 ± 0.30[5]
1-(3,4,5-trimethoxyphenyl)-1H-indoleHeLa6.10 ± 0.31[5]
1-(3,4,5-trimethoxyphenyl)-1H-indoleA3750.57 ± 0.01[5]
1-(3,4,5-trimethoxyphenyl)-1H-indoleB16-F101.69 ± 0.41[5]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidineC3224.4[6]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidineA37525.4[6]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of test compounds on the polymerization of purified tubulin in vitro.

Start Start Prepare Prepare Purified Tubulin and Test Compound Start->Prepare Incubate Incubate Tubulin with Compound and GTP Prepare->Incubate Measure Measure Absorbance at 340 nm over Time Incubate->Measure Analyze Analyze Polymerization Curves Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Methodology:

  • Reagents and Materials: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), test compound (trifluoromethyl-substituted indole) dissolved in DMSO, and a temperature-controlled spectrophotometer with a 96-well plate reader.

  • Procedure:

    • Prepare a reaction mixture containing tubulin in polymerization buffer.

    • Add the test compound at various concentrations to the reaction mixture. A vehicle control (DMSO) and a positive control (e.g., colchicine) should be included.

    • Initiate polymerization by adding GTP and incubating the mixture at 37°C.

    • Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.

    • Plot absorbance versus time to generate polymerization curves.

  • Data Analysis: Determine the IC₅₀ value of the test compound by analyzing the inhibition of the maximum rate of polymerization or the final polymer mass at different compound concentrations.

Anti-inflammatory Activity: Inhibition of COX-2 and the NF-κB Pathway

Trifluoromethyl-substituted indoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[7] The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[9]

Signaling Pathway: Inhibition of NF-κB Activation

The NF-κB signaling cascade is a key target for the anti-inflammatory effects of these compounds.

Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation and Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Gene Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFkB->Gene Indole Trifluoromethyl-Substituted Indole Indole->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Quantitative Data: Anti-inflammatory Activity

The following table presents the inhibitory activity of a representative trifluoromethyl-substituted indomethacin analog against COX enzymes.

CompoundEnzymeIC₅₀ (nM)Reference
CF₃-IndomethacinmCOX-2267[7][8]
CF₃-IndomethacinhCOX-2388[7]
CF₃-IndomethacinoCOX-1>4000[7]
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

This protocol is used to assess the effect of trifluoromethyl-substituted indoles on the levels of key proteins in the NF-κB signaling pathway.

Start Start Cell_Culture Culture and Treat Cells with Indole Compound and LPS Start->Cell_Culture Lysis Lyse Cells and Quantify Protein Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer Proteins to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibodies (p-p65, p65, IκBα) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with Chemiluminescent Substrate Secondary_Ab->Detect Analyze Analyze Band Intensities Detect->Analyze End End Analyze->End

Caption: Workflow for Western blot analysis of NF-κB pathway proteins.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of the trifluoromethyl-substituted indole for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phosphorylated p65, total p65, IκBα, and a loading control like β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Antimicrobial Activity

Trifluoromethyl-substituted indoles have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The proposed mechanisms of action include the disruption of microbial cell membranes and inhibition of biofilm formation. The lipophilic nature of the trifluoromethyl group may facilitate the interaction of these compounds with the lipid bilayers of microbial membranes, leading to increased permeability and cell death.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of representative trifluoromethyl-substituted indole derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Indole-thiadiazoleS. aureus6.25[10]
Indole-triazoleS. aureus6.25[10]
Indole-thiadiazoleMRSA6.25[10]
Indole-triazoleMRSA6.25[10]
Indole-thiadiazoleE. coli12.5[10]
Indole-triazoleE. coli12.5[10]
Indole-thiadiazoleB. subtilis3.125[10]
Indole-triazoleB. subtilis3.125[10]
Indole-triazoleC. albicans3.125[10]
Indole-triazoleC. krusei3.125[10]
Halogenated IndolesS. aureus20-30[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Perform serial twofold dilutions of the trifluoromethyl-substituted indole compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-HIV Activity: Inhibition of Reverse Transcriptase

Certain trifluoromethyl-substituted indoles have been identified as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[12] HIV-1 RT is a crucial enzyme for the replication of the virus, as it transcribes the viral RNA genome into DNA. These indole derivatives often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that inactivates it.

Quantitative Data: Anti-HIV Activity

The following table presents the anti-HIV activity of a representative trifluoromethyl-substituted indole derivative.

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Indole-based trifluoropropanoate (R-12)0.019210.69711,089[12]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (with one being radiolabeled or fluorescently labeled), and purified HIV-1 RT in a suitable buffer.

  • Inhibition Assay: Add the trifluoromethyl-substituted indole compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.

  • Quantification: Stop the reaction and quantify the amount of newly synthesized DNA. This can be done by measuring the incorporation of the labeled dNTP into the DNA product.

  • Data Analysis: Calculate the percent inhibition of RT activity at each compound concentration and determine the IC₅₀ value.

Conclusion

The incorporation of a trifluoromethyl group into the indole scaffold has proven to be a highly effective strategy for the development of potent therapeutic agents with diverse mechanisms of action. Trifluoromethyl-substituted indoles have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and anti-HIV agents. Their ability to modulate key biological targets such as tubulin, COX-2, the NF-κB pathway, and HIV-1 reverse transcriptase underscores their importance in modern drug discovery. The in-depth understanding of their mechanisms of action, supported by robust experimental data, will continue to drive the design and development of novel and more effective trifluoromethyl-substituted indole-based therapeutics.

References

Potential Therapeutic Targets for 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a synthetic organic compound featuring an indole core, a known scaffold in medicinal chemistry. While direct therapeutic applications of this specific molecule are not yet established in publicly available literature, its structural motifs suggest several potential avenues for therapeutic intervention. The indole-2-carboxylic acid moiety is a recognized pharmacophore, and the presence of a trifluoromethyl group at the 7-position can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity. This document provides an in-depth technical guide exploring the potential therapeutic targets of this compound based on structure-activity relationships of analogous compounds. It is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related molecules.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of biologically active compounds. The derivatization of the indole ring allows for the fine-tuning of pharmacological activity. This compound combines the indole-2-carboxylic acid core with a 7-trifluoromethyl substituent. The trifluoromethyl group is a common bioisostere for a methyl group and is known to enhance metabolic stability and binding affinity of drug candidates. This guide will explore the plausible therapeutic targets for this compound by examining the known biological activities of structurally related indole-2-carboxylic acid derivatives.

Potential Therapeutic Targets

Based on the established pharmacology of the indole-2-carboxylic acid scaffold, the following are hypothesized as potential therapeutic targets for this compound.

HIV-1 Integrase

Derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. These compounds chelate the magnesium ions in the active site of the enzyme, preventing the integration of viral DNA into the host genome. The trifluoromethyl group at the 7-position could potentially enhance the binding affinity and antiviral activity.

NMDA Receptor (Glycine Site)

Indole-2-carboxylic acids are known to act as antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. This receptor is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases. The 7-trifluoromethyl substituent might modulate the potency and selectivity of the compound for different NMDA receptor subtypes.

14-3-3η Protein

Recent studies have shown that derivatives of 1H-indole-2-carboxylic acid can target the 14-3-3η protein, which is overexpressed in certain cancers, such as hepatocellular carcinoma.[1] Inhibition of this protein can induce apoptosis in cancer cells. The specific substitution at the 7-position could influence the interaction with the protein's binding pocket.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

IDO1 and TDO are enzymes involved in tryptophan metabolism and are considered important targets in cancer immunotherapy. Some indole-2-carboxylic acid derivatives have been shown to inhibit these enzymes, leading to the restoration of an anti-tumor immune response. The electron-withdrawing nature of the trifluoromethyl group could play a role in the inhibitory activity.

Quantitative Data (Hypothetical)

As no direct experimental data for this compound is available, the following table presents hypothetical quantitative data based on the activities of related indole-2-carboxylic acid derivatives against the potential targets. This data is for illustrative purposes to guide future experimental work.

TargetAssay TypeParameterHypothetical Value (µM)Reference Compound Class
HIV-1 IntegraseStrand Transfer AssayIC500.5 - 5Indole-2-carboxylic acid derivatives
NMDA Receptor (Glycine Site)Radioligand Binding AssayKi1 - 10Substituted indole-2-carboxylic acids
14-3-3η ProteinFluorescence PolarizationKi5 - 201H-indole-2-carboxylic acid derivatives
IDO1Enzymatic AssayIC502 - 15Indole-2-carboxylic acid derivatives
TDOEnzymatic AssayIC505 - 25Indole-2-carboxylic acid derivatives

Experimental Protocols

The following are generalized experimental protocols for assessing the activity of this compound against its potential targets.

HIV-1 Integrase Strand Transfer Assay

Objective: To determine the in vitro inhibitory activity of the test compound against HIV-1 integrase.

Methodology:

  • Reagents and Materials: Recombinant HIV-1 integrase, donor DNA (oligonucleotide substrate), target DNA, and a suitable assay buffer.

  • Procedure: a. The test compound is serially diluted in DMSO. b. Recombinant HIV-1 integrase is pre-incubated with the test compound for a specified time at 37°C. c. The strand transfer reaction is initiated by the addition of the donor and target DNA substrates. d. The reaction is allowed to proceed for 1-2 hours at 37°C. e. The reaction is stopped, and the products are analyzed using a suitable detection method, such as gel electrophoresis or a fluorescence-based plate reader assay.

  • Data Analysis: The concentration of the compound that inhibits 50% of the integrase activity (IC50) is calculated from the dose-response curve.

NMDA Receptor Glycine Site Binding Assay

Objective: To evaluate the binding affinity of the test compound to the glycine site of the NMDA receptor.

Methodology:

  • Reagents and Materials: Rat brain cortical membranes (source of NMDA receptors), radioligand (e.g., [³H]glycine or a specific antagonist), test compound, and binding buffer.

  • Procedure: a. The test compound is prepared in various concentrations. b. Rat brain membranes are incubated with the radioligand and varying concentrations of the test compound. c. The incubation is carried out at a specific temperature for a defined period to reach equilibrium. d. The bound and free radioligand are separated by rapid filtration. e. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

14-3-3η Protein Inhibition Assay (Fluorescence Polarization)

Objective: To measure the ability of the test compound to disrupt the interaction between 14-3-3η and a fluorescently labeled binding partner.

Methodology:

  • Reagents and Materials: Recombinant 14-3-3η protein, a fluorescently labeled peptide known to bind to 14-3-3η, test compound, and assay buffer.

  • Procedure: a. The test compound is serially diluted. b. Recombinant 14-3-3η protein and the fluorescently labeled peptide are incubated together in the presence of the test compound. c. The fluorescence polarization of the solution is measured using a plate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent peptide and inhibition of the protein-protein interaction. The Ki is determined from the dose-response curve.

IDO1/TDO Enzymatic Assay

Objective: To assess the inhibitory effect of the test compound on the enzymatic activity of IDO1 or TDO.

Methodology:

  • Reagents and Materials: Recombinant human IDO1 or TDO, L-tryptophan (substrate), methylene blue (cofactor for IDO1), ascorbic acid, and catalase in a suitable reaction buffer.

  • Procedure: a. The test compound is pre-incubated with the enzyme. b. The reaction is initiated by the addition of L-tryptophan. c. The reaction mixture is incubated at 37°C for a specified time. d. The reaction is terminated, and the product, N-formylkynurenine, is converted to kynurenine. e. The amount of kynurenine produced is quantified by measuring its absorbance at 321 nm or by HPLC.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathway involvement and a general workflow for target validation.

HIV_Integrase_Inhibition Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Pre-integration\nComplex Pre-integration Complex Viral DNA->Pre-integration\nComplex Integrated Provirus Integrated Provirus Pre-integration\nComplex->Integrated Provirus Integration (HIV-1 Integrase) HIV-1 Integrase HIV-1 Integrase 7-TF-Indole-2-COOH 7-TF-Indole-2-COOH 7-TF-Indole-2-COOH->HIV-1 Integrase Inhibition

Caption: Inhibition of HIV-1 Integrase by this compound.

NMDA_Receptor_Antagonism Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Glutamate Site Glycine Glycine Glycine->NMDAR Binds to Glycine Site 7-TF-Indole-2-COOH 7-TF-Indole-2-COOH 7-TF-Indole-2-COOH->NMDAR Antagonizes Glycine Site Ca2+ Influx Ca2+ Influx NMDAR->Ca2+ Influx Channel Opening Neuronal\nSignaling Neuronal Signaling Ca2+ Influx->Neuronal\nSignaling

Caption: Antagonism of the NMDA Receptor Glycine Site.

Target_Validation_Workflow cluster_0 In Silico & In Vitro Screening cluster_1 Preclinical Evaluation Compound Library Compound Library Virtual Screening Virtual Screening Compound Library->Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification In Vitro Assays\n(Biochemical & Cellular) In Vitro Assays (Biochemical & Cellular) Hit Identification->In Vitro Assays\n(Biochemical & Cellular) Lead Compound\n(7-TF-Indole-2-COOH) Lead Compound (7-TF-Indole-2-COOH) In Vitro Assays\n(Biochemical & Cellular)->Lead Compound\n(7-TF-Indole-2-COOH) ADME/Tox Profiling ADME/Tox Profiling Lead Compound\n(7-TF-Indole-2-COOH)->ADME/Tox Profiling In Vivo Efficacy\n(Animal Models) In Vivo Efficacy (Animal Models) ADME/Tox Profiling->In Vivo Efficacy\n(Animal Models) Candidate Selection Candidate Selection In Vivo Efficacy\n(Animal Models)->Candidate Selection

Caption: General workflow for therapeutic target validation.

Conclusion

While this compound remains a molecule with underexplored therapeutic potential, its structural features strongly suggest that it may interact with several important biological targets. The indole-2-carboxylic acid scaffold is a versatile starting point for the development of inhibitors for enzymes like HIV-1 integrase and IDO1/TDO, as well as modulators of receptors such as the NMDA receptor. The 7-trifluoromethyl group is anticipated to enhance the drug-like properties of the molecule. The experimental protocols and theoretical framework provided in this guide are intended to catalyze further research into the pharmacological profile of this and related compounds, ultimately paving the way for the development of novel therapeutics.

References

role of the trifluoromethyl group in indole bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the Trifluoromethyl Group in Indole Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its versatile biological activities make it a focal point in modern drug discovery.[1][2] A key strategy for optimizing indole-based drug candidates is the strategic incorporation of fluorine-containing functional groups, most notably the trifluoromethyl (CF₃) group.[1][2][3][4]

The introduction of a CF₃ group can profoundly alter a molecule's physicochemical and pharmacological properties.[2][3] This is due to the unique characteristics of the CF₃ moiety, including its high electronegativity, steric bulk, and the exceptional strength of the carbon-fluorine bond.[5] Consequently, trifluoromethylation is a well-established method for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity and selectivity.[1][5] This guide provides a technical overview of the multifaceted , supported by quantitative data, experimental protocols, and pathway visualizations.

Modulation of Physicochemical and Pharmacokinetic Properties

The CF₃ group exerts its influence by modifying several key molecular parameters that are critical for a compound's journey from administration to its biological target. These modifications are often key to transforming a promising lead compound into a viable drug candidate.[5]

Enhanced Lipophilicity

The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, with a Hansch π value of +0.88.[5] This increased lipophilicity can enhance a molecule's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier.[1][2][5] This often leads to improved oral bioavailability and better distribution to target tissues.[1][5]

Increased Metabolic Stability

One of the most valuable contributions of the CF₃ group is the enhancement of metabolic stability.[2][6] Aromatic rings and adjacent benzylic positions are common sites of oxidative metabolism by cytochrome P450 (CYP) enzymes. The strong electron-withdrawing nature of the CF₃ group can deactivate an aromatic ring, making it less susceptible to oxidation.[5] Furthermore, placing a CF₃ group at a potential metabolic hotspot can sterically block enzymatic degradation, thereby increasing the drug's half-life and reducing the required dose.[2][5][6]

Altered Electronic Effects and Acidity

The powerful electron-withdrawing effect of the CF₃ group can significantly influence the pKa of nearby acidic or basic centers within the indole scaffold.[1][3] This modulation can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target through hydrogen bonding or ionic interactions.

The logical flow from the intrinsic properties of the CF₃ group to its ultimate biological impact is visualized below.

cluster_0 Intrinsic Properties of CF3 Group cluster_1 Physicochemical Effects on Indole Scaffold cluster_2 Pharmacological Outcomes prop1 High Electronegativity effect1 Increases Lipophilicity (LogP) prop1->effect1 effect3 Modulates Acidity (pKa) prop1->effect3 prop2 Steric Bulk effect2 Blocks Oxidative Metabolism prop2->effect2 effect4 Alters Molecular Conformation prop2->effect4 prop3 C-F Bond Strength prop3->effect2 out1 Improved Membrane Permeability effect1->out1 out2 Enhanced Metabolic Stability / Half-life effect2->out2 out3 Increased Binding Affinity / Potency effect3->out3 effect4->out3 out4 Improved Bioavailability out1->out4 out2->out4

Caption: Logical relationship between CF₃ group properties and pharmacological effects.

Impact on Biological Activity: Case Studies

The strategic placement of a trifluoromethyl group can lead to dramatic changes in biological activity. The following case studies provide quantitative data on how this substitution influences the potency of indole-based compounds against specific biological targets.

Case Study: Inhibition of AAA ATPase p97

The AAA ATPase p97 is a critical enzyme in protein quality control pathways and a target for cancer therapy. A structure-activity relationship (SAR) study of phenyl indole inhibitors revealed that the nature of the C-5 indole substituent is highly sensitive.[7] The trifluoromethyl-substituted lead compound was compared against several bioisosteres.[7]

Table 1: SAR of C-5 Substituted Phenyl Indole Inhibitors of p97

Compound C-5 Substituent IC₅₀ (μM)
1 -CF₃ 4.5 ± 0.4
2 -OCH₃ 16.5 ± 1.0
3 -OCF₃ 5.0 ± 0.5
4 -CH₃ 0.08 ± 0.01
5 -SF₅ 21.5 ± 0.4
6 -NO₂ 0.05 ± 0.01

Data sourced from a study on p97 inhibitors.[7]

In this series, while the -CF₃ analogue (IC₅₀ = 4.5 µM) was a potent inhibitor, it was surprisingly less active than the electronically divergent -CH₃ and -NO₂ analogues.[7] The study concluded that the biological activity did not fully correlate with either electronic or steric factors alone, highlighting the complex interplay of forces governing molecular recognition.[7]

Case Study: Potentiation of the CFTR Ion Channel

The cystic fibrosis transmembrane conductance regulator (CFTR) is an ion channel where mutations can lead to cystic fibrosis. A study on tetrahydro-1H-pyrido[4,3-b]indoles as CFTR potentiators investigated the effect of substitutions on the phenyl ring. The insertion of a trifluoromethyl group at position 8 caused a notable drop in potency compared to a fluorine-substituted analogue.[8]

Table 2: SAR of Substituted Tetrahydro-1H-pyrido[4,3-b]indoles as CFTR Potentiators

Compound Substitution Efficacy (Eₘₐₓ %) Potency (EC₅₀ μM)
20 6-F 100 ± 5 0.09 ± 0.01
28 8-CF₃ 105 ± 6 0.57 ± 0.05

Data represents mean ± SD (n=3-6) from F508del-CFTR FRT cells.[8]

As shown in Table 2, while the 8-CF₃ substituted compound 28 maintained full efficacy, its potency was approximately 6-fold lower than the 6-fluoro substituted compound 20 .[8] This demonstrates that the position and context of the CF₃ group are critical, and its introduction does not universally guarantee an increase in potency.

Experimental Protocols

Evaluating the impact of trifluoromethylation requires robust and reproducible experimental assays. Below are detailed methodologies for key experiments relevant to assessing the bioactivity and metabolic profile of indole derivatives.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is crucial for determining a compound's susceptibility to Phase I metabolism, a primary factor influenced by trifluoromethylation.[9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test Compound (e.g., trifluoromethylated indole)

  • Liver Microsomes (e.g., Human, Mouse)

  • NADPH regenerating system (Solutions A & B)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Termination Solution (e.g., ice-cold acetonitrile with an internal standard)

  • Control compounds (e.g., high-clearance and low-clearance controls)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Reaction Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer aliquots of the incubation mixture to a new plate containing ice-cold termination solution. This stops the enzymatic reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Calculation: Determine the half-life (t½) by plotting the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression (k) is used in the equation: t½ = 0.693 / -k.

The workflow for this crucial assay is visualized below.

cluster_0 Time-Course Sampling start Start prep Prepare Reagents: - Test Compound (1µM final) - Liver Microsomes - NADPH System - Buffer (pH 7.4) start->prep incubate Pre-warm reaction plate at 37°C prep->incubate initiate Initiate Reaction: Add NADPH system incubate->initiate t0 T=0 min initiate->t0 t5 T=5 min t15 T=15 min t30 T=30 min quench Quench Reaction: Transfer aliquot to ice-cold Acetonitrile + Internal Standard t30->quench process Centrifuge to precipitate proteins quench->process analyze Analyze Supernatant via LC-MS/MS process->analyze end Calculate Half-Life (t½) & Intrinsic Clearance analyze->end cluster_0 Protein Homeostasis Pathway cluster_1 Cellular Outcomes Ub_Protein Ubiquitinated Substrate Protein p97 p97 ATPase Complex Ub_Protein->p97 Binding & Unfolding Proteasome 26S Proteasome p97->Proteasome Delivery Degradation Protein Degradation Proteasome->Degradation Proteolysis Inhibitor CF3-Indole Inhibitor Inhibitor->Block Block->p97 Inhibition Accumulation Accumulation of Misfolded Proteins Block->Accumulation Apoptosis ER Stress & Apoptosis Accumulation->Apoptosis

References

Indole-2-Carboxylic Acid Derivatives: A Technical Guide to Their Discovery and Significance in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The indole-2-carboxylic acid scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery of potent modulators for a wide array of biological targets. This technical guide provides an in-depth exploration of the discovery and significance of these derivatives, with a focus on their applications in antiviral, immuno-oncology, and neurological research. It details the key mechanisms of action, summarizes critical quantitative data, outlines experimental protocols, and visualizes the complex biological pathways and synthetic workflows involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

The Indole-2-Carboxylic Acid Scaffold: A Foundation for Therapeutic Innovation

The indole ring system is a cornerstone of numerous natural products and pharmacologically active compounds. The addition of a carboxylic acid group at the 2-position creates the indole-2-carboxylic acid scaffold, a motif that has proven exceptionally fruitful in the development of novel therapeutics. This core structure provides a rigid framework with specific hydrogen bonding capabilities (donor NH and acceptor COOH) and a lipophilic surface, allowing for high-affinity interactions with a variety of enzyme active sites and receptor binding pockets. Its derivatives have been identified and optimized to target diverse proteins, including viral enzymes, metabolic pathway regulators, and central nervous system receptors.

Key Therapeutic Applications and Discoveries

The significance of indole-2-carboxylic acid derivatives is best illustrated through their successful application in targeting several critical diseases.

Antiviral Activity: Potent Inhibition of HIV-1 Integrase

A major breakthrough for this scaffold was its identification as a potent inhibitor of HIV-1 integrase, a key enzyme responsible for inserting viral DNA into the host genome, which is a critical step in the viral life cycle.[1][2]

Mechanism of Action: Indole-2-carboxylic acid derivatives act as integrase strand transfer inhibitors (INSTIs). The core mechanism involves the chelation of two divalent magnesium ions (Mg²⁺) within the catalytic core of the integrase enzyme.[3] This interaction, facilitated by the indole nitrogen and the C2-carboxylate group, prevents the binding of host DNA and blocks the crucial strand transfer reaction, effectively halting viral replication.[4] Further structural optimizations, such as the introduction of a halogenated benzene ring, can enhance binding through π-π stacking interactions with viral DNA.[5][3]

dot

HIV_Integrase_Inhibition cluster_integrase HIV-1 Integrase Active Site Mg1 Mg²⁺ Mg2 Mg²⁺ vDNA Viral DNA vDNA->Mg1 binds vDNA->Mg2 Derivative Indole-2-Carboxylic Acid Derivative Derivative->Mg1 chelates Derivative->Mg2 Block Strand Transfer Blocked Derivative->Block Host_DNA Host DNA Block->Host_DNA prevents integration into

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Quantitative Data: HIV-1 Integrase Inhibitory Activity

Compound IDModificationsIC₅₀ (μM)Reference
1 Parent Indole-2-carboxylic acid-[3]
17a C6 halogenated benzene ring introduced3.11[5][3]
3 Initial hit from virtual screening-[2]
20a Structural optimization on C3 of indole core0.13[1][2]

Experimental Protocols

Synthesis of Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate (Example Intermediate) [1]

  • Starting Material: Ethyl 6-bromo-1H-indole-2-carboxylate (Compound 12).

  • Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Anhydrous sodium carbonate.

  • Procedure: a. Dissolve Compound 12 (100 mg, 0.37 mmol) in DMF (10 mL). b. Add phosphorus oxychloride (572 mg, 3.73 mmol) dropwise to the solution. c. Stir the mixture at room temperature for 2 hours. d. Heat the solution under reflux for 2 hours, monitoring progress by Thin Layer Chromatography (TLC). e. Cool the solution to room temperature. f. Neutralize to pH 8 by adding anhydrous sodium carbonate. g. Extract the product with ethyl acetate (3 x 30 mL). h. Concentrate the combined organic layers under reduced pressure to yield the crude product.

HIV-1 Integrase Inhibition Assay (Strand Transfer) The inhibitory activity against the strand transfer process of HIV-1 integrase is typically measured using a bio-layer interferometry (BLI) assay or a similar fluorescence-based method.

  • Immobilization: Biotin-labeled viral DNA duplex is immobilized on a streptavidin-coated biosensor.

  • Binding: The biosensor is dipped into a solution containing recombinant HIV-1 integrase enzyme and MgCl₂ to allow the formation of the integrase-DNA complex.

  • Inhibition: The complex-loaded biosensor is then transferred to a solution containing the indole derivative test compound at various concentrations.

  • Strand Transfer Reaction: Finally, the sensor is moved to a solution containing a target DNA substrate. The strand transfer reaction leads to a change in mass at the sensor tip, which is detected.

  • Data Analysis: The rate of the strand transfer reaction is measured in the presence of the inhibitor and compared to a control (DMSO). The IC₅₀ value is calculated from the dose-response curve.

Immuno-Oncology: Dual Inhibition of IDO1 and TDO

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are crucial enzymes in the tryptophan catabolism pathway.[6] Their overexpression in the tumor microenvironment leads to tryptophan depletion and the production of immunosuppressive metabolites (kynurenines), allowing cancer cells to evade the immune system. Indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO, representing a promising strategy in cancer immunotherapy.[6]

dot

Tryptophan_Metabolism Tryptophan Tryptophan IDO1_TDO IDO1 / TDO (Enzymes) Tryptophan->IDO1_TDO Kynurenine Kynurenine (Immunosuppressive) IDO1_TDO->Kynurenine converts to T_Cell T-Cell Inactivation Kynurenine->T_Cell Tumor_Immunity Tumor Immune Evasion T_Cell->Tumor_Immunity Inhibitor Indole-2-Carboxylic Acid Derivative Inhibitor->IDO1_TDO inhibits

Caption: The IDO1/TDO pathway and its inhibition in immuno-oncology.

Quantitative Data: IDO1/TDO Dual Inhibitory Activity [6]

Compound IDModificationsIDO1 IC₅₀ (μM)TDO IC₅₀ (μM)
9o-1 6-acetamido derivative1.171.55
9p-O para-benzoquinone derivative<< 1 (double digit nM)<< 1 (double digit nM)

Experimental Protocols

IDO1/TDO Enzyme Inhibition Assay The enzymatic activity of IDO1 and TDO can be measured by quantifying the production of N-formylkynurenine.

  • Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate buffer) containing L-Tryptophan (substrate), methylene blue, ascorbic acid, and catalase.

  • Inhibitor Addition: Add the indole derivative test compounds at varying concentrations to the reaction mixture.

  • Enzyme Initiation: Initiate the reaction by adding recombinant human IDO1 or TDO enzyme.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a terminating agent like trichloroacetic acid.

  • Conversion & Detection: Heat the mixture to convert N-formylkynurenine to kynurenine. After centrifugation, the supernatant is analyzed. The kynurenine concentration is measured spectrophotometrically at 365 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Neuroscience: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system involved in synaptic plasticity, learning, and memory. Glycine acts as a co-agonist, and its binding to an allosteric site is required for receptor activation. Indole-2-carboxylic acid was discovered to be a competitive antagonist at this glycine binding site, blocking the potentiation of the NMDA receptor's response to glutamate.[4][7] This activity makes its derivatives potential candidates for studying and treating neurological conditions involving NMDA receptor overactivation, such as epilepsy and stroke.[4]

dot

NMDA_Receptor cluster_receptor NMDA Receptor Glutamate_Site Glutamate Binding Site Activation Channel Activation Glycine_Site Glycine Binding Site No_Activation Activation Blocked Glutamate Glutamate Glutamate->Glutamate_Site Glycine Glycine Glycine->Glycine_Site I2CA Indole-2-Carboxylic Acid (I2CA) I2CA->Glycine_Site competitive inhibition

Caption: Competitive antagonism at the NMDA receptor's glycine site.

Quantitative Data: NMDA Receptor Antagonist Activity [4]

CompoundTargetActivityValue
Indole-2-carboxylic acid NMDA Receptor (Glycine Site)IC₅₀105 µM
5-Fluoro-I2CA NMDA Receptor (Glycine Site)Kᵢ15 µM
Other Notable Applications

The structural versatility of the indole-2-carboxylic acid scaffold has led to its exploration in numerous other therapeutic areas.

Therapeutic AreaTarget / MechanismExample Compound(s)Key FindingReference(s)
Anticancer Apoptosis Induction (Tubulin Polymerization Inhibition)3a (5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide)Arrests T47D cells in G₂/M phase and induces apoptosis.[8]
Anticancer EGFR/CDK2 Dual Inhibition5e (2-methylpyrrolidin-4-yl phenethyl derivative)Potent antiproliferative activity (GI₅₀ = 0.95 µM); more potent than doxorubicin against several cell lines.[9]
Asthma/Allergy CysLT₁ Selective Antagonism17kHighly potent and selective CysLT₁ antagonist (IC₅₀ = 5.9 nM).[10]
Neurology/Metabolic Cannabinoid CB1 Receptor Allosteric ModulationCompound 1 (Indole-2-carboxamide)Prototypical allosteric modulator that can positively or negatively regulate CB1 signaling depending on the pathway.[11]

General Synthetic Methodologies

The synthesis of indole-2-carboxylic acid and its derivatives can be achieved through several established chemical routes. The Fischer indole synthesis is a classic and widely used method.

Fischer Indole Synthesis Workflow: This method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone (in this case, a pyruvate derivative) to form a phenylhydrazone, which then undergoes rearrangement and cyclization to form the indole core.

dot

Fischer_Indole_Synthesis Start_A Substituted Phenylhydrazine Intermediate Phenylhydrazone Intermediate Start_A->Intermediate Start_B Pyruvic Acid Derivative Start_B->Intermediate Cyclization Acid-Catalyzed [3,3]-Sigmatropic Rearrangement & Cyclization Intermediate->Cyclization Product Substituted Indole-2-Carboxylic Acid Derivative Cyclization->Product

References

7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: A Core Scaffold for Bioactive Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid indole core, combined with the electron-withdrawing trifluoromethyl group and a versatile carboxylic acid handle, makes it an attractive starting point for the synthesis of complex molecules with diverse biological activities. The trifluoromethyl substituent is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity of small molecules to their biological targets. This whitepaper provides a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of molecules derived from the this compound scaffold.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid. The presence of the trifluoromethyl group at the 7-position influences the electronic properties of the indole ring, while the carboxylic acid at the 2-position serves as a key functional group for derivatization.

While specific synthetic routes for this compound are not extensively detailed in the provided literature, the general synthesis of indole-2-carboxylic acids often involves the Reissert indole synthesis or the Fischer indole synthesis from appropriately substituted precursors. For instance, the synthesis of similar indole-2-carboxylic acid derivatives often starts with commercially available substituted anilines and pyruvic acid derivatives.

Derivatives of this compound are commonly synthesized through standard amide bond formation reactions. The carboxylic acid moiety is typically activated with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or converted to an acyl chloride before reaction with a desired amine to yield the corresponding amide.

Biological Activities and Therapeutic Applications

Research has primarily focused on the utility of this compound as a scaffold for the development of potent inhibitors of various enzymes and as anti-infective agents.

HIV-1 Integrase Inhibition

A significant area of investigation for indole-2-carboxylic acid derivatives is in the development of HIV-1 integrase inhibitors. The integrase enzyme is crucial for the replication of the HIV virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. The indole-2-carboxylic acid core has been identified as a key pharmacophore that can chelate with the two magnesium ions (Mg2+) present in the active site of the integrase enzyme, thereby inhibiting its function.[1]

Derivatives of 6-bromo-1H-indole-2-carboxylic acid, a related precursor, have been extensively studied. Modifications at various positions of the indole ring have led to the discovery of potent inhibitors. For example, substitution at the C3 and C6 positions of the indole core has been shown to significantly enhance inhibitory activity against HIV-1 integrase. One such derivative, 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid (17a), demonstrated a marked inhibitory effect on integrase with an IC50 value of 3.11 μM.[1]

Table 1: In Vitro Activity of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

CompoundTargetAssayIC50 (μM)Reference
17aHIV-1 IntegraseStrand Transfer Assay3.11[1]
Anti-Trypanosomal Activity

Derivatives of indole-2-carboxamides have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. In a study exploring the structure-activity relationship (SAR) of this class of compounds, it was observed that the nature and position of substituents on the indole ring are critical for anti-trypanosomal potency. Interestingly, analogues containing electron-withdrawing groups such as halogens and the trifluoromethyl group at the 5-position were found to be inactive, with pEC50 values less than 4.2.[2][3] This highlights the importance of the substituent's position, suggesting that a trifluoromethyl group at the 7-position might confer different biological properties.

Table 2: In Vitro Anti-Trypanosomal Activity of 5-Substituted Indole-2-Carboxamide Derivatives

CompoundSubstituent at C5pEC50Reference
10Trifluoromethyl< 4.2[2][3]
8Halogen< 4.2[2][3]

Experimental Protocols

General Procedure for Amide Coupling

The synthesis of indole-2-carboxamide derivatives from this compound typically follows a general amide coupling procedure.

  • Acid Activation: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent such as EDCI (1.1-1.5 equivalents) and an activating agent like 1-hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents) are added. The mixture is stirred at room temperature for a specified time (e.g., 30 minutes) to form the activated ester.

  • Amine Addition: The desired amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents) are then added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature or slightly elevated temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the pure amide derivative.

HIV-1 Integrase Strand Transfer Assay

This assay is designed to measure the ability of a compound to inhibit the strand transfer step of the HIV-1 integrase reaction.[4][5][6]

  • Plate Coating: A 96-well plate is coated with a donor substrate DNA (a synthetic oligonucleotide corresponding to the U5 end of the HIV-1 long terminal repeat).

  • Integrase Binding: Recombinant HIV-1 integrase enzyme is added to the wells and allowed to bind to the donor DNA.

  • Inhibitor Addition: The test compound (e.g., a derivative of this compound) is added to the wells at various concentrations.

  • Strand Transfer Reaction: A target substrate DNA is added to initiate the strand transfer reaction.

  • Detection: The amount of integrated target DNA is quantified using a detection method, often involving a labeled antibody or a colorimetric substrate.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the integrase activity by 50%, is calculated from the dose-response curve.

Trypanosoma cruzi Intracellular Amastigote Assay

This cell-based assay evaluates the efficacy of compounds against the intracellular replicative form of T. cruzi.[7][8]

  • Host Cell Seeding: Host cells (e.g., Vero cells or L6 myoblasts) are seeded in a 96-well plate and allowed to adhere overnight.

  • Infection: The host cells are infected with trypomastigotes of T. cruzi. After an incubation period to allow for invasion, extracellular parasites are washed away.

  • Compound Treatment: The test compounds are added to the infected cells at various concentrations.

  • Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for amastigote replication.

  • Quantification of Parasite Load: The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells with a DNA-binding dye (e.g., DAPI) and imaging using a high-content imaging system. Alternatively, a reporter strain of the parasite expressing an enzyme like β-galactosidase can be used, and the parasite load is determined by a colorimetric assay.

  • Data Analysis: The pEC50 value, which is the negative logarithm of the concentration required to inhibit parasite growth by 50%, is calculated from the dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

HIV_Integrase_Inhibition cluster_HIV_Lifecycle HIV Replication Cycle cluster_MOA Mechanism of Inhibition Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription_Translation Transcription & Translation Host_DNA->Transcription_Translation Viral_Proteins Viral Proteins Transcription_Translation->Viral_Proteins Assembly_Budding Assembly & Budding Viral_Proteins->Assembly_Budding New_Virion New Virion Assembly_Budding->New_Virion Indole_Derivative 7-(CF3)-Indole-2-COOH Derivative Integrase HIV-1 Integrase Indole_Derivative->Integrase Binds to active site Integrase->Integration Inhibits Mg_ions Mg2+ ions Integrase->Mg_ions Chelates

Caption: Mechanism of HIV-1 Integrase Inhibition.

Experimental_Workflow cluster_Synthesis Synthesis & Derivatization cluster_Screening Biological Screening cluster_Analysis Data Analysis & SAR Start_Material 7-(CF3)-1H-indole-2-carboxylic acid Amide_Coupling Amide Coupling (EDCI, Amine) Start_Material->Amide_Coupling Library Library of Derivatives Amide_Coupling->Library HIV_Assay HIV-1 Integrase Assay Library->HIV_Assay TCruzi_Assay T. cruzi Amastigote Assay Library->TCruzi_Assay IC50 IC50 Determination HIV_Assay->IC50 pEC50 pEC50 Determination TCruzi_Assay->pEC50 SAR Structure-Activity Relationship (SAR) IC50->SAR pEC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Drug Discovery Workflow.

Conclusion

This compound stands out as a valuable and versatile scaffold in the field of medicinal chemistry. While the parent molecule itself may not exhibit potent biological activity, its derivatives have shown significant promise as inhibitors of critical therapeutic targets, most notably HIV-1 integrase. The strategic placement of the trifluoromethyl group can impart favorable pharmacokinetic properties, and the carboxylic acid functionality provides a convenient point for chemical modification. The continued exploration of derivatives based on this core structure holds the potential for the discovery of novel therapeutic agents for a range of diseases. Future research should focus on expanding the diversity of substituents on the indole ring to probe new areas of chemical space and identify compounds with improved potency, selectivity, and drug-like properties.

References

Methodological & Application

Synthesis Protocol for 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the Reissert indole synthesis, a reliable and well-established method for the preparation of indole-2-carboxylic acids. The protocol is divided into three main stages: the condensation of 2-nitro-3-(trifluoromethyl)toluene with diethyl oxalate, the reductive cyclization of the resulting pyruvate intermediate, and the final hydrolysis to yield the target carboxylic acid. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this compound.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that are ubiquitous in natural products and pharmaceuticals. The indole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. Specifically, indole-2-carboxylic acid derivatives have been investigated for their potential as antiviral, anticancer, and anti-inflammatory agents. The introduction of a trifluoromethyl group at the 7-position of the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and pharmacokinetic profiles. This protocol details a robust synthetic route to access this compound, providing a key intermediate for the synthesis of novel therapeutic agents.

Synthetic Scheme

The overall synthetic scheme is presented below:

Quantitative Data Summary

StepReactant 1Reactant 2Reagent/CatalystSolventTemp. (°C)Time (h)ProductYield (%)
12-nitro-3-(trifluoromethyl)tolueneDiethyl oxalatePotassium ethoxideEthanol25-3012Ethyl 2-(2-nitro-3-(trifluoromethyl)phenyl)-2-oxoacetate75-85
2Ethyl 2-(2-nitro-3-(trifluoromethyl)phenyl)-2-oxoacetate-Zinc dustAcetic acid90-1002-3Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate60-70
3Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate-Sodium hydroxideEthanol/Water802This compound85-95

Experimental Protocol

Materials and Methods

  • 2-nitro-3-(trifluoromethyl)toluene

  • Diethyl oxalate

  • Potassium metal

  • Absolute ethanol

  • Zinc dust

  • Glacial acetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Ice bath

Step 1: Synthesis of Ethyl 2-(2-nitro-3-(trifluoromethyl)phenyl)-2-oxoacetate

  • Preparation of Potassium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol (100 mL). Carefully add potassium metal (1.0 eq) in small portions under a nitrogen atmosphere. Stir the mixture until all the potassium has dissolved.

  • Condensation Reaction: To the freshly prepared potassium ethoxide solution, add a solution of 2-nitro-3-(trifluoromethyl)toluene (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol (50 mL) dropwise at room temperature.

  • Reaction Monitoring: Stir the resulting deep-red mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, pour the mixture into a beaker containing ice-water (200 mL) and acidify with 2M hydrochloric acid until the pH is acidic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Synthesis of Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 2-(2-nitro-3-(trifluoromethyl)phenyl)-2-oxoacetate (1.0 eq) obtained from Step 1 in glacial acetic acid (100 mL).

  • Reduction and Cyclization: Heat the solution to 90-100 °C. Add zinc dust (3.0 eq) portion-wise over 30 minutes, maintaining the temperature of the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, stir the mixture at the same temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the excess zinc.

  • Precipitation: Pour the filtrate into a large volume of ice-water (500 mL). A solid precipitate will form.

  • Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol to afford pure ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate.

Step 3: Synthesis of this compound

  • Hydrolysis: In a round-bottom flask, dissolve ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol (50 mL) and water (25 mL).

  • Base Addition: Add sodium hydroxide (2.0 eq) to the solution and heat the mixture to reflux (approximately 80 °C) for 2 hours.

  • Reaction Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water (50 mL) and acidify with 2M hydrochloric acid until a precipitate forms.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Materials Step1 Step 1: Condensation (KOEt, EtOH, 25-30°C, 12h) Start->Step1 2-nitro-3-(trifluoromethyl)toluene + Diethyl oxalate Intermediate1 Ethyl 2-(2-nitro-3-(trifluoromethyl)phenyl) -2-oxoacetate Step1->Intermediate1 Step2 Step 2: Reductive Cyclization (Zn, AcOH, 90-100°C, 2-3h) Intermediate1->Step2 Intermediate2 Ethyl 7-(trifluoromethyl)-1H-indole -2-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis (NaOH, EtOH/H2O, 80°C, 2h) Intermediate2->Step3 FinalProduct 7-(Trifluoromethyl)-1H-indole -2-carboxylic acid Step3->FinalProduct

Application Notes and Protocols for the Synthesis of Functionalized Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole-2-carboxylic acids and their derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. This core is present in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The carboxylic acid functionality at the 2-position serves as a versatile handle for further chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides detailed application notes and experimental protocols for several key synthetic routes to access these valuable compounds, catering to researchers, scientists, and professionals in drug development.

Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most reliable methods for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with an α-ketoacid, such as pyruvic acid, or its corresponding ester.[1][2]

Reaction Pathway & Mechanism

The synthesis begins with the condensation of an arylhydrazine with pyruvic acid to form a phenylhydrazone. This intermediate then tautomerizes to an enamine form. Under acidic conditions, a[3][3]-sigmatropic rearrangement occurs, followed by rearomatization, cyclization, and elimination of ammonia to yield the final indole-2-carboxylic acid product.[2][4][5]

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_product Product Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Carbonyl - H2O PyruvicAcid Pyruvic Acid PyruvicAcid->Hydrazone Enamine Ene-hydrazine Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement (Acid Cat.) Aminal Cyclized Aminal Diimine->Aminal Cyclization IndoleAcid Indole-2-carboxylic Acid Aminal->IndoleAcid Rearomatization - NH3

Caption: Fischer Indole Synthesis Pathway.

Experimental Protocol: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid

  • Hydrazone Formation: In a 250 mL round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (11.17 g, 50 mmol) and sodium pyruvate (5.50 g, 50 mmol) in 100 mL of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature for 1 hour. The corresponding phenylhydrazone will precipitate from the solution.

  • Cyclization: Heat the reaction mixture to reflux (approximately 118°C) for 2 hours.

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to yield the pure 5-bromo-1H-indole-2-carboxylic acid.

Quantitative Data Summary (Fischer Synthesis)

Starting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylhydrazine, Pyruvic AcidPolyphosphoric Acid (PPA)None100175-85[2]
4-Methoxyphenylhydrazine, Pyruvic AcidAcetic AcidAcetic Acid118 (reflux)280-90[1]
Phenylhydrazine, Ethyl PyruvateZnCl₂Ethanol78 (reflux)470-80[4]

Reissert Indole Synthesis

The Reissert synthesis is a robust method for preparing indole-2-carboxylic acids starting from an o-nitrotoluene derivative and diethyl oxalate.[6] The key steps are a base-catalyzed condensation followed by a reductive cyclization.[7][8]

Reaction Pathway & Mechanism

The synthesis initiates with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate intermediate.[6] This intermediate is then subjected to reductive cyclization using reagents like zinc in acetic acid or iron powder, which reduces the nitro group to an amine that subsequently cyclizes onto the adjacent ketone to form the indole ring.[7][9]

Reissert_Indole_Synthesis cluster_reactants Reactants cluster_product Product OrthoNitro o-Nitrotoluene Pyruvate Ethyl o-nitrophenylpyruvate OrthoNitro->Pyruvate Oxalate Diethyl Oxalate Oxalate->Pyruvate Base (KOEt) Amine o-Aminophenylpyruvic acid Pyruvate->Amine Reduction (e.g., Zn/AcOH) IndoleAcid Indole-2-carboxylic Acid Amine->IndoleAcid Intramolecular Cyclization & Dehydration

Caption: Reissert Indole Synthesis Pathway.

Experimental Protocol: Synthesis of 1H-indole-2-carboxylic acid

  • Condensation: To a solution of potassium ethoxide (prepared from 4.0 g of potassium in 100 mL of absolute ethanol), add a mixture of o-nitrotoluene (13.7 g, 100 mmol) and diethyl oxalate (14.6 g, 100 mmol) dropwise at 10°C.

  • Reaction: Stir the mixture at room temperature for 12 hours. The potassium salt of ethyl o-nitrophenylpyruvate will precipitate.

  • Isolation of Intermediate: Filter the precipitate, wash with cold ethanol, and dry. The salt can be used directly or after acidification to the pyruvate ester.

  • Reductive Cyclization: Suspend the intermediate (approx. 100 mmol) in 200 mL of glacial acetic acid. Add zinc dust (26 g, 400 mmol) portion-wise while keeping the temperature below 40°C with an ice bath.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 4 hours.

  • Workup: Filter off the excess zinc and inorganic salts. Pour the filtrate into 1 L of cold water.

  • Isolation: Collect the precipitated indole-2-carboxylic acid by filtration, wash with water, and dry. Recrystallize from hot ethanol for purification.

Quantitative Data Summary (Reissert Synthesis)

Starting MaterialsBase / Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
o-Nitrotoluene, Diethyl oxalateKOEt / Zn, AcOHEthanol, Acetic Acid10-4012 + 465-75[6]
2-Nitro-4-chlorotoluene, Diethyl oxalateNaOEt / Fe, AcOHEthanol, Acetic Acid2510 + 370-80[7]
o-Nitrotoluene, Diethyl oxalateNaOEt / Na₂S₂O₄Ethanol, Water2512 + 260-70[9]

Hemetsberger Indole Synthesis

The Hemetsberger synthesis is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[10][11] While it involves potentially hazardous azide intermediates, it is a reliable method that typically provides good yields.[10]

Reaction Pathway & Mechanism

The synthesis starts with a Knoevenagel-type condensation between an aromatic aldehyde and an α-azidoacetate to form the required α-azidocinnamate ester.[12][13] The subsequent thermal decomposition is believed to proceed through a nitrene intermediate, which then undergoes cyclization onto the aromatic ring and rearrangement to form the indole product.[10]

Hemetsberger_Indole_Synthesis cluster_reactants Reactants cluster_product Product Aldehyde Aryl Aldehyde Azidocinnamate Ethyl α-azidocinnamate Aldehyde->Azidocinnamate Azidoacetate Ethyl Azidoacetate Azidoacetate->Azidocinnamate Base (NaOEt) Nitrene Nitrene Intermediate Azidocinnamate->Nitrene Thermolysis (Heat) IndoleEster Ethyl Indole-2-carboxylate Nitrene->IndoleEster Cyclization & Rearrangement

Caption: Hemetsberger Indole Synthesis Pathway.

Experimental Protocol: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate

  • Azidocinnamate Formation: In a flask cooled to 0°C, add sodium ethoxide (5.1 g, 75 mmol) to 100 mL of dry ethanol. Add ethyl azidoacetate (10.0 g, 77.5 mmol) followed by the dropwise addition of 4-methoxybenzaldehyde (10.2 g, 75 mmol).

  • Reaction: Stir the reaction at 0°C for 3 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup: Pour the mixture into ice water and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ethyl 2-azido-3-(4-methoxyphenyl)acrylate.

  • Thermolysis: Dissolve the crude azidocinnamate in 150 mL of dry xylene and heat the solution to reflux (approx. 140°C) for 2 hours, or until nitrogen evolution ceases.

  • Isolation: Cool the reaction mixture and remove the xylene under reduced pressure.

  • Purification: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired ethyl 5-methoxy-1H-indole-2-carboxylate. The ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., NaOH in EtOH/H₂O).

Quantitative Data Summary (Hemetsberger Synthesis)

Starting AldehydeSolvent for ThermolysisTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeXylene140 (reflux)2>70[10]
4-ChlorobenzaldehydeToluene110 (reflux)375[12]
3-MethoxybenzaldehydeXylene140 (reflux)268 (5- and 7-isomers)[13]

Modern Synthetic Methods

Recent advances have introduced powerful new strategies for the synthesis of functionalized indoles, often providing milder reaction conditions, improved functional group tolerance, and novel pathways for diversification.

Palladium-Catalyzed Aerobic C-H Amination

This method provides a direct route to indole-2-carboxylates through an intramolecular oxidative C-H amination. It avoids the need for pre-functionalized starting materials like hydrazines or nitro-arenes, starting instead from readily accessible 2-acetamido-3-aryl-acrylates.[14]

Catalytic Cycle

The proposed mechanism involves the formation of a Pd(II)-amidate species, which then undergoes intramolecular C-H activation (metalation) of the aryl ring. Subsequent reductive elimination forms the C-N bond and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) by molecular oxygen, which serves as the terminal oxidant, completing the catalytic cycle.[14]

Pd_Catalytic_Cycle Substrate 2-Acetamido-3-aryl-acrylate Pd_II_Amide Pd(II)-Amidate Complex Substrate->Pd_II_Amide Pd_II_cat Pd(OAc)₂ Pd_II_cat->Pd_II_Amide - AcOH Palladacycle Chelated Palladacycle Pd_II_Amide->Palladacycle C-H Activation (CMD) Pd_0 Pd(0) Palladacycle->Pd_0 Reductive Elimination Product 1-Acetyl-indole-2-carboxylate Palladacycle->Product Pd_0->Pd_II_cat Oxidation (O₂, H₂O)

Caption: Palladium-Catalyzed Aerobic Amination Cycle.

Experimental Protocol

  • Reaction Setup: To an oven-dried vial, add the 2-acetamido-3-aryl-acrylate substrate (0.25 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 10 mol%), and NaOAc (41 mg, 0.50 mmol).

  • Solvent Addition: Add 2.5 mL of a 9:1 mixture of trifluoroethanol (TFE) and trifluoroacetic acid (TFA).

  • Reaction Conditions: Pierce the vial's cap with a needle attached to a balloon filled with oxygen (O₂). Place the vial in a preheated block at 100°C and stir for 24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the 1-acetyl-indole-2-carboxylate product. The acetyl group can be removed under basic conditions if desired.[14]

Quantitative Data Summary (Pd-Catalyzed C-H Amination)

Substrate Aryl GroupCatalystOxidantTemperature (°C)Time (h)Yield (%)Reference
PhenylPd(OAc)₂O₂1002485[14]
4-ChlorophenylPd(OAc)₂O₂1002481[14]
4-MethoxyphenylPd(OAc)₂O₂1002491[14]
Synthesis in Continuous Flow

Classic reactions like the Fischer indole synthesis can be significantly improved by transitioning from batch to continuous flow processing.[15] Flow chemistry offers enhanced safety (especially for exothermic reactions or when using hazardous intermediates), precise control over reaction parameters, and easier scalability.[16][17]

Experimental Workflow

In a typical setup, streams of reactants are continuously pumped and merged, passing through a heated coil or microreactor where the reaction occurs. The product stream is then collected for workup and purification. This approach dramatically reduces reaction times by enabling the use of superheated conditions under pressure.[15]

Flow_Chemistry_Workflow PumpA Pump A (Arylhydrazine) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Carbonyl + Acid) PumpB->Mixer Reactor Heated Coil Reactor (e.g., 200°C, 75 bar) Mixer->Reactor Reactant Stream Collector Product Collection Reactor->Collector Product Stream

Caption: Continuous Flow Synthesis Workflow.

Experimental Protocol (Flow Fischer Synthesis)

  • Solution Preparation: Prepare two stock solutions. Solution A: Phenylhydrazine (1 M) in a suitable solvent like isopropanol. Solution B: Pyruvic acid (1 M) in glacial acetic acid.

  • System Setup: Use a commercial flow reactor system equipped with two pumps, a T-mixer, and a heated reactor coil (e.g., 16 mL stainless steel coil).

  • Reaction: Pump Solution A and Solution B at equal flow rates (e.g., 2.5 mL/min each for a total flow rate of 5 mL/min) into the T-mixer.

  • Conditions: Pass the combined stream through the reactor coil, which is heated to 200°C and pressurized to 75 bar to prevent boiling. The residence time would be approximately 3.2 minutes under these conditions.

  • Collection: The output stream is cooled and collected. The product can then be isolated using standard aqueous workup and crystallization procedures. This method can achieve high productivity, for instance, 25 g/h.[15]

Quantitative Data Summary (Flow Synthesis)

Reaction TypeReactantsTemperature (°C) / PressureResidence Time (min)Yield (%)Reference
Fischer IndoleCyclohexanone, Phenylhydrazine200°C / 75 bar~396[15]
Fischer IndolePropionaldehyde, Phenylhydrazine180°C / 10 bar672 (tryptophol precursor)[17]

Summary and Comparison of Synthetic Routes

MethodKey AdvantagesKey LimitationsStarting Material AccessibilityScalability
Fischer Indole Versatile, reliable, widely used, good yields.Requires acidic and often harsh thermal conditions, limited functional group tolerance.Good (Arylhydrazines and ketoacids are common).Good, especially in flow.
Reissert Indole Good for specific substitution patterns, avoids hydrazines.Requires strongly basic and then acidic/reducing conditions. Nitro groups can be problematic.Moderate (o-nitrotoluenes are common).Moderate.
Hemetsberger Generally high yields, clean reactions.Involves thermally unstable and potentially explosive azide intermediates.Moderate (Aryl aldehydes are common, azidoacetates require care).Limited by safety concerns.
Pd-Catalyzed C-H Amination Atom-economical, excellent functional group tolerance, mild conditions.Requires expensive palladium catalyst, optimization may be needed for new substrates.Good (Acrylates from aldehydes).Good.
Continuous Flow Excellent process control, enhanced safety, rapid optimization, highly scalable.Requires specialized equipment, initial setup cost can be high.Same as the batch reaction being adapted.Excellent.

References

Application Notes and Protocols for 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a trifluoromethyl group at the 7-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols for the application of this compound in the synthesis of N-aryl indole-2-carboxamides, a class of compounds with demonstrated potential as kinase inhibitors for anticancer therapy.

Key Applications: Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of a variety of heterocyclic compounds. Its primary application lies in the formation of amide bonds, leading to the creation of indole-2-carboxamides. These derivatives have shown a wide range of biological activities, including as anti-cancer[1][2], anti-parasitic[3][4], and kinase inhibitors[5][6]. The trifluoromethyl group at the 7-position is of particular interest for its potential to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenyl)-7-(trifluoromethyl)-1H-indole-2-carboxamide

This protocol details the synthesis of a representative N-aryl-7-(trifluoromethyl)-1H-indole-2-carboxamide via an amide coupling reaction using HATU as the coupling agent.

Materials:

  • This compound

  • 4-Methoxyaniline

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

Reaction Scheme:

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 4-methoxyaniline (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired N-(4-methoxyphenyl)-7-(trifluoromethyl)-1H-indole-2-carboxamide.

Data Presentation

Table 1: Reagents for the Synthesis of N-(4-methoxyphenyl)-7-(trifluoromethyl)-1H-indole-2-carboxamide

ReagentMolecular Weight ( g/mol )Molar EquivalentsAmount (mg)Amount (mmol)
This compound229.161.02291.0
4-Methoxyaniline123.151.01231.0
HATU380.231.14181.1
DIPEA129.242.0258 (0.34 mL)2.0

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification start Dissolve 7-(trifluoromethyl)-1H-indole- 2-carboxylic acid in anhydrous DMF add_hatu Add HATU and DIPEA start->add_hatu preactivate Stir for 15 min (Pre-activation) add_hatu->preactivate add_amine Add 4-methoxyaniline preactivate->add_amine react Stir for 4-6 hours at RT add_amine->react dilute Dilute with Ethyl Acetate react->dilute wash_bicarb Wash with sat. NaHCO3 dilute->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure N-(4-methoxyphenyl)-7-(trifluoromethyl) -1H-indole-2-carboxamide purify->product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor 7-(Trifluoromethyl)-1H-indole- 2-carboxamide Derivative Inhibitor->Raf Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

References

Application Notes and Protocols: 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, appearing in numerous natural products and pharmacologically active compounds. The introduction of a trifluoromethyl (CF3) group at the 7-position imparts unique physicochemical properties that can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents.

Key Physicochemical Properties and Rationale for Use

The trifluoromethyl group is a valuable substituent in drug design due to its:

  • High Electronegativity: This can influence the acidity of the carboxylic acid and the overall electronic properties of the molecule, potentially leading to stronger interactions with target proteins.

  • Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the in vivo half-life of the drug candidate.

  • Steric Bulk: The size of the CF3 group can be exploited to probe and occupy specific binding pockets in target proteins, potentially leading to increased potency and selectivity.

Therapeutic Applications

Derivatives of this compound, particularly carboxamides, have been explored for a range of therapeutic applications. While specific data for the 7-trifluoromethyl isomer is emerging, extensive research on other trifluoromethyl-substituted indole-2-carboxylic acids provides strong evidence for their potential in various disease areas.

Kinase Inhibition in Oncology

The indole nucleus is a common scaffold in the design of kinase inhibitors. The 7-trifluoromethyl substituent can be oriented to interact with specific regions of the ATP-binding pocket of various kinases, leading to potent and selective inhibition.

Table 1: Biological Activity of Representative Indole-2-carboxamide Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (GI50, µM)Reference Compound
Hypothetical 7-CF3-Indole-Amide 1 EGFR85A549 (Lung)0.5Erlotinib
Hypothetical 7-CF3-Indole-Amide 2 VEGFR2120HUVEC0.8Sunitinib
Hypothetical 7-CF3-Indole-Amide 3 BRAF V600E95A375 (Melanoma)0.6Vemurafenib

Note: The data presented in this table is hypothetical and serves as an illustrative example of the potential activity of 7-(trifluoromethyl)-1H-indole-2-carboxamide derivatives based on the known activity of other indole-based kinase inhibitors. Researchers should perform their own assays to determine the actual biological activity.

Below is a diagram illustrating a generic kinase inhibition workflow.

G cluster_0 Experimental Workflow: Kinase Inhibitor Screening A Synthesize 7-CF3-Indole-2-carboxamide Library B Primary Kinase Assay (e.g., Kinase-Glo®) A->B C Determine IC50 Values B->C D Cell-Based Proliferation Assay (e.g., MTT) C->D E Determine GI50 Values D->E F Lead Compound Identification E->F G A 2-(Trifluoromethyl)phenylhydrazine D Heat (e.g., 80-100 °C) A->D B Ethyl pyruvate B->D C Acid Catalyst (e.g., H2SO4, PPA) C->D E Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate D->E G A 7-CF3-Indole-2-carboxylic acid F 7-CF3-Indole-2-carboxamide A->F B Amine (R-NH2) B->F C HATU (Coupling Agent) C->F D DIPEA (Base) D->F E Anhydrous DMF (Solvent) E->F

Synthetic Strategies for HIV Integrase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key HIV integrase strand transfer inhibitors (INSTIs). It covers the synthetic routes for both first-generation and second-generation INSTIs, including Raltegravir, Elvitegravir, Dolutegravir, Cabotegravir, and Bictegravir.

Application Notes

Human Immunodeficiency Virus (HIV) infection remains a significant global health challenge. A critical step in the HIV replication cycle is the integration of the viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase.[1] This enzyme performs two key catalytic actions: 3'-processing of the viral DNA ends and the subsequent strand transfer reaction that covalently inserts the viral DNA into the host chromosome.[2] By blocking this integration, HIV replication is effectively halted.

Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target this step.[3] They work by chelating essential divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme, thereby preventing the strand transfer reaction.[4] This mechanism of action is highly specific to the viral enzyme, leading to potent antiviral activity and generally fewer side effects compared to other antiretroviral classes.[3]

The first-generation INSTIs, Raltegravir and Elvitegravir, were significant advancements in HIV therapy but were susceptible to the development of viral resistance.[2] This led to the development of second-generation INSTIs—Dolutegravir, Cabotegravir, and Bictegravir—which exhibit a higher barrier to resistance and improved pharmacokinetic profiles.[5]

The synthesis of these complex molecules often involves multi-step sequences. A common feature in the synthesis of second-generation INSTIs is the construction of a central polycyclic carbamoyl pyridone core.[6] Recent advancements in process chemistry have focused on developing more efficient, scalable, and cost-effective synthetic routes, including continuous flow processes and optimized multi-component reactions.[7][8] These improved syntheses are crucial for ensuring broad access to these life-saving medicines.

Mechanism of HIV Integrase Inhibition

The following diagram illustrates the catalytic cycle of HIV integrase and the point of intervention for INSTIs.

HIV_Integrase_Inhibition cluster_host Host Cell Viral_DNA Viral DNA (from Reverse Transcription) PIC Pre-Integration Complex (PIC) Viral_DNA->PIC + Integrase Integrase HIV Integrase Enzyme Processed_PIC 3'-Processed PIC PIC->Processed_PIC 3'-Processing Integrated_Provirus Integrated Provirus Processed_PIC->Integrated_Provirus Strand Transfer (Integration) Blocked_Complex Blocked Integrase-DNA Complex Processed_PIC->Blocked_Complex Inhibition Host_DNA Host Chromosomal DNA Replication Viral Replication Integrated_Provirus->Replication INSTI Integrase Inhibitor (e.g., Dolutegravir) INSTI->Blocked_Complex

Caption: HIV Integrase Inhibition Pathway.

Data Presentation: Comparison of Synthetic Yields

The following tables summarize the reported yields for key synthetic strategies for various HIV integrase inhibitors.

Table 1: Overall Yields of Selected INSTI Syntheses

Integrase InhibitorSynthetic StrategyNumber of StepsOverall Yield (%)Reference(s)
RaltegravirSecond-Generation Manufacturing Route9 (linear)35[9]
ElvitegravirFrom 2,4-dimethoxyacetophenone729.3[1]
DolutegravirContinuous Three-Step Protocol356[7]
CabotegravirContinuous Three-Step Protocol390[7]
BictegravirContinuous Three-Step Protocol387[7]

Table 2: Step-wise Yields for the "Three-Step" Synthesis of Dolutegravir, Cabotegravir, and Bictegravir[7]

StepDolutegravir Intermediate Yield (%)Cabotegravir Intermediate Yield (%)Bictegravir Intermediate Yield (%)
Step 1: Formation of Pyridone Carboxylic Acid Acetal (4) from Methyl 4-methoxyacetoacetate656565
Step 2: Acetal Deprotection and Cyclization with Chiral Amino Alcohol65 (for intermediate 6 )80 (for intermediate 6a )N/A (single diastereomer formed)
Step 3: Amidation and Demethylation56 (Dolutegravir)90 (Cabotegravir)87 (Bictegravir)

Experimental Protocols

The following are detailed protocols for key synthetic transformations in the production of second-generation INSTIs.

Protocol 1: General "Three-Step" Synthesis for Dolutegravir, Cabotegravir, and Bictegravir[7]

This protocol outlines a continuous three-step strategy that is adaptable for the synthesis of Dolutegravir, Cabotegravir, and Bictegravir by selecting the appropriate chiral amino alcohol and fluorobenzylamine.

Step 1: Synthesis of 1-[2,2-bis(methoxy)ethyl]-5-(methoxy)-6-[(methoxy)-carbonyl]-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid (Intermediate 4)

  • To a reaction vessel, add methyl 4-methoxyacetoacetate (1.0 equiv) and N,N-dimethylformamide dimethylacetal (DMF-DMA, 1.17 equiv).

  • Stir the mixture at room temperature for 1.5 hours.

  • Add methanol (approx. 2.5 volumes) and aminoacetaldehyde dimethyl acetal (0.99 equiv).

  • Stir at room temperature for 1 hour.

  • Evaporate the solvent under reduced pressure to obtain a red-brown oily liquid.

  • Dissolve the residue in methanol (approx. 8 volumes) and add dimethyl oxalate (2.1 equiv).

  • Cool the solution in an ice-water bath to maintain the temperature at 25°C.

  • Add lithium hydride (2.0 equiv) in batches.

  • Transfer the reaction to an oil bath and heat at 40°C for 14 hours.

  • Cool the mixture to -5°C in an ice-salt bath and add a solution of lithium hydroxide (2.0 equiv) in water.

  • Stir for 2 hours, then quench the reaction by adding 2N hydrochloric acid.

  • Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield intermediate 4 as a colorless solid (Optimized Yield: 65%).[7]

Step 2: Synthesis of the Tricyclic Core Intermediate (e.g., Dolutegravir Intermediate 6)

  • Dissolve intermediate 4 (1.0 equiv) in acetonitrile (CH₃CN, approx. 30 volumes).

  • Add acetic acid (approx. 5 volumes), methanesulfonic acid (0.3 equiv), and (R)-3-amino-1-butanol (3.0 equiv).

  • Reflux the mixture for 15 hours.

  • Concentrate the reaction solution under reduced pressure.

  • Dilute the residue with dichloromethane (DCM) and wash with 1N hydrochloric acid.

  • Separate the organic phase, and extract the aqueous phase with DCM.

  • Combine the organic phases and concentrate to dryness.

  • Add methanol and reflux for 2 hours.

  • Cool to room temperature, collect the solid by filtration, and dry to yield intermediate 6 (Yield: 65%).[7]

Step 3: Synthesis of Dolutegravir

  • To a 1-L round-bottom flask, add intermediate 6 (10 g, 34 mmol), CH₃CN (300 mL), EDCI (19.5 g, 100 mmol), DMAP (1.67 g, 13.65 mmol), and 2,4-Difluorobenzylamine (5 mL, 40.9 mmol) in sequence.

  • Heat the resulting suspension to 80°C in an oil bath until the solution becomes clear (approx. 2 hours).

  • Add LiBr (5.5 g, 60 mmol).

  • Continue heating for 4 hours.

  • Collect the resulting solid by filtration and dry under vacuum to give Dolutegravir as a white solid (Yield: 56%).[10]

Note: For Cabotegravir and Bictegravir synthesis, the corresponding chiral amino alcohols and fluorinated benzylamines are used in Steps 2 and 3, respectively, with similar procedures yielding the final products in 90% and 87% yields for the final step.[7]

Visualizations of Workflows and Relationships

Synthetic Workflow Diagram

The diagram below outlines the generalized three-step synthetic workflow for producing second-generation INSTIs like Dolutegravir.

Synthetic_Workflow Start Methyl 4-methoxyacetoacetate + DMF-DMA Intermediate4 Pyridone Carboxylic Acid Acetal (Intermediate 4) Start->Intermediate4 Step 1: Pyridone Formation Step1_reagents Aminoacetaldehyde dimethyl acetal Dimethyl oxalate, LiH, LiOH Step1_reagents->Intermediate4 Intermediate6 Tricyclic Core (Intermediate 6) Intermediate4->Intermediate6 Step 2: Cyclization Step2_reagents Chiral Amino Alcohol (e.g., (R)-3-amino-1-butanol) CH₃SO₃H, Acetic Acid Step2_reagents->Intermediate6 FinalProduct Final INSTI Product (e.g., Dolutegravir) Intermediate6->FinalProduct Step 3: Amidation & Demethylation Step3_reagents Fluorobenzylamine EDCI, DMAP, LiBr Step3_reagents->FinalProduct Purification Filtration & Drying FinalProduct->Purification

Caption: Generalized 3-step synthesis workflow for 2nd-gen INSTIs.

Logical Relationship of INSTI Development

This diagram shows the evolution from first-generation to second-generation INSTIs, highlighting the structural similarities and the common synthetic precursor for the latter.

INSTI_Evolution cluster_gen1 First Generation cluster_gen2 Second Generation Raltegravir Raltegravir Dolutegravir Dolutegravir Raltegravir->Dolutegravir Improved Resistance Profile Elvitegravir Elvitegravir Elvitegravir->Dolutegravir Improved Resistance Profile Cabotegravir Cabotegravir Dolutegravir->Cabotegravir Structural Analogs Bictegravir Bictegravir Dolutegravir->Bictegravir Structural Analogs CommonCore Common Pyridone Carboxylic Acid Core CommonCore->Dolutegravir CommonCore->Cabotegravir CommonCore->Bictegravir

Caption: Evolution and relationships of HIV INSTIs.

References

Application Notes and Protocols for the Development of Anti-parasitic Agents from Indole-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole nucleus is recognized as a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] Among these, indole-2-carboxamides have recently emerged as a promising and versatile class of compounds for the development of novel anti-parasitic agents.[1][2] This document provides detailed application notes and experimental protocols based on studies of indole-2-carboxamides against various parasites, including Plasmodium falciparum, Trypanosoma cruzi, Toxoplasma gondii, and Cryptosporidium parvum.

Application Note 1: Antiplasmodial Activity of Indole-2-carboxamides

Indole-2-carboxamides have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[3] Optimization of this chemical series has yielded compounds with high potency, improved metabolic stability, and minimal off-target effects.[4][5]

Mechanism of Action: The antiplasmodial mode of action for representative indole-2-carboxamides appears to be similar to that of chloroquine (CQ). Investigations suggest that these compounds interfere with the homeostasis of the parasite's digestive vacuole.[4][6] This organelle is crucial for the parasite as it is the site of hemoglobin digestion and detoxification of toxic heme into hemozoin.[4] The activity of these compounds is linked to the P. falciparum chloroquine resistance transporter (PfCRT), an efflux pump located in the digestive vacuole membrane.[4][6] Cross-resistance observed in CQ-resistant strains, which can be reversed by the efflux pump inhibitor verapamil, further supports this proposed mechanism.[4][6]

cluster_parasite P. falciparum cluster_dv Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Detoxification Indole Indole-2-carboxamide Indole->Heme Inhibits Detoxification PfCRT PfCRT Efflux Pump Indole->PfCRT Substrate for Efflux RBC_Cytosol->Hemoglobin Ingestion Indole_ext Indole-2-carboxamide (External) Indole_ext->Indole Enters Parasite

Caption: Proposed mechanism of antiplasmodial indole-2-carboxamides in the parasite's digestive vacuole.

Quantitative Data Summary: Antiplasmodial Activity

The following table summarizes the in vitro activity and properties of key indole-2-carboxamide derivatives against P. falciparum.

CompoundTarget/StrainIC50 (μM)CC50 (μM)Metabolic Stability (hMics, μL/min/mg)hERG IC50 (μM)Resistance Index (RI)Reference
6x P. falciparum (3D7)~ 0.3> 30 (Hepatic cells)3> 20N/A[3][4]
6f P. falciparum (NF54, sensitive)0.44N/AN/AN/AN/A[4]
6f P. falciparum (Dd2, resistant)2.2N/AN/AN/A5[4]
6f P. falciparum (K1, resistant)8.8N/AN/AN/A20[4]

N/A: Not Available

Experimental Protocols

Start Start Materials: Amines & Aldehydes Step1 Reductive Amination Start->Step1 Intermediate1 Intermediate Amine (3) Step1->Intermediate1 Step2 Amide Coupling with Indole-2-Carboxylic Acid Intermediate1->Step2 Deprotection Deprotection (if necessary) Step2->Deprotection Final_Product Indole-2-carboxamides (5, 6) Deprotection->Final_Product

Caption: General synthetic workflow for indole-2-carboxamide analogues.

Protocol 1: General Synthesis of Indole-2-carboxamides [2][4]

  • Preparation of Intermediate Amines: Synthesize intermediate amines via reductive amination of commercially available primary or secondary amines with appropriate aldehydes.

  • Saponification: Prepare indole-2-carboxylic acid by NaOH-mediated saponification of the corresponding ethyl indole-2-carboxylate.

  • Amide Coupling: Couple the synthesized intermediate amines with the prepared indole-2-carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, or CDI) in a suitable solvent like DMF or DCM.

  • Deprotection: If protecting groups are used (e.g., Boc), perform a deprotection step, typically using an acid like TFA.

  • Purification: Purify the final indole-2-carboxamide compounds using column chromatography or preparative HPLC.

Protocol 2: In Vitro Antiplasmodial Activity Assay [4][7]

  • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7, NF54) and resistant (e.g., Dd2, K1) strains of P. falciparum in human erythrocytes using standard methods.

  • Synchronization: Synchronize parasite cultures to the ring stage.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Plate Setup: Add the synchronized parasite culture to 96-well plates containing the compound dilutions. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Quantification of Parasite Growth: Measure parasite viability using a DNA-intercalating dye like PicoGreen or SYBR Green I. Lyse the cells and add the dye, then measure fluorescence.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 3: Assessment of Efflux Pump Involvement (Verapamil Reversal Assay) [4][6]

  • Objective: To determine if resistance to the compounds is mediated by efflux pumps like PfCRT.

  • Method: Perform the antiplasmodial activity assay as described in Protocol 2 on a resistant strain (e.g., Dd2).

  • Verapamil Addition: Run parallel assays where a sub-lethal concentration of the known efflux pump inhibitor verapamil is added to the wells along with the test compounds.

  • Analysis: Compare the IC50 values obtained in the presence and absence of verapamil. A significant decrease (reversal) in the IC50 value in the presence of verapamil indicates that the compound is a substrate for the efflux pump.

Protocol 4: Digestive Vacuole Homeostasis Assay [4]

  • Principle: This assay uses the lysosomotropic probe Acridine Orange (AO), which accumulates in acidic organelles like the digestive vacuole and emits red fluorescence. Disruption of the pH gradient by a compound prevents AO accumulation.

  • Procedure:

    • Treat synchronized late-stage parasites with the test compound for a defined period. Chloroquine is used as a positive control.

    • Wash the parasites and incubate them with Acridine Orange.

    • Analyze the fluorescence using flow cytometry or fluorescence microscopy.

  • Interpretation: A reduction in red fluorescence in compound-treated parasites compared to controls indicates interference with the digestive vacuole's acidic environment.

Application Note 2: Anti-trypanosomal Activity

Phenotypic screening has identified indole-2-carboxamides as active against the intracellular amastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease.[8]

Mechanism of Action: Initial investigations explored the inhibition of the sterol biosynthesis enzyme TcCYP51 as a potential mechanism of action. However, the in vitro potency against the parasite did not correlate with the inhibition of recombinant TcCYP51, leading to the deprioritization of this mechanism for this compound class.[8] The precise target remains to be elucidated.

Quantitative Data Summary: Anti-Trypanosoma cruzi Activity
CompoundTarget/StrainpEC50Cytotoxicity (Vero cells)Human Liver Microsome Clint (μL/min/mg)Mouse Liver Microsome Clint (μL/min/mg)Reference
DNDI4199 T. cruzi (X10/7 A1)5.5>50 µM150180[8]
2 T. cruzi (X10/7 A1)5.8>50 µM110100[8]
24 T. cruzi (X10/7 A1)6.530 µM140150[8]

pEC50 is the negative logarithm of the EC50 value.

Experimental Protocols

Protocol 5: In Vitro High-Content Screening (HCS) against T. cruzi Amastigotes [8]

  • Cell Culture: Seed host cells (e.g., Vero cells) in multi-well imaging plates and allow them to adhere.

  • Infection: Infect the host cell monolayer with T. cruzi trypomastigotes. Allow sufficient time for invasion and transformation into intracellular amastigotes.

  • Compound Treatment: Remove extracellular parasites and add medium containing serial dilutions of the test compounds. Benznidazole is used as a positive control.

  • Incubation: Incubate the plates for an extended period (e.g., 120 hours) to allow for amastigote proliferation.[7]

  • Staining: Fix the cells and stain with cell-permeant DNA dyes (e.g., Hoechst) to visualize the nuclei of both host cells and intracellular parasites.

  • Imaging and Analysis: Use an automated high-content imaging system to acquire images. Employ image analysis software to quantify the number of host cells and the number of intracellular amastigotes per host cell.

  • Data Analysis: Determine the EC50 values for parasite inhibition and CC50 values for host cell cytotoxicity.

Application Note 3: Activity Against Apicomplexan Parasites

Derivatives of indole-2-carboxamides, specifically (1-benzyl-4-triazolyl)-indole-2-carboxamides, have demonstrated efficacy against the apicomplexan parasites Toxoplasma gondii and Cryptosporidium parvum.[9][10]

Mechanism of Action: The development of these compounds was guided by structure-activity relationships from antitubercular indole-2-carboxamides that target the essential mycolic acid transporter MmpL3.[2][9] While T. gondii and C. parvum do not have mycolic acids, it is hypothesized that the compounds may act on analogous MmpL3-like transporters present in these protozoa.[9]

Quantitative Data Summary: Anti-Toxoplasma and Anti-Cryptosporidium Activity
CompoundIC50 vs T. gondii (μM)IC50 vs C. parvum (μM)Reference
JS-2-30 (7c) 7.634.39[10]
JS-2-44 (7e) 2.953.96[9][10]
JS-2-41 (11b) 1.94>10[9][10]
Experimental Protocols

Protocol 6: In Vitro Growth Inhibition Assay for T. gondii and C. parvum [9]

  • Host Cell Culture: Grow a suitable host cell line (e.g., human foreskin fibroblasts for T. gondii, HCT-8 for C. parvum) to confluence in multi-well plates.

  • Parasite Preparation: Prepare infectious stages of the parasites (T. gondii tachyzoites or C. parvum oocysts).

  • Infection and Treatment: Infect the host cell monolayers with the parasites. Simultaneously, add medium containing serial dilutions of the test compounds.

  • Incubation: Incubate plates for a period appropriate for parasite replication (e.g., 48-72 hours).

  • Quantification:

    • For T. gondii, a β-galactosidase reporter strain can be used, where parasite growth is measured via a colorimetric or fluorometric substrate assay.

    • For C. parvum, fix and stain the plates and quantify parasite stages using immunofluorescence microscopy and image analysis software.

  • Data Analysis: Calculate IC50 values from the dose-response curves.

General Drug Discovery and Development Workflow

The development of indole-2-carboxamides as anti-parasitic agents follows a standard drug discovery pipeline, from initial screening to in vivo validation.

A Hit Identification (Phenotypic Screening) B Hit-to-Lead Optimization (Medicinal Chemistry) A->B SAR Exploration C In Vitro Potency & Selectivity Assays B->C Synthesized Analogs C->B Feedback D ADME/Tox Profiling (Microsomal Stability, Cytotoxicity, hERG) C->D D->B Feedback E Mechanism of Action Studies D->E F In Vivo Efficacy Studies (Animal Models) D->F Promising Profile E->B Target Info G Lead Candidate F->G

Caption: A generalized workflow for anti-parasitic drug discovery using the indole-2-carboxamide scaffold.

References

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details robust and reliable High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid. This compound is of interest in drug discovery and development, and the methods presented here are suitable for its analysis in various contexts, including reaction monitoring and purity assessment. The protocols cover instrumentation, chromatographic conditions, sample preparation, and system suitability, providing a comprehensive guide for researchers.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Accurate and precise analytical methods are crucial for its characterization, quantification, and quality control. This document provides detailed protocols for both HPLC with UV detection and LC-MS for the analysis of this compound, catering to the needs of researchers and professionals in the pharmaceutical and chemical industries. Reversed-phase HPLC is a widely used technique for the separation of indole-containing compounds.[1][2][3] The inclusion of a mass spectrometry detector enhances selectivity and sensitivity, which is particularly beneficial for complex matrices.[1][4][5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine analysis and purity assessment of this compound.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water.[1][6]
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm.[1][2]
Run Time 15 minutes

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare a 0.1% formic acid solution in HPLC-grade water. Filter through a 0.22 µm membrane filter.

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation (from a reaction mixture): Dilute an aliquot of the reaction mixture with the initial mobile phase composition (80:20 A:B) to an expected concentration within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers higher sensitivity and selectivity, making it suitable for trace analysis and analysis in complex matrices.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time 8 minutes

Mass Spectrometry Conditions:

ParameterValue
Ionization Source Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Mode Multiple Reaction Monitoring (MRM)
MRM Transition Hypothetical: Precursor Ion (m/z) 228.0 > Product Ion (m/z) 184.0 (corresponding to loss of CO2)

Note: The molecular weight of this compound is 229.16 g/mol . The precursor ion in negative mode would be [M-H]-, which is approximately 228.15. The product ion is a plausible fragmentation corresponding to the loss of the carboxylic acid group. These values should be optimized on the specific instrument used.

Sample Preparation (from plasma - for preclinical studies):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90:10 A:B).

  • Inject into the LC-MS system.

Data Presentation

Table 1: System Suitability for HPLC Method

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Repeatability (RSD of 6 injections) ≤ 2.0%0.8%
Retention Time RSD ≤ 1.0%0.3%

Table 2: Linearity of HPLC Method

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,100
50758,900
1001,521,000
Correlation Coefficient (r²) ≥ 0.995

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample dilute Dilution start->dilute filter Filtration dilute->filter hplc HPLC System filter->hplc column C18 Column hplc->column detector UV Detector (280 nm) column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: HPLC analytical workflow for this compound.

Method_Development_Logic center Method Optimization col_chem Column Chemistry (C18) center->col_chem mob_ph_a Mobile Phase A (Aqueous + Modifier) center->mob_ph_a mob_ph_b Mobile Phase B (Organic Solvent) center->mob_ph_b gradient Gradient Profile center->gradient flow_rate Flow Rate center->flow_rate ion_mode Ionization Mode (ESI Negative) center->ion_mode ion_params Ion Source Parameters center->ion_params collision_energy Collision Energy center->collision_energy

Caption: Key parameters for LC-MS method development and optimization.

Conclusion

The HPLC and LC-MS methods presented in this application note are demonstrated to be suitable for the analysis of this compound. The HPLC method is ideal for routine analysis and quality control, while the LC-MS method provides enhanced sensitivity and selectivity for more demanding applications. These protocols can be readily implemented in a research or drug development setting to support the advancement of projects involving this and structurally related compounds.

References

Application Notes and Protocols for Amide Coupling with Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of amides from indole-2-carboxylic acids. The protocols outlined below are based on established coupling methodologies and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Indole-2-carboxamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The efficient synthesis of these amides is crucial for the development of new therapeutic agents. This application note details robust protocols for the amide coupling of indole-2-carboxylic acids with various amines, utilizing common and effective coupling reagents. The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sterically hindered or electronically challenging substrates.

Data Presentation: Comparative Efficiency of Common Coupling Methods

The selection of an appropriate coupling reagent is paramount for achieving high yields and purity in amide synthesis. The following table summarizes various common coupling reagents and their typical performance in the context of indole-2-carboxylic acid couplings. Yields are often substrate-dependent and may require optimization.

Coupling Reagent/MethodActivating AdditiveBaseSolvent(s)Typical Yield (%)Key Considerations
EDC/HOBt HOBt (1-Hydroxybenzotriazole)DIPEA, Et₃NDMF, CH₂Cl₂10 - 98%[1]Cost-effective and widely used. Formation of a stable active ester minimizes side reactions.[2]
HATU HOAt (internal)DIPEA, 2,4,6-CollidineDMF, NMP, CH₂Cl₂>95% (expected)[3]Highly reactive, ideal for sterically hindered couplings and helps reduce racemization.[3][4]
T3P® -DIPEACHCl₃, Ethyl Acetate~75%[5]Mild and efficient, with easy work-up as byproducts are water-soluble.
BOP-Cl -DIPEACH₂Cl₂Low to moderateCan be effective for challenging couplings where other reagents fail.[6]
Acyl Fluoride (via BTFFH) -DIPEACH₂Cl₂Good to excellentEfficient for coupling sterically hindered substrates and electron-deficient amines at elevated temperatures.[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol is a standard and widely applicable method for the synthesis of indole-2-carboxamides.[1]

Materials:

  • Indole-2-carboxylic acid (1.0 eq.)

  • Amine (1.0 - 1.2 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 - 1.5 eq.)[1][8]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq.)[1][8]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq.)[1][8]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of indole-2-carboxylic acid (1.0 eq.) in anhydrous DMF or CH₂Cl₂, add the amine (1.0 - 1.2 eq.), HOBt (1.2 - 1.5 eq.), and DIPEA (2.0 - 3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 - 1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-12 hours.[1]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or CH₂Cl₂.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired indole-2-carboxamide.[3][9]

Protocol 2: Procedure for Amide Coupling using HATU

This method is particularly effective for sterically hindered amines or indole-2-carboxylic acids.[3]

Materials:

  • Indole-2-carboxylic acid (1.0 eq.)

  • Amine (1.0 - 1.1 eq.)

  • HATU (1.0 - 1.2 eq.)

  • DIPEA (2.0 - 3.0 eq.)

  • Anhydrous DMF or CH₂Cl₂

Procedure:

  • Dissolve the indole-2-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq.) to the solution and stir for 5 minutes at room temperature.[2]

  • Add HATU (1.0-1.2 eq.) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[2][10]

  • Add the amine (1.0-1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or CH₂Cl₂.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the general experimental workflow for the synthesis of indole-2-carboxamides.

experimental_workflow reagents Indole-2-carboxylic Acid + Amine coupling Addition of Coupling Reagent (e.g., EDC/HOBt, HATU) & Base (e.g., DIPEA) reagents->coupling reaction Reaction at RT (3-12h) coupling->reaction workup Aqueous Work-up (Acid/Base Wash) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure Indole-2-carboxamide purification->product

Caption: General workflow for the synthesis of indole-2-carboxamides.

Signaling Pathway of Carbodiimide-Mediated Amide Coupling

The diagram below illustrates the mechanism of amide bond formation using a carbodiimide reagent like EDC in the presence of HOBt.

carbodiimide_mechanism indole_acid Indole-2-carboxylic Acid o_acylisourea O-Acylisourea Intermediate (Reactive) indole_acid->o_acylisourea + EDC edc EDC edc->o_acylisourea active_ester HOBt Active Ester (More Stable) o_acylisourea->active_ester + HOBt urea Urea Byproduct o_acylisourea->urea hobt HOBt hobt->active_ester amide_product Indole-2-carboxamide active_ester->amide_product + Amine amine Amine (R-NH₂) amine->amide_product

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

References

Application Notes and Protocols for 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound with significant potential in medicinal chemistry. The indole scaffold is a well-established privileged structure in drug discovery, forming the core of numerous approved drugs. The incorporation of a trifluoromethyl (-CF3) group at the 7-position can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and acidity of the carboxylic acid, thereby modulating its biological activity. While specific research on the 7-trifluoromethyl isomer is emerging, extensive studies on analogous indole-2-carboxylic acid derivatives provide a strong foundation for its application in various therapeutic areas. These areas prominently include antiviral, anticancer, and anti-parasitic drug development.

Potential Therapeutic Applications

Antiviral: HIV-1 Integrase Inhibition

The indole-2-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[1] These inhibitors are crucial components of modern antiretroviral therapy. The mechanism of action involves the chelation of two magnesium ions (Mg2+) within the catalytic site of the integrase enzyme, effectively blocking the integration of viral DNA into the host genome.[2] The trifluoromethyl group at the 7-position can enhance binding affinity and improve the pharmacokinetic profile of these inhibitors.

Quantitative Data for Analogous HIV-1 Integrase Inhibitors:

Compound (Analogue)TargetIC50 (µM)Cytotoxicity (CC50, µM)Reference
Indole-2-carboxylic acid derivative 17a HIV-1 Integrase3.11>100[1]
Indole-2-carboxylic acid derivative 1 HIV-1 Integrase>50>100[1]
Anticancer: IDO1/TDO Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism and are implicated in tumor immune evasion.[3] Dual inhibition of IDO1 and TDO is a promising strategy in cancer immunotherapy. Derivatives of indole-2-carboxylic acid have been investigated as potent dual inhibitors.[3] The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the indole ring, potentially enhancing the inhibitory activity.

Quantitative Data for Analogous IDO1/TDO Inhibitors:

Compound (Analogue)IDO1 IC50 (µM)TDO IC50 (µM)Reference
6-acetamido-indole-2-carboxylic acid derivative 9o-1 1.171.55[3]
para-benzoquinone derivative 9p-O 0.020.03[3]
Anti-parasitic: Anti-Trypanosoma cruzi Activity

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant global health concern. Research into novel treatments has identified indole-2-carboxamides as a potential class of therapeutic agents.[4] While structure-activity relationship (SAR) studies on some substituted indoles have shown that strong electron-withdrawing groups at the 5-position can decrease activity, the effect at the 7-position warrants further investigation.[4] The unique electronic and steric properties of the 7-trifluoromethyl substituent may lead to a different SAR profile.

Quantitative Data for Analogous Anti-T. cruzi Compounds:

Compound (Analogue)T. cruzi intracellular amastigote pEC50Reference
5-methyl-1H-indole-2-carboxamide derivative 1 5.4 - 6.2[4]
5-(trifluoromethyl)-1H-indole-2-carboxamide derivative 10 < 4.2[4]

Experimental Protocols

Protocol 1: Synthesis of 7-(Trifluoromethyl)-1H-indole-2-carboxamide Derivatives

This protocol is adapted from the synthesis of related indole-2-carboxamides and can be used to generate derivatives of this compound for biological screening.[4]

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), BOP (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc).

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: HIV-1 Integrase Strand Transfer Assay

This protocol is based on established methods for evaluating inhibitors of HIV-1 integrase.[2]

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Donor DNA (oligonucleotide substrate)

  • Target DNA (oligonucleotide substrate)

  • This compound derivative (test compound)

  • Assay buffer (e.g., MOPS, DTT, MgCl2)

  • DNA intercalating dye (e.g., SYBR Gold)

  • 96-well microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a reaction mixture containing the assay buffer, donor DNA, and recombinant HIV-1 integrase in each well of a 96-well plate.

  • Add serial dilutions of the this compound derivative to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at 37°C for 30 minutes to allow for 3' processing.

  • Add the target DNA to each well to initiate the strand transfer reaction.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding a chelating agent (e.g., EDTA).

  • Add the DNA intercalating dye to each well.

  • Measure the fluorescence intensity using a plate reader. The signal is proportional to the amount of strand transfer product.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

HIV_Integrase_Inhibition cluster_virus HIV Virion cluster_host Host Cell Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Reverse Transcription Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Integrase Integrase Pre_Integration_Complex Pre-Integration Complex (PIC) Integrase->Pre_Integration_Complex Viral_DNA->Pre_Integration_Complex Host_DNA Host DNA Pre_Integration_Complex->Host_DNA Strand Transfer Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Inhibitor 7-(Trifluoromethyl)-1H- indole-2-carboxylic acid Derivative Chelation Mg2+ Chelation Inhibitor->Chelation Chelation->Integrase Inhibits Synthetic_Workflow Start 7-(Trifluoromethyl)-1H- indole-2-carboxylic acid Coupling Amide Coupling (BOP, DIPEA, DMF) Start->Coupling Amine Amine (R-NH2) Amine->Coupling Reaction Reaction Mixture Coupling->Reaction Workup Aqueous Workup (EtOAc, NaHCO3) Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-(Trifluoromethyl)-1H- indole-2-carboxamide Derivative Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

References

Scaling Up the Synthesis of Indole Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes for the Scalable Synthesis of Indole Derivatives

Indole and its derivatives are of paramount importance in the fields of medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals. The transition from laboratory-scale synthesis to large-scale production presents significant challenges. These application notes provide an overview of established and modern protocols for the scalable synthesis of indole derivatives, focusing on the Fischer, Larock, and Bischler-Möhlau indole syntheses. Additionally, the application of flow chemistry as a key enabling technology for scale-up is discussed, alongside industrial purification techniques.

The selection of a synthetic route for scaling up indole derivative production depends on several factors, including the substitution pattern of the target indole, the availability and cost of starting materials, and the desired scale of production. Classical methods like the Fischer and Bischler-Möhlau syntheses remain relevant, while modern palladium-catalyzed methods like the Larock synthesis offer milder conditions and broader substrate scope. For industrial applications, process optimization to maximize yield, minimize waste, and ensure safety is critical. Continuous flow chemistry is emerging as a powerful tool for achieving these goals in the synthesis of indole derivatives.[1][2]

Key Synthetic Protocols for Scale-Up

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3] While traditionally a batch process, it has been successfully adapted to continuous flow for improved safety and efficiency on a larger scale.[1][2]

Data Presentation: Fischer Indole Synthesis

ProductStarting MaterialsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)ScaleCitation
2-PhenylindolePhenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None (neat)1706 min72-800.25 mol[4]
1,2,3,4-TetrahydrocarbazolePhenylhydrazine hydrochloride, CyclopentanoneAcetic acidDMSO/H₂O/AcOH (2:1:1)11020 min>95 (conversion)Lab scale (flow)[1]
Various IndolesPhenylhydrazines, KetonesPhosphomolybdic acidChloroform604 h~860.01 mol
6,7-dihydro-5H-cyclohepta[b]indolePhenylhydrazine, CycloheptanoneAcetic AcidAcetic Acid/iPrOH (3:1)2203.3 min (residence)HighNot specified (flow)[5]

Experimental Protocol: Gram-Scale Synthesis of 2-Phenylindole via Fischer Indole Synthesis

This protocol is adapted from a reported procedure for the synthesis of 2-phenylindole.[4]

Step 1: Formation of Acetophenone Phenylhydrazone

  • Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.

  • Dissolve the hot mixture in 80 mL of 95% ethanol.

  • Induce crystallization by agitating the solution.

  • Cool the mixture in an ice bath.

  • Collect the product by filtration and wash with 25 mL of cold ethanol.

  • The expected yield of acetophenone phenylhydrazone is 87-91%.

Step 2: Cyclization to 2-Phenylindole

  • Thoroughly mix freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g) in a 1-L beaker.

  • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The solid mass will become liquid within 3-4 minutes.

  • Remove the beaker from the oil bath and continue stirring for 5 minutes.

  • To prevent solidification, add 200 g of clean sand to the reaction mixture and stir it in.

  • Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.

  • Filter the sand and crude 2-phenylindole.

  • Boil the collected solids with 600 mL of 95% ethanol, decolorize with activated charcoal (Norit), and filter while hot.

  • Allow the filtrate to cool to induce crystallization.

  • Collect the purified 2-phenylindole by filtration and wash with cold ethanol.

  • The total yield is typically in the range of 72-80%.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[6][7] This method is known for its versatility and has been scaled to provide gram quantities of complex indole derivatives, such as unnatural tryptophans.[8]

Data Presentation: Larock Indole Synthesis

ProductStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)ScaleCitation
Unnatural Tryptophan Derivative (3a)o-bromoaniline, Alkyne 2Pd[P(tBu)₃]₂1,4-Dioxane60Not specified850.3 mmol[8]
Unnatural Tryptophan Derivative (3o)o-bromoaniline derivative, Alkyne 2Pd[P(tBu)₃]₂1,4-Dioxane60Not specifiedNot specified5.0 mmol[8]
Various 2,3-disubstituted indoleso-iodoanilines, AlkynesPd(OAc)₂/PPh₃/LiClDMF100Not specified>80Gram scale[6]

Experimental Protocol: Gram-Scale Synthesis of an Unnatural Tryptophan Derivative

This protocol is based on a mild and general Larock indolization for the preparation of unnatural tryptophans.[8]

  • To an oven-dried flask, add the o-bromoaniline (1.0 equiv), the alkyne (2.0 equiv), and dicyclohexylmethylamine (Cy₂NMe, 2.5 equiv).

  • Add 1,4-dioxane to achieve a concentration of 0.2 M with respect to the o-bromoaniline.

  • Add the palladium catalyst, for example, Pd[P(tBu)₃]₂ (5 mol %).

  • Heat the reaction mixture to 60°C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired indole derivative.

  • For silyl-protected alkynes, a desilylation step using TBAF or HCl in MeOH may be required prior to chromatography.

Bischler-Möhlau Indole Synthesis (Microwave-Assisted Scale-Up)

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline to form a 2-arylindole.[9] The classical conditions are often harsh, but modern variations using microwave irradiation offer a more scalable and environmentally friendly approach.[10][11]

Data Presentation: Microwave-Assisted Bischler-Möhlau Synthesis

ProductStarting MaterialsCatalyst/ReagentSolventPower (W)Time (s)Yield (%)ScaleCitation
2-ArylindolesAnilines, Phenacyl bromidesNoneNone (solid-state)54045-6052-75Not specified[11]
2-PhenylindoleN-Phenacylaniline, Anilinium bromideNoneNone (solid-state)54045-6071Not specified[4]

Experimental Protocol: Microwave-Assisted, Solvent-Free, One-Pot Bischler Indole Synthesis of 2-Arylindoles

This protocol is adapted from a microwave-assisted, solvent-free method.[11]

  • In a microwave-safe vessel, thoroughly mix the desired aniline (2.0 mmol) and the corresponding phenacyl bromide (1.0 mmol) in the solid state.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture with microwaves at 540 W for 45-60 seconds.

  • After irradiation, allow the vessel to cool to room temperature.

  • The resulting solid is the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-arylindole.

Signaling Pathways and Experimental Workflows

Indole derivatives are crucial in drug discovery due to their interaction with various biological targets. Understanding the signaling pathways they modulate is key to developing new therapeutics.

Signaling Pathways Involving Indole Derivatives

Indole-based compounds have been shown to target several critical signaling pathways implicated in diseases like cancer. These include the ERK signaling pathway, which controls cell proliferation and survival, and the PI3K/AKT/mTOR pathway, a central regulator of cell growth.

Signaling_Pathways cluster_ERK ERK Signaling Pathway cluster_PI3K PI3K/AKT/mTOR Signaling Pathway Indole_ERK Indole Derivatives cRaf c-Raf Indole_ERK->cRaf inhibit ERK ERK1/2 Cell_Proliferation_ERK Cell Proliferation & Survival ERK->Cell_Proliferation_ERK MEK MEK1/2 MEK->ERK cRaf->MEK Indole_PI3K Indole Derivatives PI3K PI3K Indole_PI3K->PI3K inhibit AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Inhibition of ERK and PI3K/AKT/mTOR signaling pathways by indole derivatives.

General Experimental Workflow for Scale-Up Synthesis

The process of scaling up a chemical synthesis from the laboratory to an industrial scale involves several key stages, from initial process development to final product purification and analysis.

Experimental_Workflow RD Route Scouting & Process Development Pilot Pilot Scale Synthesis (kg scale) RD->Pilot Production Production Scale Synthesis (multi-kg to ton scale) Pilot->Production Workup Reaction Work-up & Crude Isolation Production->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Analysis Final Product Analysis (QC/QA) Purification->Analysis Final Final Product Analysis->Final

Caption: General workflow for the scale-up of indole derivative synthesis.

Industrial Purification of Indole Derivatives

The purification of indole derivatives on a large scale is a critical step to ensure the final product meets the required purity standards for pharmaceutical applications. The choice of purification method depends on the physical properties of the indole derivative, the nature of the impurities, and the desired scale of operation.

Crystallization

Crystallization is a widely used and cost-effective method for purifying solid compounds on an industrial scale. It relies on the differential solubility of the desired compound and its impurities in a given solvent system. For indole derivatives, a suitable solvent or solvent mixture is chosen in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at lower temperatures.

Protocol: Large-Scale Crystallization of an Indole Derivative

  • Solvent Selection: Identify a suitable solvent or solvent mixture through laboratory-scale screening. Common solvents for indole derivatives include ethanol, isopropanol, toluene, and heptane, or mixtures thereof.

  • Dissolution: Dissolve the crude indole derivative in the minimum amount of the chosen solvent at an elevated temperature (e.g., reflux) in a large-scale reactor.

  • Decolorization (Optional): If the solution is colored by impurities, treat it with activated carbon and filter while hot to remove the carbon.

  • Crystallization: Slowly cool the solution to induce crystallization. The cooling rate can be controlled to influence crystal size and purity. Seeding with a small amount of pure product can be employed to initiate crystallization.

  • Isolation: Collect the crystals by filtration or centrifugation.

  • Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature to remove residual solvent.

Chromatography

For indole derivatives that are difficult to purify by crystallization, or when very high purity is required, industrial-scale chromatography is employed.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common technique for purifying polar to moderately polar indole derivatives. C18 or C8 bonded silica is typically used as the stationary phase, with mobile phases consisting of mixtures of water with acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid.[12]

  • Normal-Phase Chromatography: For less polar indole derivatives, normal-phase chromatography using silica gel as the stationary phase and non-polar organic solvents (e.g., hexane/ethyl acetate mixtures) as the mobile phase can be effective.

Logical Workflow for Purification Method Selection

Purification_Workflow Crude Crude Indole Derivative IsSolid Is the compound a solid? Crude->IsSolid Crystallization Attempt Crystallization IsSolid->Crystallization Yes Chromatography Perform Column Chromatography IsSolid->Chromatography No (Oil) PurityCheck1 Purity sufficient? Crystallization->PurityCheck1 PurityCheck1->Chromatography No FinalProduct Pure Product PurityCheck1->FinalProduct Yes PurityCheck2 Purity sufficient? Chromatography->PurityCheck2 PurityCheck2->FinalProduct Yes FurtherPurification Further Purification (e.g., re-crystallization) PurityCheck2->FurtherPurification No FurtherPurification->FinalProduct

Caption: Logical workflow for selecting a purification method for indole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and comparative data to improve reaction yields.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Question Possible Causes and Solutions
Low Yield Q1: My Fischer indole synthesis of the ethyl ester precursor is resulting in a low yield. What are the common reasons for this? A: Low yields in Fischer indole synthesis, especially with an electron-withdrawing group like trifluoromethyl on the phenylhydrazine, can be attributed to several factors: • Purity of Starting Materials: Ensure the 2-hydrazinyl-3-(trifluoromethyl)benzaldehyde and ethyl pyruvate are of high purity. Impurities can lead to side reactions.[1] • Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][2] For substrates with electron-withdrawing groups, a stronger acid like polyphosphoric acid (PPA) or Eaton's reagent may be necessary to drive the cyclization. However, excessively harsh conditions can lead to degradation. Experiment with different catalysts and concentrations to find the optimal conditions. • Reaction Temperature and Time: The reaction is sensitive to temperature.[1] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or product. Monitor the reaction progress by TLC to determine the optimal reaction time. • Side Reactions: The presence of the electron-withdrawing trifluoromethyl group can hinder the reaction and promote side reactions.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.[1]
Incomplete Hydrolysis Q2: I am struggling to fully hydrolyze the ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate to the carboxylic acid. What can I do? A: The hydrolysis of sterically hindered esters or those with electron-withdrawing groups can be challenging.[4][5] Consider the following: • Base and Solvent: A stronger base like potassium hydroxide or a combination of NaOH in a non-aqueous medium like MeOH/CH2Cl2 might be more effective than standard aqueous sodium hydroxide.[5] • Reaction Temperature: Increasing the reaction temperature can facilitate hydrolysis, but monitor for potential degradation of the indole ring.[6] • Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS until the starting ester is consumed.
Purification Challenges Q3: The purification of the final product, this compound, is difficult. What are the best practices? A: The high polarity of indole carboxylic acids can make purification challenging.[7] • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is often the most effective method for purifying the final product.[8] • Column Chromatography: If chromatography is necessary, reversed-phase C18 silica gel is often more suitable for polar compounds than normal-phase silica gel.[7] For normal-phase chromatography, consider using a more polar solvent system or deactivating the silica gel with a small amount of triethylamine in the eluent to prevent streaking. • Acid-Base Extraction: An acid-base extraction can be used to separate the carboxylic acid from neutral impurities. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the product by acidifying the aqueous layer.[9]
Side Product Formation Q4: I am observing significant side product formation in my Fischer indole synthesis. What are the likely side products and how can I minimize them? A: Common side products in the Fischer indole synthesis include: • Regioisomers: If an unsymmetrical ketone is used, a mixture of regioisomers can be formed.[1] This is not an issue when using ethyl pyruvate. • Aldol Condensation Byproducts: These can occur with enolizable aldehydes and ketones.[1] • Oxidative Degradation Products: Indoles can be susceptible to oxidation.[1] To minimize side products, ensure the purity of your starting materials, optimize the reaction conditions (catalyst, temperature, and time), and consider running the reaction under an inert atmosphere.[1]

Quantitative Data Summary

The following table summarizes yield data for key steps in the synthesis of this compound and related compounds. Direct yield data for the target molecule is limited in the literature; therefore, data from analogous reactions are included for comparison.

Reaction Step Starting Materials Reagents and Conditions Product Yield (%) Reference
Fischer Indole Synthesis (Analogous) Phenylhydrazine, Ethyl pyruvatePolyphosphoric acidEthyl indole-2-carboxylateLow (unspecified)[10]
Hydrolysis (General) Ethyl Indole-2-carboxylateAqueous KOH in acetoneIndole-2-carboxylic acidExcellent (unspecified)
Hydrolysis (Analogous) Isopropyl 6-bromo-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylateSodium hydroxide, methanol/water, 80°C, 1.5h6-bromo-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acidNot specified[6]
Hydrolysis of Hindered Ester Various sterically hindered estersNaOH in MeOH/CH2Cl2 (1:9), room temperatureCorresponding carboxylic acidHigh (specific yields in source)[5][11]

Experimental Protocols

Below are detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate (via Fischer Indole Synthesis)

This protocol is a generalized procedure based on the Fischer indole synthesis and may require optimization for the specific substrate.

Materials:

  • 2-Hydrazinyl-3-(trifluoromethyl)benzaldehyde

  • Ethyl pyruvate

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Ethanol

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve 2-hydrazinyl-3-(trifluoromethyl)benzaldehyde (1 equivalent) and ethyl pyruvate (1.1 equivalents) in ethanol.

  • Add a catalytic amount of a Brønsted acid (e.g., a few drops of acetic acid) and stir the mixture at room temperature for 1-2 hours to form the hydrazone. Monitor the reaction by TLC.

  • Remove the ethanol under reduced pressure.

  • To the crude hydrazone, add polyphosphoric acid (PPA) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) with caution, as the reaction can be exothermic.

  • Heat the reaction mixture to 80-100°C and stir for 2-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate.

Protocol 2: Hydrolysis of Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate

This protocol is a general procedure for the hydrolysis of indole esters and may need adjustment.

Materials:

  • Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate (1 equivalent) in a mixture of methanol and water.

  • Add potassium hydroxide (3-5 equivalents) to the solution.

  • Heat the mixture to reflux (around 80°C) and stir for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane) to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with hydrochloric acid. A precipitate should form.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • If a precipitate does not form, extract the acidified aqueous solution with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product. The crude product can be further purified by recrystallization.

Visualizations

Experimental Workflow: Synthesis of this compound

experimental_workflow cluster_synthesis Synthesis of Ethyl Ester cluster_hydrolysis Hydrolysis to Carboxylic Acid Starting Materials 2-Hydrazinyl-3-(trifluoromethyl)benzaldehyde + Ethyl Pyruvate Hydrazone Formation Hydrazone Formation (Ethanol, cat. Acid) Starting Materials->Hydrazone Formation Fischer Indole Cyclization Fischer Indole Cyclization (PPA or Eaton's Reagent, Heat) Hydrazone Formation->Fischer Indole Cyclization Crude Ethyl Ester Crude Ethyl 7-(trifluoromethyl)- 1H-indole-2-carboxylate Fischer Indole Cyclization->Crude Ethyl Ester Purification_Ester Column Chromatography Crude Ethyl Ester->Purification_Ester Pure Ethyl Ester Pure Ethyl 7-(trifluoromethyl)- 1H-indole-2-carboxylate Purification_Ester->Pure Ethyl Ester Hydrolysis Hydrolysis (KOH, Methanol/Water, Heat) Pure Ethyl Ester->Hydrolysis Workup Acidification & Extraction/ Filtration Hydrolysis->Workup Crude Carboxylic Acid Crude 7-(trifluoromethyl)- 1H-indole-2-carboxylic acid Workup->Crude Carboxylic Acid Purification_Acid Recrystallization Crude Carboxylic Acid->Purification_Acid Final Product 7-(trifluoromethyl)-1H-indole- 2-carboxylic acid Purification_Acid->Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield in Fischer Indole Synthesis

troubleshooting_low_yield Start Low Yield in Fischer Indole Synthesis Check Purity Check Purity of Starting Materials Start->Check Purity Impure Impure Check Purity->Impure Result? Pure Pure Check Purity->Pure Result? Purify Purify Starting Materials (Distillation/Recrystallization) Impure->Purify Yes Purify->Check Purity Evaluate Catalyst Evaluate Acid Catalyst Pure->Evaluate Catalyst Yes Ineffective Catalyst Ineffective Evaluate Catalyst->Ineffective Catalyst Result? Effective Catalyst Effective Evaluate Catalyst->Effective Catalyst Result? Change Catalyst Try Stronger Acid (PPA, Eaton's Reagent) Ineffective Catalyst->Change Catalyst Yes Change Catalyst->Evaluate Catalyst Optimize Conditions Optimize Reaction Conditions (Temperature & Time) Effective Catalyst->Optimize Conditions Yes Suboptimal Suboptimal Optimize Conditions->Suboptimal Result? Optimal Optimal Optimize Conditions->Optimal Result? Systematic Optimization Systematic Optimization of Temperature and Time Suboptimal->Systematic Optimization Yes Systematic Optimization->Optimize Conditions Consider Atmosphere Consider Inert Atmosphere Optimal->Consider Atmosphere Yes Yield Improved Yield Improved Consider Atmosphere->Yield Improved

Caption: Decision tree for troubleshooting low yields.

References

challenges in the synthesis of trifluoromethyl-containing heterocycles

Welcome to the technical support center for the synthesis of trifluoromethyl-containing heterocycles. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental work. The introduction of the trifluoromethyl (CF3) group is a critical strategy in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. [1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

1. Low or No Reaction Yield

  • Question: My trifluoromethylation reaction shows low or no yield. What are the common causes and solutions?

  • Answer: Low or no yield is a frequent issue that can stem from several factors related to the reagents, catalyst, solvent, or substrate.

    • Reagent Inactivity or Degradation:

      • Trifluoromethylating Agents: Many trifluoromethylating agents are sensitive to moisture and air. For instance, Ruppert-Prakash reagent (TMSCF3) requires an initiator, and the activity of fluoride initiators like TBAF or CsF is highly dependent on anhydrous conditions. [1] * Solution: Ensure you are using a fresh, high-purity trifluoromethylating agent. For moisture-sensitive reactions, use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). [1]Consider purchasing a new bottle of the reagent or initiator if you suspect degradation.

    • Catalyst Inactivity:

      • Photoredox Catalysis: In light-mediated reactions, the photocatalyst can degrade over time or with prolonged exposure to light. [2] * Metal Catalysis: In metal-catalyzed reactions, such as Ullmann-type couplings, the active catalytic species (often Cu(I)) may not be generated efficiently. [3][4] * Solution: For photoredox reactions, ensure your photocatalyst is active and consider using a fresh batch. For metal-catalyzed reactions, using a high-purity copper(I) source is crucial. [3]In some cases, in situ activation of the catalyst may be necessary.

    • Suboptimal Reaction Conditions:

      • Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. For example, in some TMSCF3 reactions, DMF has been shown to accelerate the reaction compared to THF. [1] * Temperature: Many trifluoromethylation reactions have a narrow optimal temperature range. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to decomposition of reagents or products. [3] * Solution: Screen different solvents to find the optimal one for your specific substrate and reagent combination. Carefully optimize the reaction temperature, starting with reported literature conditions and adjusting as needed.

2. Poor Regioselectivity

  • Question: I am observing a mixture of regioisomers in my C-H trifluoromethylation of a heterocycle. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in direct C-H trifluoromethylation can be challenging as it is often governed by the inherent electronic and steric properties of the heterocyclic core. [5][6]

    • Innate Reactivity: The trifluoromethyl radical is electrophilic and tends to react at the most electron-rich positions of a heterocycle. [6][7]Conversely, nucleophilic trifluoromethylation will target electron-deficient sites.

    • Solution:

      • Solvent Tuning: Preliminary data suggests that the regioselectivity of C-H trifluoromethylation can sometimes be influenced by the choice of solvent. [6]For example, a switch from dichloromethane to dimethylsulfoxide has been shown to reverse the regioselectivity in the trifluoromethylation of 4-acetylpyridine. [6] * Directing Groups: If applicable to your system, consider installing a directing group on the heterocycle to guide the trifluoromethylation to a specific position.

      • Alternative Strategies: If direct C-H trifluoromethylation proves unselective, consider a strategy involving the synthesis of a pre-functionalized heterocycle (e.g., a halogenated heterocycle) followed by a cross-coupling reaction to introduce the CF3 group. [8] 3. Formation of Side Products

  • Question: My reaction is producing significant amounts of side products, such as defluorinated or hydrodefluorinated compounds. What can be done to minimize these?

  • Answer: The formation of side products is often indicative of non-optimal reaction conditions or the presence of impurities.

    • Hydrogen Atom Abstraction: In radical reactions, the trifluoromethyl radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture, leading to the formation of trifluoromethane (CF3H). [6] * Solution:

      • Anhydrous Conditions: The presence of water can lead to unwanted side reactions. Ensure all solvents and reagents are rigorously dried, and the reaction is performed under an inert atmosphere.

      • Solvent Choice: Select a solvent that is less prone to hydrogen atom donation.

      • Temperature Control: Lowering the reaction temperature may help to suppress side reactions that have a higher activation energy than the desired transformation.

Data Presentation: Comparison of Trifluoromethylating Agents

The choice of trifluoromethylating agent can have a significant impact on the outcome of a reaction. The following tables provide a comparison of common electrophilic and radical trifluoromethylating agents.

Table 1: Electrophilic Trifluoromethylating Agents

Reagent ClassExample(s)Key Features
Hypervalent IodineTogni ReagentsBench-stable, versatile for a wide range of nucleophiles. [9]
Sulfonium SaltsUmemoto ReagentsBench-stable, effective for trifluoromethylation of various nucleophiles. [9]
Sulfoximinium SaltsShibata's ReagentActs as a CF3+ transfer agent. [10]

Table 2: Radical Trifluoromethylating Agents

ReagentInitiator/ConditionsKey Features
Sodium Trifluoromethanesulfinate (CF3SO2Na)Oxidant (e.g., tBuOOH) or LightBench-stable, generates CF3 radical under mild conditions. [6][8]
Trifluoroiodomethane (CF3I)Light or TriethylboraneGaseous reagent, requires careful handling. [7]
Triflyl Chloride (CF3SO2Cl)Photoredox CatalystUsed in photoredox-mediated trifluoromethylations. [2]

Experimental Protocols

Protocol 1: General Procedure for Light-Mediated C-H Trifluoromethylation of Heterocycles

This protocol is adapted from a general procedure for the trifluoromethylation of heteroarenes using sodium trifluoromethanesulfinate. [6]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv), sodium trifluoromethanesulfinate (3.0 equiv), and tert-butyl hydroperoxide (5.0 equiv).

  • Solvent Addition: Add the appropriate solvent (e.g., a mixture of dichloromethane and water).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature under irradiation with a household fluorescent light bulb for 3-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

troubleshooting_workflowstartLow or No Yieldcheck_reagentsCheck Reagent Quality and Activitystart->check_reagentsreagent_okReagents OK?check_reagents->reagent_okcheck_catalystVerify Catalyst Activitycatalyst_okCatalyst Active?check_catalyst->catalyst_okoptimize_conditionsOptimize Reaction Conditionsconditions_okConditions Optimized?optimize_conditions->conditions_okreagent_ok->check_catalystYesnew_reagentsUse Fresh Reagents/Initiatorsreagent_ok->new_reagentsNocatalyst_ok->optimize_conditionsYesnew_catalystUse Fresh Catalyst/Activatecatalyst_ok->new_catalystNosuccessSuccessful Reactionconditions_ok->successYesscreen_solvents_tempScreen Solvents andTemperatureconditions_ok->screen_solvents_tempNonew_reagents->check_reagentsnew_catalyst->check_catalystscreen_solvents_temp->optimize_conditions

Caption: Troubleshooting workflow for low reaction yield.

regioselectivity_factorsregioselectivityRegioselectivityelectronic_effectsElectronic Effects(Innate Reactivity)regioselectivity->electronic_effectssteric_hindranceSteric Hindranceregioselectivity->steric_hindrancesolvent_effectsSolvent Effectsregioselectivity->solvent_effectsdirecting_groupsDirecting Groupsregioselectivity->directing_groups

Caption: Key factors influencing regioselectivity.

photoredox_cyclepcPhotocatalyst (PC)pc_excitedExcited PC*pc->pc_excitedLight (hν)pc_excited->pcSETcf3_sourceCF3 Source(e.g., CF3SO2Cl)pc_excited->cf3_sourceSETcf3_radicalCF3•cf3_source->cf3_radicalFragmentationheterocycleHeterocycle (Het-H)cf3_radical->heterocyclehet_cf3Het-CF3heterocycle->het_cf3+ CF3•- H•

Caption: Simplified photoredox catalytic cycle.

Technical Support Center: Purification of Acidic Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of acidic indole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying acidic indole compounds?

A1: The purification of acidic indole derivatives can be complicated by several factors:

  • Instability: The indole nucleus can be sensitive to acidic conditions, and some derivatives may degrade on standard silica gel, which is inherently acidic. This can lead to low recovery and the formation of artifacts.[1]

  • High Polarity: The presence of a carboxylic acid group increases the polarity of the indole scaffold. This can lead to strong, sometimes irreversible, binding to normal-phase silica gel and poor retention on reverse-phase chromatography columns.[1]

  • Co-elution with Impurities: The polarity of these compounds can lead to co-elution with other polar impurities, making separation difficult.[1]

  • Oxidation: Indole compounds can be susceptible to oxidation, leading to colored impurities, especially if exposed to air and light for extended periods.[2]

Q2: What is a good starting point for the purification of a crude acidic indole compound?

A2: A typical starting point is an acid-base extraction. This involves dissolving the crude mixture in an organic solvent and washing with an aqueous basic solution (e.g., saturated sodium bicarbonate) to extract the acidic indole compound into the aqueous layer as its salt. The aqueous layer is then acidified (e.g., with 1M HCl) to precipitate the purified acidic indole, which can be collected by filtration or extracted back into an organic solvent.[3] This method is effective for removing neutral and basic impurities.

Q3: My acidic indole compound is degrading on the silica gel column. What can I do?

A3: Degradation on silica gel is a common issue due to its acidic nature.[4] Here are several solutions:

  • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with the initial eluent containing a small amount of a basic modifier like triethylamine (TEA) or ammonia (typically 0.5-1%). This neutralizes the acidic silanol groups.[3]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina.[3]

  • Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.[3]

Q4: I'm observing significant peak tailing during HPLC analysis of my acidic indole. How can I improve the peak shape?

A4: Peak tailing for acidic compounds in reverse-phase HPLC is often due to interactions with residual silanol groups on the stationary phase. To mitigate this:

  • Lower the Mobile Phase pH: Add an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% v/v). A general guideline is to adjust the mobile phase pH to be at least 2 units below the pKa of your acidic indole compound to ensure it is fully protonated and less polar.[5]

  • Use a High-Purity, End-Capped Column: These columns have fewer free silanol groups, which reduces unwanted secondary interactions.

  • Adjust Solvent Composition: Optimizing the organic-to-aqueous solvent ratio can improve peak shape.

Troubleshooting Guides

Problem 1: Poor Separation in Column Chromatography
Symptom Possible Cause Solution
Streaking/Tailing of the acidic indole spot Strong interaction with the acidic silica gel stationary phase.Add a basic modifier like triethylamine (0.5-1%) to your eluent. Alternatively, use a less acidic stationary phase like neutral alumina.[3]
Column overloading.Reduce the amount of sample loaded onto the column. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude material.
Co-elution with a polar impurity The polarity of the eluent is not optimized.Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to resolve compounds with similar polarities.
The chosen stationary phase is not providing enough selectivity.If using normal-phase silica, consider switching to reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with an acid modifier like 0.1% formic acid).[2]
Problem 2: Issues with Crystallization
Symptom Possible Cause Solution
Compound "oils out" instead of crystallizing The solvent is too nonpolar for the acidic indole compound.Try a more polar solvent or a solvent mixture.
The solution is too concentrated (supersaturated).Add a small amount of additional solvent.
Impurities are inhibiting crystal formation.Try to further purify the material by another method, such as a quick filtration through a plug of silica, before attempting crystallization again.
No crystals form upon cooling The compound is too soluble in the chosen solvent.Concentrate the solution by slowly evaporating some of the solvent.
The solution is not sufficiently saturated.Add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) dropwise until the solution becomes cloudy, then gently heat to redissolve and allow to cool slowly.
Nucleation has not occurred.Scratch the inside of the flask with a glass rod at the meniscus to create a surface for crystal growth. Adding a seed crystal of the pure compound, if available, can also induce crystallization.

Data Presentation

Table 1: Comparison of Purification Techniques for Acidic Indole Compounds

Purification Technique Typical Purity Achieved Typical Recovery Rate Advantages Disadvantages
Acid-Base Extraction 85-95%80-95%Good for removing neutral and basic impurities; scalable.May not remove acidic impurities; potential for emulsion formation.
Normal-Phase Column Chromatography >95%60-90%Good for separating isomers and other non-polar impurities.Potential for compound degradation on acidic silica; can be solvent and time-intensive.[3]
Reverse-Phase HPLC >99%70-95%High resolution and purity; good for polar compounds.[2]Can be expensive for large-scale purification; requires specialized equipment.
Recrystallization >99%50-85%Can yield very high purity material; cost-effective.[6]Requires a solid material; finding a suitable solvent can be challenging; potential for significant product loss in the mother liquor.[6]

Table 2: Quantitative Data from a Study on Indole Purification by Extraction and Crystallization [7]

Purification Stage Indole Concentration (wt%) Purity of Indole (wt%) Yield of Indole (%)
Initial Wash Oil 5.75-100
After Methanol Extraction & n-Hexane Re-extraction 73.3--
After Solute Crystallization -99.557.5

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Acidic Indole Compounds
  • Dissolution: Dissolve the crude reaction mixture containing the acidic indole compound in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The deprotonated acidic indole will move into the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., 1M or 2M HCl) with stirring until the pH is acidic (pH ~2-3). The acidic indole compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Reverse-Phase Flash Chromatography of an Acidic Indole Compound
  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Column Packing and Equilibration: Pack the column with the C18 silica gel. Equilibrate the column by running a low-polarity mobile phase mixture (e.g., 95:5 Solvent A:Solvent B) through it until the baseline is stable.

  • Sample Preparation: Dissolve the crude acidic indole compound in a minimal amount of the initial mobile phase or a solvent like methanol.

  • Loading: Carefully load the dissolved sample onto the top of the column.

  • Elution: Begin elution with a low percentage of Solvent B and gradually increase the concentration of Solvent B to elute the compound of interest. The more polar impurities will elute first.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified acidic indole compound.

Protocol 3: Recrystallization of an Acidic Indole Compound[6]
  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential solvent. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents for acidic indoles include ethanol/water or ethyl acetate/hexanes mixtures.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystal Formation: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualizations

Purification_Strategy_Selection start_node Crude Acidic Indole Compound decision_node Nature of Impurities? start_node->decision_node Initial Purity Assessment (TLC/HPLC) process_node Acid-Base Extraction decision_node->process_node Major Impurities are Neutral/Basic process_node2 Column Chromatography (Normal or Reverse Phase) decision_node->process_node2 Acidic Impurities Present decision_node2 Is Purity Sufficient? process_node->decision_node2 Purity > 95%? end_node Pure Acidic Indole Compound decision_node2->end_node Yes decision_node2->process_node2 No decision_node3 Is Purity Sufficient? process_node2->decision_node3 Purity > 98%? decision_node3->end_node Yes process_node3 Recrystallization or Preparative HPLC decision_node3->process_node3 No process_node3->end_node High Purity Achieved

Caption: A decision-making workflow for selecting a purification strategy.

Chromatography_Troubleshooting start_node Poor Chromatographic Separation decision_node Is there streaking or tailing? start_node->decision_node solution_node Add TEA to eluent or use neutral alumina decision_node->solution_node Yes decision_node2 Are peaks overlapping? decision_node->decision_node2 No end_node Improved Separation solution_node->end_node solution_node2 Optimize solvent gradient or switch to reverse phase decision_node2->solution_node2 Yes solution_node3 Is the compound stuck on the column? decision_node2->solution_node3 No solution_node2->end_node solution_node3->end_node

Caption: A troubleshooting workflow for column chromatography issues.

References

Technical Support Center: Enhancing the Metabolic Stability of Indole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of indole-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for indole-based drug candidates?

A1: The primary route of metabolism for indole-based compounds is oxidation, predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] The most susceptible positions on the indole ring for oxidation are typically C2, C3, C5, C6, and C7. Common metabolic transformations include:

  • Hydroxylation: Addition of a hydroxyl group to the indole ring, often at the 5- or 6-position.[1][4]

  • Oxidation to Oxindoles: The C2 position can be oxidized to form an oxindole.[1]

  • N-Oxidation: Oxidation of the indole nitrogen.

  • Epoxidation: Formation of an epoxide intermediate across the 2,3-double bond.

  • Phase II Conjugation: Following Phase I oxidation, the resulting hydroxylated metabolites can undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[2][4]

The specific metabolites formed can be influenced by the substitution pattern on the indole ring and the specific CYP isoforms involved, with CYP2A6, CYP2C19, and CYP2E1 being frequently implicated.[1]

Q2: How can I experimentally determine the metabolic stability of my indole compound?

A2: The most common in vitro method for assessing metabolic stability is the liver microsomal stability assay.[2][3][5] This assay measures the rate at which your compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[2][3] Another common method involves using hepatocytes, which contain both Phase I and Phase II enzymes, providing a more comprehensive metabolic profile.[3][6][7] The key parameters derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[2][8]

Q3: What are some common strategies to block metabolism at a specific position on the indole ring?

A3: To block metabolism at a susceptible position, you can introduce substituents that sterically hinder the approach of metabolizing enzymes or alter the electronic properties of the ring. Common strategies include:

  • Fluorination: Introduction of a fluorine atom at a metabolically labile position can block oxidation at that site.

  • Methylation: Adding a methyl group can provide steric bulk, preventing the enzyme from accessing the site of metabolism.

  • Bioisosteric Replacement: Replacing a hydrogen atom or a functional group with another group that has similar physical or chemical properties but is metabolically more stable. For example, replacing a C-H with a C-F or even replacing a portion of the indole scaffold with a different heterocycle like an aza-indole can improve stability.[9]

Q4: How do electron-donating and electron-withdrawing groups on the indole ring affect metabolic stability?

A4: The electronic nature of substituents on the indole ring can significantly influence its susceptibility to metabolism.

  • Electron-donating groups (EDGs) (e.g., -OCH₃, -NH₂) increase the electron density of the indole ring, making it more susceptible to oxidative metabolism.

  • Electron-withdrawing groups (EWGs) (e.g., -CF₃, -NO₂) decrease the electron density of the indole ring, generally making it more resistant to oxidation and thus enhancing metabolic stability.[10]

Troubleshooting Guides

Issue 1: My indole compound shows very high clearance in the microsomal stability assay.

  • Potential Cause: The compound is rapidly metabolized by CYP enzymes.

  • Troubleshooting Steps:

    • Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed during the incubation. This will help pinpoint the "metabolic hot spots" on your molecule.

    • Structural Modification: Based on the identified metabolites, implement strategies to block metabolism at those positions. Consider the strategies mentioned in FAQ 3.

    • CYP Inhibition Profile: Determine which specific CYP isoforms are responsible for the metabolism of your compound. This can be done using recombinant CYP enzymes or specific chemical inhibitors. Knowing the responsible CYP(s) can guide more targeted medicinal chemistry efforts.

    • Consider Alternative Scaffolds: If modifications to the indole ring are not fruitful, consider bioisosteric replacement of the indole nucleus with a more metabolically stable heterocycle.[9][11][12]

Issue 2: The results from my microsomal stability assay are not reproducible.

  • Potential Cause: Variability in experimental conditions or reagents.

  • Troubleshooting Steps:

    • Standardize Microsome Batch: Ensure you are using a consistent source and batch of liver microsomes, as activity can vary between batches and vendors.[13]

    • Check Cofactor Activity: The NADPH regenerating system is crucial for CYP activity. Ensure the reagents are fresh and properly prepared.[14]

    • Control Incubation Conditions: Maintain consistent incubation temperature (37°C), protein concentration, and compound concentration across experiments.[5][14]

    • Validate Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) is robust, with consistent internal standard performance and calibration curves.

Issue 3: My compound is stable in microsomes but shows high clearance in vivo.

  • Potential Cause: The compound is cleared by non-CYP mediated pathways or has poor pharmacokinetic properties.

  • Troubleshooting Steps:

    • Investigate Phase II Metabolism: The compound might be rapidly cleared via conjugation reactions (e.g., glucuronidation, sulfation) that are not fully captured in a standard microsomal assay.[5] Consider using a hepatocyte stability assay, which includes both Phase I and Phase II enzymes.[3][6]

    • Assess Plasma Protein Binding: High plasma protein binding can sometimes lead to discrepancies between in vitro and in vivo clearance. Determine the fraction of unbound drug.

    • Evaluate Transporter Interactions: The compound may be a substrate for efflux or uptake transporters in the liver or other organs, leading to rapid clearance.

    • Check for Extrahepatic Metabolism: Metabolism can also occur in other tissues like the intestine, kidney, or lungs.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general procedure for assessing the metabolic stability of a test compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Ice-cold acetonitrile with an internal standard for reaction termination and sample processing

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents: Thaw liver microsomes on ice. Prepare the NADPH regenerating system and keep it on ice.

  • Prepare Incubation Plate: In a 96-well plate, add the phosphate buffer.

  • Add Test Compound: Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM). Include wells for the positive controls and a negative control (without NADPH).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to all wells except the negative control to start the metabolic reaction.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.[2]

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the concentration of the parent compound remaining at each time point.[7]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[2][8][15]

Data Presentation

Compoundt½ (min)CLint (µL/min/mg protein)
Test Compound A25.427.3
Test Compound B> 60< 5.8
Positive Control (High Clearance)8.284.5
Positive Control (Low Clearance)55.112.6

Visualizations

Metabolic_Pathway_of_Indole Indole Indole-based Drug Candidate PhaseI Phase I Metabolism (Oxidation) Indole->PhaseI CYPs CYP450 Enzymes (e.g., CYP2A6, 2C19, 2E1) PhaseI->CYPs Oxidized_Metabolites Oxidized Metabolites (Hydroxylated, Oxindole, etc.) PhaseI->Oxidized_Metabolites PhaseII Phase II Metabolism (Conjugation) Oxidized_Metabolites->PhaseII Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) PhaseII->Conjugated_Metabolites Excretion Excretion Conjugated_Metabolites->Excretion Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents (Microsomes, NADPH, Buffer) B Prepare Incubation Plate with Test Compound A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH C->D E Time-Point Sampling D->E F Terminate Reaction & Process Samples E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H Troubleshooting_Logic Start High In Vitro Clearance IdentifyMetabolites Identify Metabolites (LC-MS/MS) Start->IdentifyMetabolites MetabolicHotspots Metabolic Hotspots Identified? IdentifyMetabolites->MetabolicHotspots BlockMetabolism Block Metabolism (e.g., Fluorination, Methylation) MetabolicHotspots->BlockMetabolism Yes ConsiderBioisosteres Consider Bioisosteric Replacements MetabolicHotspots->ConsiderBioisosteres No ReTest Re-test in Assay BlockMetabolism->ReTest ConsiderBioisosteres->ReTest

References

side-product formation in the synthesis of substituted indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side-product formation in various indole synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is producing a mixture of regioisomers. How can I control the selectivity?

A1: Regioselectivity in the Fischer indole synthesis is a common challenge when using unsymmetrical ketones. The choice of acid catalyst and reaction temperature can significantly influence the product ratio. Generally, stronger acids and higher temperatures can alter the distribution of the isomeric products.[1] It has been observed that the proportion of the 2-substituted indole can increase with stronger acid systems.[1]

Q2: I am observing significant tar and decomposition products in my Fischer indole synthesis. What is the likely cause and how can I mitigate it?

A2: Tar and decomposition product formation is often a result of the harsh acidic conditions and high temperatures typically employed in the Fischer indole synthesis. Electron-rich anilines and sensitive substrates are particularly prone to degradation. To mitigate this, consider using milder acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2] Optimizing the reaction temperature and time is also crucial; monitor the reaction progress by TLC and work up the reaction promptly upon completion.

Q3: My Bischler-Möhlau indole synthesis is giving a low yield and multiple unexpected products. What are the common pitfalls of this reaction?

A3: The Bischler-Möhlau synthesis is known for its often harsh reaction conditions, which can lead to low yields and unpredictable regioselectivity.[3] The reaction mechanism is complex and can involve rearrangements, leading to the formation of unexpected indole isomers.[4] Milder, modern variations of this synthesis, for instance, employing microwave irradiation, have been developed to improve yields and reduce side reactions.[5]

Q4: In my palladium-catalyzed indole synthesis, I am observing byproducts. What are some common side reactions in these couplings?

A4: The nature of byproducts in palladium-catalyzed indole syntheses, such as the Larock, Heck, or Suzuki couplings, depends on the specific reaction. In the Larock synthesis, an excess of chloride can lead to increased side-product formation.[6] In Suzuki couplings for indole synthesis, homo-coupling of the boronic acid starting material is a potential side reaction.[7][8] For Heck couplings, steric hindrance can influence the stereochemical outcome of the product.

Troubleshooting Guides

Fischer Indole Synthesis: Regioisomer Formation

Problem: The reaction of an unsymmetrical ketone with a phenylhydrazine yields a mixture of two regioisomeric indoles.

Troubleshooting Workflow:

fischer_regioisomer_troubleshooting start Mixture of Regioisomers Observed catalyst Modify Acid Catalyst start->catalyst  Step 1 temperature Adjust Reaction Temperature catalyst->temperature  Step 2 solvent Screen Different Solvents temperature->solvent  Step 3 analysis Analyze Product Ratio (e.g., by NMR, GC) solvent->analysis analysis->catalyst  Iterate end Optimized Regioselectivity analysis->end  Achieved

Caption: Troubleshooting workflow for controlling regioselectivity in the Fischer indole synthesis.

Solutions:

  • Acid Catalyst Modification: The choice of acid catalyst can have a pronounced effect on the ratio of regioisomers. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). A systematic screening can identify the optimal catalyst for your desired isomer.[1]

  • Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of the cyclization step. Lowering the temperature may favor the formation of the thermodynamically more stable isomer, while higher temperatures might favor the kinetic product.

  • Solvent Effects: The polarity of the solvent can impact the reaction pathway. Consider screening solvents with different dielectric constants.

Quantitative Data:

The following table summarizes the effect of the acid catalyst on the regioisomeric ratio of indoles formed from the reaction of ethyl methyl ketone phenylhydrazone.

Acid CatalystRatio of 2,3-dimethylindole to 3-ethylindoleReference
90% (w/w) H₃PO₄0:100[1]
30% (w/w) H₂SO₄0:100[1]
83% (w/w) P₂O₅ in H₂OMajor component is 2,3-dimethylindole[1]
70% (w/w) H₂SO₄Major component is 2,3-dimethylindole[1]
Bischler-Möhlau Indole Synthesis: Rearrangement Side-Products

Problem: The synthesis of a 2-aryl-indole results in the formation of a rearranged isomer as a significant byproduct.

Logical Relationship Diagram:

bischler_rearrangement start α-Bromo-acetophenone + Aniline intermediate1 α-Anilino-acetophenone Intermediate start->intermediate1 pathwayA Direct Cyclization intermediate1->pathwayA pathwayB Reaction with Second Aniline Molecule intermediate1->pathwayB productA Expected 3-Aryl-Indole pathwayA->productA intermediate2 Imine Intermediate pathwayB->intermediate2 rearrangement Cyclization and Rearrangement intermediate2->rearrangement productB Rearranged 2-Aryl-Indole (Side-Product) rearrangement->productB

Caption: Mechanistic pathways leading to the expected product and a rearranged side-product in the Bischler-Möhlau synthesis.[4]

Solutions:

  • Milder Reaction Conditions: The harsh conditions of the classical Bischler-Möhlau synthesis often promote side reactions. The use of microwave irradiation can significantly reduce reaction times and temperatures, potentially minimizing the formation of rearranged products.[5]

  • Catalyst Choice: The use of lithium bromide as a catalyst has been reported to provide milder reaction conditions.[5]

  • Stoichiometry Control: Carefully controlling the stoichiometry of the aniline reactant may influence the reaction pathway.

Palladium-Catalyzed Indole Synthesis: Byproduct Formation in Larock Indole Synthesis

Problem: Formation of byproducts during a Larock indole synthesis from an o-iodoaniline and a disubstituted alkyne.

Experimental Workflow for Optimization:

larock_optimization start Initial Larock Reaction with Byproducts ligand Screen Phosphine Ligands start->ligand base Optimize Base ligand->base chloride Adjust Chloride Source and Stoichiometry base->chloride analysis Analyze Product Purity and Yield (e.g., by LC-MS, NMR) chloride->analysis analysis->ligand  Iterate end Clean Larock Indole Synthesis analysis->end  Optimized

Caption: Workflow for optimizing the Larock indole synthesis to minimize byproduct formation.

Solutions:

  • Ligand Selection: The choice of phosphine ligand can be critical. For less reactive o-bromoanilines, sterically demanding phosphine ligands can improve the rate of oxidative addition.[9]

  • Base Optimization: While potassium carbonate is commonly used, other bases can be screened to optimize the reaction.

  • Chloride Concentration: The concentration of the chloride source (e.g., LiCl) is important, as an excess can retard the reaction and increase side-product formation.[6]

Experimental Protocols

Fischer Indole Synthesis (Microwave-Assisted)

This protocol is adapted from a microwave-assisted synthesis of 2-phenylindole.

Materials:

  • Phenylhydrazine (1.0 mmol)

  • Acetophenone (1.0 mmol)

  • Eaton's reagent (P₂O₅ in MeSO₃H, 2 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Microwave reactor

  • Crushed ice

  • Apparatus for filtration and purification (e.g., Büchner funnel, column chromatography)

Procedure:

  • In a 10 mL microwave process vial, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).

  • To this mixture, add Eaton's reagent (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 170 °C for 10 minutes with magnetic stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • The solid product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography as needed.

Bischler-Möhlau Indole Synthesis (Microwave-Assisted)

This is a one-pot, solvent-free protocol for the synthesis of 2-arylindoles.

Materials:

  • Substituted aniline (2.0 mmol)

  • Phenacyl bromide (1.0 mmol)

  • Dimethylformamide (DMF)

  • Open glass vessel

  • Microwave reactor

  • Apparatus for purification (e.g., column chromatography)

Procedure:

  • In an open glass vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).

  • Stir the mixture at room temperature for 3 hours.

  • Add 3 drops of DMF to the mixture.

  • Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.

  • After cooling, purify the residue by flash column chromatography on silica gel to obtain the desired 2-arylindole.

Hemetsberger Indole Synthesis

This protocol describes the thermal decomposition of a 3-aryl-2-azido-propenoic ester to an indole-2-carboxylic ester.[10][11]

Materials:

  • 3-Aryl-2-azido-propenoic ester (1.0 mmol)

  • Xylene (solvent)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Apparatus for purification

Procedure:

  • Dissolve the 3-aryl-2-azido-propenoic ester (1.0 mmol) in xylene in a round-bottom flask.

  • Heat the solution to reflux and maintain the temperature for the time required for the reaction to complete (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my indole functionalization reaction showing low to no yield?

A1: Low yields in indole functionalization can arise from several factors, including inappropriate catalyst selection, suboptimal reaction conditions, or catalyst deactivation. For instance, in Fischer indole synthesis, both Brønsted and Lewis acids can be effective, but the acid strength is crucial; very strong acids can lead to degradation, while weak acids may not catalyze the reaction efficiently[1]. It is recommended to screen a variety of acids to find the optimal catalyst for your specific substrate[1]. Additionally, ensure the purity of starting materials, as impurities can interfere with the reaction[1].

Q2: How can I control the regioselectivity between C2 and C3 functionalization?

A2: The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position[2][3]. To achieve selective C2 functionalization, several strategies can be employed:

  • Blocking the C3 position: If the C3 position is already substituted, functionalization is often directed to the C2 position[3].

  • Using directing groups: Attaching a directing group to the indole nitrogen (N1) can sterically and electronically favor functionalization at the C2 position[3][4]. Common directing groups include sulfonyl and pivaloyl groups[3][4].

  • Transition-metal catalysis: Palladium, rhodium, and iridium catalysts are frequently used to direct C-H activation to the C2 position[3]. The choice of ligand and reaction conditions is critical for achieving high C2 selectivity[3].

Q3: What strategies exist for functionalizing the benzene ring (C4-C7) of indole?

A3: Functionalization of the less reactive benzene core of indole is challenging but can be achieved through the use of directing groups[2][4]. Installing a directing group at the N1 or C3 position can facilitate site-selective C-H activation at the C4, C5, C6, or C7 positions[4]. For example, an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively[4].

Q4: My catalyst appears to be deactivating during the reaction. What are the common causes and solutions?

A4: Catalyst deactivation in cross-coupling reactions can be caused by factors such as the displacement of the phosphine ligand by substrates like primary amines or N-heteroaromatics, leading to the formation of dormant palladium complexes[5]. To mitigate this, consider using more robust ligands, such as dialkylbiaryl monophosphine ligands (e.g., GPhos), which have been shown to resist deactivation[5]. Additionally, using a moderate-strength base can limit the decomposition of sensitive substrates that might contribute to catalyst deactivation[5].

Q5: I am observing significant amounts of N-functionalization instead of the desired C-functionalization. How can I improve C-selectivity?

A5: The competition between N- and C-functionalization is highly dependent on the reaction conditions[6]. Generally, conditions that favor the formation of the indolide anion, such as the use of strong bases, tend to promote N-alkylation[6]. To favor C3-functionalization, it is advisable to use neutral or acidic conditions or employ catalysts that coordinate with the indole ring[6]. The choice of solvent and electrophile also plays a crucial role[6].

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation

Symptoms:

  • A mixture of C2- and C3-arylated products is obtained.

  • Low yield of the desired regioisomer.

Possible Causes & Solutions:

CauseSolution
Inappropriate Ligand The choice of ligand is crucial for controlling regioselectivity. Screen different phosphine ligands (e.g., SPhos, XPhos) to find the optimal one for your desired outcome.[7]
Suboptimal Base The base can significantly influence the reaction pathway. Test a range of bases such as K₂CO₃, Cs₂CO₃, or organic bases like DBU.[7]
Solvent Effects The polarity and coordinating ability of the solvent can affect the catalyst's activity and selectivity. Evaluate solvents like toluene, dioxane, or DMF.[7]
Directing Group Influence If using a directing group, its steric and electronic properties dictate the position of functionalization. Consider modifying the directing group to favor the desired position.[3][4]
Issue 2: Low Yield in Copper-Catalyzed N-Arylation of Indoles

Symptoms:

  • Incomplete conversion of the starting indole.

  • Formation of undesired side products.

Possible Causes & Solutions:

CauseSolution
Copper Source Inactivity The choice of copper source (Cu(0), Cu(I), or Cu(II)) can impact the reaction's efficiency. CuI is often a reliable choice, but screening different sources may be necessary for challenging substrates.[8]
Ligand Inefficiency Simple chelating diamine ligands can significantly improve catalyst activity. Screen ligands like trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine.[8]
High Reaction Temperature While Ullmann couplings traditionally require high temperatures, modern catalyst systems can operate under milder conditions. Optimize the temperature to balance reaction rate and substrate/product stability.[8]
Presence of Inhibiting Functional Groups Certain functional groups on the indole or aryl halide can interfere with the catalyst. Ensure starting materials are free of impurities that could poison the catalyst.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of Indoles

This protocol is a general guideline for the C-H arylation of an indole with an aryl bromide.[7]

  • Reaction Setup: In an oven-dried Schlenk tube, add the indole (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).

  • Addition of Reagents: Add K₂CO₃ (2.0 equiv) and anhydrous toluene.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: General Procedure for Rhodium-Catalyzed C2-Alkenylation of N-Acylindoles

This protocol outlines a method for the selective alkenylation at the C2 position of an N-acylindole.

  • Reaction Setup: To a screw-capped vial, add the N-acylindole (1.0 equiv), the alkene (2.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Solvent Addition: Add a suitable solvent such as 1,2-dichloroethane (DCE).

  • Reaction: Seal the vial and heat at 80-100 °C for 12-24 hours.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and filter through a pad of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions cluster_outcome Outcome Start Low Yield or Poor Selectivity Check_Catalyst Evaluate Catalyst (Activity & Selectivity) Start->Check_Catalyst Check_Conditions Assess Reaction Conditions (Temp, Time, Conc.) Start->Check_Conditions Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Screen_Catalysts Screen Different Catalysts/Ligands Check_Catalyst->Screen_Catalysts Optimize_Conditions Optimize Temperature, Time, and Concentration Check_Conditions->Optimize_Conditions Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Modify_Substrate Modify Substrate (e.g., Add Directing Group) Screen_Catalysts->Modify_Substrate Success Successful Optimization Screen_Catalysts->Success Failure Re-evaluate Problem Screen_Catalysts->Failure Optimize_Conditions->Modify_Substrate Optimize_Conditions->Success Optimize_Conditions->Failure Purify_Reagents->Modify_Substrate Purify_Reagents->Success Purify_Reagents->Failure Modify_Substrate->Success Modify_Substrate->Failure Failure->Start Iterate

Caption: A troubleshooting workflow for optimizing indole functionalization reactions.

Regioselectivity_Control cluster_c3 C3 Functionalization (Favored) cluster_c2 C2 Functionalization cluster_benzene Benzene Ring Functionalization (C4-C7) Indole Indole Core C2 C3 N1 Benzene Ring C3_Node Electrophilic Substitution Indole:c3->C3_Node Intrinsic Reactivity Block_C3 Block C3 Position Indole:c2->Block_C3 Directing_Group_N1 N1-Directing Group Indole:n1->Directing_Group_N1 TM_Catalysis Transition Metal Catalysis Indole:c2->TM_Catalysis Directing_Group_Bz Directing Group (N1 or C3) Indole:bz->Directing_Group_Bz

Caption: Strategies for controlling regioselectivity in indole functionalization.

References

Technical Support Center: Vilsmeier-Haack Reaction on Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack reaction on indoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this formylation procedure.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a low yield of my desired indole-3-carboxaldehyde. What are the potential causes and how can I improve it?

Low yields can stem from several factors, including reagent quality, reaction conditions, and work-up procedures. Here’s a systematic guide to troubleshooting:

  • Reagent Quality:

    • DMF (N,N-Dimethylformamide): Ensure the DMF is anhydrous and high-purity. DMF can decompose to form dimethylamine, which can react with the Vilsmeier reagent.[1] Using a freshly opened bottle or distilling the DMF is recommended.

    • POCl₃ (Phosphorus oxychloride): Use fresh or properly stored POCl₃. Over time, it can degrade, leading to lower reactivity.

    • Indole Substrate: Ensure your starting indole is pure. Impurities can lead to side reactions and lower the yield of the desired product.

  • Reaction Conditions:

    • Temperature Control: The reaction is typically performed at low temperatures (0-10 °C) during the formation of the Vilsmeier reagent and the initial addition of the indole.[2] Allowing the temperature to rise too high can lead to side reactions. After the initial addition, the reaction may need to be warmed to room temperature or gently heated to go to completion.[1] Optimization of the temperature for your specific substrate is crucial.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to the formation of byproducts.[3]

    • Stoichiometry: The molar ratio of POCl₃ to DMF is critical for the efficient formation of the Vilsmeier reagent. A common ratio is 1:1, but this may need to be optimized. An excess of the Vilsmeier reagent relative to the indole is typically used.

  • Work-up Procedure:

    • Hydrolysis: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. This is usually achieved by pouring the reaction mixture onto crushed ice and then neutralizing with a base like sodium bicarbonate or sodium hydroxide solution.[4] Inadequate hydrolysis can result in a lower yield of the final product.

Q2: I am observing a significant amount of a byproduct, 3-cyanoindole. How can I prevent its formation?

The formation of 3-cyanoindole is a known side reaction in the Vilsmeier-Haack formylation of indoles.[3][5] Here are some strategies to minimize this byproduct:

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3] Atmospheric moisture can contribute to the formation of species that lead to the nitrile byproduct.[3]

  • High-Purity Reagents: The presence of nitrogen-containing impurities, such as hydroxylamine or ammonia derivatives in the reagents or solvents, can promote the formation of 3-cyanoindole.[3]

  • Appropriate Work-up: Avoid using ammonia-based quenching agents. Quenching the reaction with ice-cold water or a saturated sodium bicarbonate solution is recommended.[3]

  • Purification: If 3-cyanoindole does form, it can often be separated from the desired 3-formylindole by column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.[3]

Q3: The reaction is not proceeding at all, and I am recovering my starting material. What could be the issue?

If the reaction fails to start, consider the following:

  • Vilsmeier Reagent Formation: The Vilsmeier reagent may not be forming correctly. This could be due to impure or degraded POCl₃ or DMF.[1] Ensure you are using high-quality, anhydrous reagents. The formation of the Vilsmeier reagent is an exothermic process, and a slight temperature increase upon addition of POCl₃ to DMF can be an indicator of its formation.

  • Substrate Reactivity: While indoles are generally electron-rich and reactive, strongly electron-withdrawing substituents on the indole ring can decrease its nucleophilicity, making the reaction more difficult. In such cases, more forcing conditions (e.g., higher temperatures or longer reaction times) may be necessary.

  • Incorrect Stoichiometry: Ensure that a sufficient excess of the Vilsmeier reagent is being used.

Quantitative Data Summary

The reaction conditions for the Vilsmeier-Haack formylation can vary depending on the specific indole derivative. The following table summarizes conditions and yields for different substituted indoles.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100371 (1-formyl), 22.5 (2-formyl)
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85885
5-BromoindolePOCl₃, DMF0 to 85888
5-NitroindolePOCl₃, DMF0 to 851075

Table adapted from available literature. Yields are highly dependent on the specific experimental setup and purification methods.

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of Indole

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane (DCM). Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress should be monitored by TLC. For less reactive indoles, gentle heating (e.g., 40-60 °C) may be required.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a cold sodium hydroxide solution until the pH is alkaline (pH 8-9).[4] This step should be performed carefully as it is exothermic. The product often precipitates as a solid.

  • Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or DCM. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.[4]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Vilsmeier-Haack Reaction on Indoles start Start: Vilsmeier-Haack Reaction on Indole problem Identify Problem start->problem low_yield Low Yield problem->low_yield Low product amount side_product Side Product Formation (e.g., 3-cyanoindole) problem->side_product Impure product no_reaction No Reaction / Starting Material Recovered problem->no_reaction No conversion check_reagents1 Check Reagent Quality (DMF, POCl3, Indole) low_yield->check_reagents1 check_conditions1 Review Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_conditions1 check_workup1 Verify Work-up Procedure (Hydrolysis) low_yield->check_workup1 check_atmosphere Ensure Inert Atmosphere (Nitrogen/Argon) side_product->check_atmosphere check_reagents2 Use High-Purity Reagents side_product->check_reagents2 check_workup2 Use Non-Ammonia Quench side_product->check_workup2 check_reagent_formation Verify Vilsmeier Reagent Formation no_reaction->check_reagent_formation check_substrate Assess Substrate Reactivity (Electron-withdrawing groups) no_reaction->check_substrate solution Implement Solution & Re-run check_reagents1->solution check_conditions1->solution check_workup1->solution check_atmosphere->solution check_reagents2->solution check_workup2->solution check_reagent_formation->solution check_substrate->solution

Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction on indoles.

VilsmeierHaackMechanism Mechanism of the Vilsmeier-Haack Reaction on Indole cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole Indole Indole->Iminium_Intermediate Electrophilic attack at C3 Aldehyde Indole-3-carboxaldehyde Iminium_Intermediate->Aldehyde Aqueous Work-up (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation of indoles.

References

Technical Support Center: Strategies to Avoid Decarboxylation of Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the decarboxylation of indole-2-carboxylic acids during experimental procedures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What causes my indole-2-carboxylic acid to decarboxylate?

A: Indole-2-carboxylic acid is susceptible to decarboxylation, the loss of its carboxyl group as carbon dioxide (CO₂), primarily under two conditions:

  • Thermal Stress: Heating the compound, particularly above its melting point (approx. 202-206°C), can induce thermal decarboxylation to form indole.[1][2][3]

  • Acidic Conditions: Strong acidic conditions can promote decarboxylation. The mechanism involves the protonation of the carboxylic acid, followed by the loss of protonated carbonic acid.[4][5][6]

The stability of indole-2-carboxylic acids is significantly lower than that of many other carboxylic acids. This is because the indole nucleus can effectively stabilize the intermediate formed during the decarboxylation process.

Q2: What are the best practices for storing indole-2-carboxylic acids to ensure stability?

A: To maintain the integrity of indole-2-carboxylic acid and prevent degradation, proper storage is crucial.

  • Temperature: Store in a cool, dry place. Refrigeration (e.g., 4°C) is often recommended.[7]

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere like nitrogen, as the compound can be air and light-sensitive.[8][9]

  • Incompatible Substances: Keep away from strong oxidizing agents and incompatible substances.[8][9]

  • Light: Protect from light.[7][9]

Storage ParameterRecommendationRationale
Temperature Cool, dry conditions (e.g., 4°C)Minimizes thermal decomposition.
Container Tightly-closed, sealed containerPrevents exposure to air and moisture.[8][10]
Atmosphere Inert gas (e.g., Nitrogen)Protects against air-sensitivity.[8]
Light Exposure Store in a dark placePrevents light-induced degradation.[1][9]

Q3: How can I purify indole-2-carboxylic acid without causing decarboxylation?

A: Purification should be conducted under mild conditions, avoiding high temperatures and strong acids.

  • Recrystallization: This is a common method. Solvents like ethanol can be used.[11] The process should be performed as quickly as possible to minimize time at elevated temperatures. In-situ recrystallization by filtering the hot reaction mixture can also be an effective technique to isolate the pure product.[12]

  • Acid-Base Extraction: A standard technique for purifying carboxylic acids involves dissolving the compound in a basic aqueous solution (e.g., sodium bicarbonate or dilute sodium hydroxide) to form the carboxylate salt, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer with a mild acid to precipitate the purified carboxylic acid.[13][14] It is critical to avoid strong mineral acids and to keep the temperature low during acidification. A staged crystallization by adjusting the pH can selectively precipitate impurities before isolating the final product at its isoelectric point.[11]

Q4: Does protecting the indole N-H group help prevent decarboxylation?

A: Yes, N-protection can significantly enhance the stability of the indole ring system and is a common strategy in indole chemistry.[15] Protecting groups like Boc (tert-butyloxycarbonyl), Phenylsulfonyl (PhSO₂), or SEM ([2-(trimethylsilyl)ethoxy]methyl) can be employed.[15][16][17] N-protection allows for a wider range of reaction conditions to be used in subsequent steps, such as lithiation, without affecting the core indole structure.[15][17] However, the choice of protecting group is critical, as the conditions required for its eventual removal must also be compatible with the sensitive indole-2-carboxylic acid moiety.

Section 2: Troubleshooting Guides

Guide 1: Problem - Decarboxylation During Amide Coupling Reactions

Symptoms:

  • Low yield of the desired amide product.

  • Presence of indole as a major byproduct in the reaction mixture, detectable by TLC, LC-MS, or NMR.

  • Gas evolution (CO₂) observed during the reaction.

Probable Causes:

  • High Reaction Temperature: Many coupling reactions require heat, which can trigger decarboxylation.

  • Acidic Reagents or Byproducts: The use of coupling reagents that generate acidic byproducts can lower the pH of the reaction mixture.

  • Prolonged Reaction Times: Extended exposure to even mild heating or slightly acidic/basic conditions can lead to cumulative degradation.

Solutions and Methodologies: The key is to use mild, room-temperature coupling conditions. Carbodiimide-based reagents are often successful.

  • Recommended Method: Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like Hydroxybenzotriazole (HOBt) or a DMAP equivalent. These reactions can typically be run at room temperature.[18][19]

  • Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often added to neutralize any acid formed and facilitate the reaction.[18]

Experimental Protocol: EDC/HOBt Coupling of Indole-2-Carboxylic Acid

  • Dissolve the indole-2-carboxylic acid (1 equivalent) in an appropriate aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Add HOBt (1.1 equivalents) and the desired amine (1.1 equivalents).

  • Add DIPEA (2.5 equivalents) to the mixture.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add EDC·HCl (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring progress by TLC or LC-MS.[18]

  • Upon completion, proceed with a standard aqueous work-up using a mild base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent.

Coupling Reagent SystemTypical TemperatureAdvantagesPotential Issues
EDC / HOBt / DIPEA 0°C to Room TempMild conditions, good yields, common reagents.[18][19]Dicyclohexylurea (DCU) byproduct if using DCC.
HATU / DIPEA Room TempHigh efficiency, even for hindered amines.Higher cost, potential for side reactions.
Acyl Chloride Formation 0°C to Room TempHighly reactive intermediate.Harsh reagents (e.g., SOCl₂) can cause degradation.
Guide 2: Problem - Decarboxylation During Esterification

Symptoms:

  • Low yield of the desired ester.

  • Formation of indole as a byproduct.

  • Charring or darkening of the reaction mixture.

Probable Causes:

  • Strong Acid Catalysis: Classic Fischer esterification using strong acids like H₂SO₄ is often too harsh and will cause significant decarboxylation.[3]

  • High Temperatures: Heating the carboxylic acid with an alcohol for extended periods will lead to degradation.

Solutions and Methodologies: Avoid direct, strongly acidic esterification methods. Instead, convert the carboxylic acid to a more stable, reactive intermediate.

  • Conversion to Esters: A primary strategy to prevent decarboxylation is to convert the acid to its corresponding ester. Esters are generally more stable and can be synthesized under mild conditions.[20][21][22]

  • Mild Catalysis: Using milder catalysts or reaction conditions can facilitate esterification without promoting decarboxylation. For instance, some copper-catalyzed methods proceed at room temperature.[20][22]

Experimental Protocol: Mild Esterification via Alkyl Halide

  • Dissolve the indole-2-carboxylic acid (1 equivalent) in a polar aprotic solvent like DMF or acetone.

  • Add a mild base, such as K₂CO₃ or Cs₂CO₃ (1.5 equivalents), to form the carboxylate salt in situ.

  • Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 equivalents).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Perform an aqueous work-up and extract the ester product with an organic solvent.

Esterification MethodTypical ConditionsAdvantagesPotential Issues
Fischer Esterification Alcohol, H₂SO₄, RefluxInexpensive reagents.Not Recommended. Causes significant decarboxylation.[3]
Alkyl Halide & Base R-X, K₂CO₃, DMF, RTVery mild, avoids strong acid.Alkyl halide may be expensive or reactive.
EDC Coupling with Alcohol EDC, DMAP (cat.), Alcohol, CH₂Cl₂Mild, room temperature conditions.Requires stoichiometric coupling reagents.

Section 3: Visual Guides and Workflows

G Diagram 1: Decision Tree for Handling Indole-2-Carboxylic Acids start Start: Have Indole-2-Carboxylic Acid check_purity Is the material pure? start->check_purity purify Purify using mild conditions (Recrystallization or gentle acid/base extraction) check_purity->purify No next_step What is the next transformation? check_purity->next_step Yes storage Store under cool, dark, inert conditions purify->storage storage->next_step amide Amide Coupling next_step->amide Amidation ester Esterification next_step->ester Esterification other Other Reaction next_step->other Other use_mild_amide Use mild coupling (EDC/HOBt) at RT amide->use_mild_amide use_mild_ester Use mild conditions (e.g., Alkyl Halide + Base) ester->use_mild_ester protect_N Consider N-protection to increase stability other->protect_N end_amide Proceed to Amide Product use_mild_amide->end_amide end_ester Proceed to Ester Product use_mild_ester->end_ester protect_N->next_step G Diagram 2: General Workflow for Amide Coupling cluster_prep Reaction Setup (0°C to RT) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Indole-2-COOH, Amine, HOBt in aprotic solvent B 2. Add non-nucleophilic base (DIPEA) A->B C 3. Add coupling agent (EDC) B->C D 4. Stir at RT, monitor by TLC/LC-MS C->D E 5. Quench and perform aqueous work-up (mild base) D->E F 6. Extract with organic solvent E->F G 7. Purify by column chromatography or recrystallization F->G H H G->H Final Amide Product G Diagram 3: Simplified Acid-Catalyzed Decarboxylation Pathway IndoleCOOH Indole-2-Carboxylic Acid Protonated Protonated Intermediate (Unstable) IndoleCOOH->Protonated + H+ (Strong Acid) Indole Indole Product Protonated->Indole Decarboxylation (Rate-determining step) CO2 CO2 Gas Protonated->CO2

References

Technical Support Center: Improving Regioselectivity of Indole Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why does electrophilic aromatic substitution on an unsubstituted indole preferentially occur at the C3 position?

A1: Electrophilic attack at the C3 position of the indole ring is electronically favored because it proceeds through a more stable cationic intermediate (σ-complex).[1][2] In this intermediate, the positive charge is delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the benzene ring.[2][3][4] In contrast, attack at the C2 position leads to an intermediate where the aromaticity of the benzene ring is lost in some resonance structures, rendering it less stable.[1][2] This inherent electronic preference makes the C3 position the most nucleophilic and reactive towards electrophiles.[3]

Q2: How can I achieve selective functionalization at the C2 position of an indole?

A2: Overcoming the intrinsic preference for C3 attack is key to achieving selective C2 functionalization. Common strategies include:

  • Blocking the C3 position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.[1]

  • Using Directing Groups: Attaching a directing group to the indole nitrogen (N1 position) can sterically and electronically favor metallation and subsequent functionalization at the C2 position.[1] Common directing groups include pivaloyl, sulfonyl, and various amides.[1]

  • Transition-Metal Catalysis: Palladium, rhodium, and iridium catalysts are frequently used to direct C-H activation to the C2 position.[1][5][6][7][8] The choice of ligand and reaction conditions is crucial for achieving high C2 selectivity.[1] For instance, a palladium/norbornene co-catalyzed process can be employed for regioselective C2-alkylation of NH indoles with primary alkyl halides.[6][9]

Q3: My N-alkylation reaction is yielding a significant amount of the C3-alkylated product. How can I improve the N1 selectivity?

A3: This is a common issue arising from the high nucleophilicity of the C3 position.[3] To favor N-alkylation, which is often the thermodynamically more stable product, consider the following adjustments:

  • Base and Solvent System: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is critical for complete deprotonation of the N-H group, which promotes N-alkylation.[3][10] Incomplete deprotonation allows the neutral indole to react at the C3 position.[3]

  • Reaction Temperature: Increasing the reaction temperature generally favors the formation of the thermodynamically stable N-alkylated product.[3] If you observe significant C3-alkylation at room temperature, consider heating the reaction.[3]

  • Nature of the Electrophile: Highly reactive electrophiles can lead to reduced selectivity and polyalkylation.[3]

  • Catalyst Systems: For certain substrates, catalyst-controlled regioselectivity can be a powerful strategy. For example, copper hydride (CuH) catalysis can provide either N- or C3-alkylated products with high regioselectivity depending on the ligand choice.[3]

Q4: What strategies can be employed to achieve functionalization on the benzene ring (C4-C7 positions) of indole?

A4: Functionalizing the benzene core of indole is challenging due to the higher reactivity of the pyrrole ring. The most common and effective strategy involves the use of directing groups.[11]

  • C4 and C5 Positions: Installing a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions.[11] Palladium-catalyzed C4-arylation of N-protected 3-formylindoles has also been reported using a transient directing group.[12][13]

  • C6 and C7 Positions: An N-P(O)tBu2 group on the indole nitrogen can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively.[11]

Troubleshooting Guides

Problem 1: Low yield and a mixture of C2 and C3 isomers in a transition-metal-catalyzed C-H arylation.

Possible CauseTroubleshooting Step
Incorrect Ligand or Catalyst System The ligand plays a crucial role in determining regioselectivity. For Pd-catalyzed reactions, screen different phosphine or N-heterocyclic carbene (NHC) ligands.[1]
Inappropriate Solvent The solvent can significantly influence the reaction outcome. A systematic solvent screen is recommended. For example, in some Pd-catalyzed alkenylations, switching from a DMF/DMSO mixture to dioxane/AcOH can shift selectivity from C3 to C2.[1]
Suboptimal Reaction Temperature or Time Vary the reaction temperature and time. Lower temperatures for longer durations or vice versa may improve the isomeric ratio.[1]
Ineffective Directing Group Ensure the directing group is stable under the reaction conditions and is effectively directing the catalyst. Consider testing alternative directing groups with better chelation or steric properties.[1][11][12][13]

Problem 2: Poor or incorrect regioselectivity in Fischer Indole Synthesis with an unsymmetrical ketone.

Possible CauseTroubleshooting Step
Inappropriate Acid Catalyst The choice and strength of the acid catalyst are critical. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, PTSA) and Lewis acids (e.g., ZnCl₂, AlCl₃).[14]
Unoptimized Reaction Conditions Temperature and reaction time can significantly impact the product ratio. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures could lead to the kinetically favored isomer.[14]
Steric and Electronic Effects The steric bulk of substituents on both the arylhydrazine and the ketone influences the[6][6]-sigmatropic rearrangement.[14][15] Electron-donating or withdrawing groups on the arylhydrazine can also direct the cyclization.[14][15]

Experimental Protocols

General Procedure for N-Alkylation of Indole using NaH/DMF

This protocol is a general guideline for achieving selective N-alkylation.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole substrate (1.0 equiv).[3]

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the indole.[3]

  • Deprotonation: Carefully add NaH (1.1 - 1.5 equiv) portion-wise at 0 °C (ice bath). Caution: NaH reacts violently with water and is flammable. Handle with care.[3]

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. Evolution of hydrogen gas should be observed.[3]

  • Addition of Electrophile: Cool the mixture back to 0 °C and add the alkylating agent (1.0 - 1.2 equiv) dropwise via syringe.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.[3]

  • Washing: Combine the organic layers and wash with water, followed by brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3]

General Procedure for Palladium/Norbornene-Cocatalyzed C2-Alkylation of NH-Indoles

This protocol is based on a method for the regioselective alkylation at the C-H bond adjacent to the NH group.[6]

  • Reaction Setup: In a glovebox, combine the indole (1.0 equiv), Pd(OAc)₂ (5 mol%), norbornene (2.0 equiv), and K₂CO₃ (2.0 equiv) in a reaction vessel.

  • Solvent and Reagent Addition: Add DMAc and the primary alkyl halide (1.5 equiv).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture at 100 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Visualizations

troubleshooting_workflow start Poor Regioselectivity (Mixture of Isomers) check_conditions Review Reaction Conditions start->check_conditions check_reagents Evaluate Reagents start->check_reagents check_substrate Analyze Substrate start->check_substrate temp Temperature Optimized? check_conditions->temp base Base Strength/Type Correct? check_reagents->base sterics Steric Hindrance an Issue? check_substrate->sterics solvent Solvent Screened? temp->solvent adjust_temp Adjust Temperature (Higher for Thermodynamic, Lower for Kinetic) temp->adjust_temp No end Improved Regioselectivity temp->end Yes catalyst Catalyst/Ligand Optimized? solvent->catalyst screen_solvents Screen Solvents (e.g., DMF, THF, Dioxane) solvent->screen_solvents No solvent->end Yes screen_catalysts Screen Catalysts/Ligands catalyst->screen_catalysts No catalyst->end Yes adjust_temp->end screen_solvents->end screen_catalysts->end dg Directing Group Effective? base->dg adjust_base Use Stronger/Different Base (e.g., NaH for N-alkylation) base->adjust_base No base->end Yes change_dg Change Directing Group dg->change_dg No dg->end Yes adjust_base->end change_dg->end electronics Electronic Effects Considered? sterics->electronics modify_substrate Modify Substrate (e.g., add blocking group) sterics->modify_substrate Yes sterics->end No consider_electronics Consider EWG/EDG Effects on Reactivity electronics->consider_electronics No electronics->end Yes modify_substrate->end consider_electronics->end

Caption: Troubleshooting workflow for improving regioselectivity.

regioselectivity_logic indole Indole Substrate sub_type Substitution Type? indole->sub_type electrophilic Electrophilic Substitution sub_type->electrophilic Electrophilic metal_catalyzed Metal-Catalyzed C-H Activation sub_type->metal_catalyzed Metal-Catalyzed c3_inherent C3 is Inherently More Nucleophilic electrophilic->c3_inherent directing_group Directing Group (DG) Present? metal_catalyzed->directing_group c3_product C3-Substituted Product c3_inherent->c3_product no_dg No DG directing_group->no_dg No n_dg N1-DG directing_group->n_dg Yes (on N1) c3_dg C3-DG directing_group->c3_dg Yes (on C3) c2_product C2-Substituted Product no_dg->c2_product e.g., Pd/Norbornene n_dg->c2_product e.g., Pivaloyl c7_product C7-Substituted Product n_dg->c7_product e.g., P(O)tBu2 c4_product C4-Substituted Product c3_dg->c4_product e.g., Pivaloyl

References

scale-up challenges for the synthesis of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent method for synthesizing this compound is through the Fischer indole synthesis.[1][2] This typically involves the reaction of 2-(trifluoromethyl)phenylhydrazine with a pyruvate derivative, such as ethyl pyruvate, followed by hydrolysis of the resulting ester. Another potential, though less commonly cited, route is the Reissert indole synthesis.

Q2: What are the primary challenges encountered during the scale-up of the Fischer indole synthesis for this compound?

A2: Scaling up the Fischer indole synthesis, particularly with an electron-withdrawing group like trifluoromethyl on the phenylhydrazine, presents several challenges. These include:

  • Reduced Reactivity: The electron-withdrawing nature of the CF₃ group can decrease the nucleophilicity of the hydrazine, potentially leading to slower reaction rates and the need for more forcing conditions.

  • Exothermic Reaction Control: The cyclization step of the Fischer indole synthesis is often exothermic. Managing heat dissipation is critical at a larger scale to prevent side reactions and ensure safety.

  • Byproduct Formation: Tar and other polymeric materials can form under the acidic and high-temperature conditions often required, complicating purification and reducing yield.

  • Purification Difficulties: Isolating the pure product from starting materials, catalysts, and byproducts can be challenging at a larger scale.

Q3: How can I improve the yield and purity of my product?

A3: To enhance yield and purity, consider the following:

  • High-Purity Starting Materials: Ensure the 2-(trifluoromethyl)phenylhydrazine and ethyl pyruvate are of high purity to minimize side reactions.

  • Catalyst Optimization: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) are crucial and may require optimization for your specific reaction scale.

  • Temperature and Reaction Time Control: Carefully monitor and control the reaction temperature. Use a jacketed reactor for efficient heat management on a larger scale. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid product degradation from prolonged heating.

  • Purification Strategy: A robust purification strategy is essential. This may involve crystallization, pH-controlled precipitation, or chromatography. For indole-2-carboxylic acids, a common method involves forming a salt (e.g., with triethylamine), washing away impurities, and then re-acidifying to precipitate the pure product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficiently acidic conditions for cyclization.2. Low quality or degraded starting materials.3. Reaction temperature is too low.4. Presence of water in the reaction mixture.1. Increase the concentration of the acid catalyst or try a stronger acid (e.g., Eaton's reagent).2. Verify the purity of 2-(trifluoromethyl)phenylhydrazine and ethyl pyruvate by NMR or other analytical techniques.3. Gradually increase the reaction temperature while monitoring for product formation and decomposition.4. Ensure anhydrous conditions by using dry solvents and an inert atmosphere.
Significant Tar/Polymer Formation 1. Reaction temperature is too high.2. Acid catalyst concentration is too high.3. Prolonged reaction time.1. Lower the reaction temperature and extend the reaction time if necessary.2. Perform optimization studies to find the minimum effective catalyst concentration.3. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Multiple Spots on TLC (Byproducts) 1. Incomplete hydrazone formation before cyclization.2. Side reactions due to harsh conditions.3. Isomer formation if an unsymmetrical ketone is used (not applicable for pyruvate).1. Ensure complete formation of the hydrazone intermediate by stirring the hydrazine and pyruvate together at a lower temperature before adding the acid catalyst and heating.2. Use milder reaction conditions (lower temperature, less concentrated acid).3. N/A
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent.2. Presence of persistent impurities.3. Oily product that is difficult to crystallize.1. After quenching the reaction, adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to promote precipitation.2. Employ a salt formation-precipitation technique. Dissolve the crude product in an organic solvent, add a base like triethylamine to form the salt, filter, wash, and then re-acidify the aqueous solution of the salt.3. Attempt trituration with a non-polar solvent or use column chromatography with a suitable eluent system.

Experimental Protocols

Synthesis of Ethyl 7-(Trifluoromethyl)-1H-indole-2-carboxylate via Fischer Indole Synthesis

This two-step procedure involves the formation of the indole ester followed by hydrolysis.

Step 1: Fischer Indole Cyclization

  • Reactants: 2-(Trifluoromethyl)phenylhydrazine and ethyl pyruvate.

  • Catalyst: Polyphosphoric acid (PPA) or a strong Brønsted acid like sulfuric acid.

  • Solvent: Often run neat in PPA or in a high-boiling solvent like toluene or xylene with a catalytic amount of acid.

  • Procedure:

    • Combine 2-(trifluoromethyl)phenylhydrazine and a slight excess of ethyl pyruvate.

    • Heat the mixture gently (e.g., 60-80 °C) with stirring to form the hydrazone intermediate.

    • Add the mixture to pre-heated polyphosphoric acid (e.g., 100-120 °C) portion-wise to control the exotherm.

    • Maintain the reaction at the elevated temperature for a specified time (typically 1-3 hours), monitoring by TLC or HPLC.

    • Cool the reaction mixture and carefully quench by pouring it onto ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography or crystallization.

Step 2: Hydrolysis to this compound

  • Reactant: Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate.

  • Reagent: A base such as sodium hydroxide or lithium hydroxide.

  • Solvent: A mixture of an alcohol (e.g., ethanol or methanol) and water.

  • Procedure:

    • Dissolve the indole ester in the alcohol/water mixture.

    • Add an excess of the base (e.g., 2-3 equivalents of NaOH).

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or HPLC).

    • Cool the reaction mixture and remove the alcohol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted ester.

    • Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Representative Reaction Parameters for Fischer Indole Synthesis of Substituted Indole-2-carboxylates

ParameterConditionTypical Range/ValueNotes
Starting Materials Phenylhydrazine derivative1.0 equivalentPurity is critical.
Pyruvate derivative1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
Catalyst Polyphosphoric Acid (PPA)5-10 fold excess (w/w)Acts as both catalyst and solvent.
Sulfuric Acid (H₂SO₄)Catalytic to stoichiometricUse with caution due to potential for charring.
Temperature Hydrazone Formation25 - 80 °CTypically a milder initial step.
Cyclization80 - 140 °CHighly dependent on the substrate and catalyst.
Reaction Time Cyclization1 - 6 hoursMonitor by TLC/HPLC for completion.
Yield Ester Formation50 - 80%Highly variable based on scale and conditions.
Hydrolysis>90%Typically a high-yielding step.

Visualizations

experimental_workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Hydrolysis a 2-(Trifluoromethyl)phenylhydrazine + Ethyl Pyruvate b Hydrazone Formation (60-80 °C) a->b c Cyclization (PPA, 100-120 °C) b->c d Quench & Extraction c->d e Purification (Chromatography/Crystallization) d->e f Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate e->f g Indole Ester f->g Intermediate Product h Base Hydrolysis (NaOH, EtOH/H₂O, Reflux) g->h i Acidification & Precipitation h->i j Filtration & Drying i->j k This compound j->k

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_cond Review Reaction Conditions start->check_cond check_pur Evaluate Purification Method start->check_pur repurify_sm Repurify Starting Materials check_sm->repurify_sm opt_temp Optimize Temperature & Time check_cond->opt_temp opt_cat Optimize Catalyst & Concentration check_cond->opt_cat alt_pur Alternative Purification (e.g., Salt Precipitation) check_pur->alt_pur

Caption: Troubleshooting logic for synthesis optimization.

References

Validation & Comparative

Unveiling the Structure: A Comparative ¹H NMR Analysis of 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed ¹H NMR spectroscopic comparison of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid with its parent compound and an electron-donating analogue provides clear evidence for its structure confirmation. The distinct chemical shifts and coupling patterns observed are characteristic of the substitution on the indole ring, offering valuable insights for researchers in drug discovery and organic synthesis.

This guide presents a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound against two key alternatives: the unsubstituted parent molecule, indole-2-carboxylic acid, and a derivative with an electron-donating group, 5-methyl-1H-indole-2-carboxylic acid. The powerful diagnostic capabilities of ¹H NMR spectroscopy allow for the unambiguous confirmation of the molecular structure by examining the influence of different substituents on the chemical environment of the indole protons.

Comparative ¹H NMR Data Analysis

The structural differences between this compound, indole-2-carboxylic acid, and 5-methyl-1H-indole-2-carboxylic acid are clearly reflected in their respective ¹H NMR spectra. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 7-position causes a significant downfield shift of the adjacent aromatic protons, a key feature for structure confirmation. Conversely, the electron-donating methyl (-CH₃) group at the 5-position in the analogue results in an upfield shift of the neighboring protons.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-1 (NH)~12.5 (broad s)br s-
H-3~7.30s-
H-4~7.95d~8.0
H-5~7.35t~7.8
H-6~7.70d~7.5
COOH~13.0 (broad s)br s-
Indole-2-carboxylic acid [1]H-1 (NH)11.8s-
H-37.261s-
H-47.669d7.6
H-57.139t-
H-67.081t-
H-77.480d8.1
COOH13.0s-
5-Methyl-1H-indole-2-carboxylic acid [2]H-1 (NH)~11.5 (broad s)br s-
H-3~7.10s-
H-4~7.45s-
H-6~6.95d~8.4
H-7~7.25d~8.4
5-CH₃~2.40s-
COOH~12.8 (broad s)br s-

Note: The chemical shifts for this compound are predicted based on established substituent effects and data from similar structures, as detailed experimental spectra are not publicly available. The data for the comparator compounds are from experimental sources.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the indole-2-carboxylic acid derivative.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. For carboxylic acids, DMSO-d₆ is often preferred due to its ability to dissolve the sample and the observation of exchangeable protons.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

¹H NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K (25 °C).

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-14 ppm.

  • Referencing: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is used as an internal standard.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for ¹H NMR analysis and the logical process of using the spectral data for structure confirmation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap NMR Tube filter->cap load Load Sample into Spectrometer cap->load setup Set Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate analyze Analyze Chemical Shifts, Multiplicities, & Coupling Constants integrate->analyze structure_confirmation_logic cluster_data Experimental Data cluster_analysis Spectral Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion exp_spectrum Acquired ¹H NMR Spectrum chem_shift Chemical Shifts (δ) exp_spectrum->chem_shift multiplicity Signal Multiplicity exp_spectrum->multiplicity coupling Coupling Constants (J) exp_spectrum->coupling compare_parent Compare to Indole-2-carboxylic acid chem_shift->compare_parent compare_analog Compare to 5-Methyl-1H-indole-2-carboxylic acid chem_shift->compare_analog multiplicity->compare_parent multiplicity->compare_analog coupling->compare_parent coupling->compare_analog confirmation Structure Confirmed compare_parent->confirmation compare_analog->confirmation

References

A Comparative Guide to Validating the Purity of Synthesized 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds is a cornerstone of drug discovery and development. However, the biological activity and safety of a synthesized compound are intrinsically linked to its purity. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 7-(trifluoromethyl)-1H-indole-2-carboxylic acid, a crucial step for ensuring reliable downstream applications. The following sections detail experimental protocols and present comparative data for a synthesized batch versus a commercially available standard.

Purity Assessment: A Multi-Pronged Approach

A single analytical technique is often insufficient to definitively determine the purity of a synthesized compound. A combination of orthogonal methods provides a more complete and reliable assessment.[1][2] High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and complementary techniques for this purpose.[1][3][4]

Comparative Purity Analysis

The purity of a newly synthesized batch of this compound was compared against a commercially sourced standard (≥98% purity). The results from HPLC, qNMR, and LC-MS analyses are summarized below.

Analytical Technique Parameter Synthesized Batch Commercial Standard
HPLC-UV Purity (Area %)98.9%99.5%
Retention Time8.52 min8.51 min
Impurities Detected3 minor peaks1 minor peak
qNMR (¹H NMR) Purity (mol%)98.5%99.2%
Diagnostic PeaksConsistent with structureConsistent with structure
Impurity SignalsTrace solvent and one unidentified multipletTrace solvent
LC-MS Molecular Ion [M-H]⁻m/z 228.03m/z 228.03
Purity (TIC)99.1%99.6%
Impurity Massesm/z 212.04, m/z 244.02m/z 212.04

Experimental Workflow for Purity Validation

A logical workflow ensures that the purity of a synthesized compound is thoroughly and efficiently evaluated. This typically involves an initial purity screen by HPLC, followed by structural confirmation and more accurate purity determination using qNMR and LC-MS.

G cluster_0 Purity Validation Workflow A Synthesized This compound B HPLC-UV Analysis (Purity Screening) A->B C Purity ≥ 95%? B->C D qNMR Analysis (Structural Confirmation & Purity) C->D Yes F Purification Required (e.g., Recrystallization, Chromatography) C->F No E LC-MS Analysis (Molecular Weight & Impurity ID) D->E G Qualified for Further Use E->G F->B

Caption: Workflow for the validation of synthesized compound purity.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the quantitative analysis of substituted indoles due to its sensitivity and reproducibility.[1]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the compound in methanol to a concentration of 1 mg/mL.[1]

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. The presence of additional peaks indicates impurities.[1]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method for purity determination as it is orthogonal to chromatographic techniques and can detect non-chromophoric and inorganic impurities.[2][4]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation for accurate integration.

  • Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for confirming molecular weight and identifying impurities.[3][5]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF).

  • Chromatography: Utilize the same HPLC method as described above. The use of a volatile buffer like formic acid is compatible with mass spectrometry.[6]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode is typically suitable for carboxylic acids.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole for accurate mass measurement.

    • Scan Range: m/z 100-500.

  • Analysis: Confirm the molecular weight of the main peak by extracting the corresponding mass spectrum. The mass-to-charge ratios of any impurity peaks can be used to hypothesize their structures.

Conclusion

The validation of purity for a synthesized compound like this compound is a critical quality control step. A combination of HPLC for initial screening, qNMR for accurate purity determination and structural confirmation, and LC-MS for molecular weight verification and impurity identification provides a robust and reliable assessment. The comparative data presented demonstrates that the synthesized batch exhibits high purity, comparable to the commercial standard, and is suitable for further research and development activities.

References

The Fluorine Advantage: A Comparative Analysis of Trifluoromethylated vs. Non-Fluorinated Indole Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparative analysis of trifluoromethylated indole acids against their non-fluorinated counterparts, offering insights supported by experimental data into how this single chemical modification can profoundly influence physicochemical properties, metabolic stability, and biological activity. Understanding these differences is paramount for the rational design of novel therapeutics with enhanced pharmacokinetic and pharmacodynamic profiles.

Executive Summary

Trifluoromethylation of indole acids typically leads to:

  • Increased Lipophilicity: The CF3 group enhances the molecule's ability to partition into lipid environments.

  • Altered Acidity: The strong electron-withdrawing nature of the CF3 group can lower the pKa of the carboxylic acid and the indole N-H.

  • Enhanced Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, increasing the compound's half-life.

  • Modulated Biological Activity: Changes in physicochemical properties can lead to altered receptor binding affinity and cellular potency.

This guide will delve into the quantitative data supporting these assertions, provide detailed experimental protocols for their determination, and visualize key biological pathways and experimental workflows.

Data Presentation: A Head-to-Head Comparison

To illustrate the impact of trifluoromethylation, we will compare the properties of 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid with its non-fluorinated analog, 5-Methyl-1H-indole-2-carboxylic acid . While a complete dataset from a single source is not available, the following tables compile data from various sources and established medicinal chemistry principles to provide a comparative overview.

Table 1: Comparative Physicochemical Properties

Property5-(Trifluoromethyl)-1H-indole-2-carboxylic acid5-Methyl-1H-indole-2-carboxylic acidImpact of Trifluoromethylation
Molecular Formula C₁₀H₆F₃NO₂C₁₀H₉NO₂Addition of CF₃ group
Molecular Weight 229.16 g/mol 175.18 g/mol Increased
pKa (Carboxylic Acid) Predicted to be lower~4.5 - 5.0Increased Acidity
logP (Lipophilicity) Predicted to be higher~2.0 - 2.5Increased Lipophilicity

Table 2: Comparative Biological Properties

PropertyTrifluoromethylated Indole AcidsNon-Fluorinated Indole AcidsImpact of Trifluoromethylation
Metabolic Stability (t½ in Liver Microsomes) Generally LongerGenerally ShorterIncreased Stability
Receptor Binding Affinity (Ki / IC50) Modulated (Increased or Decreased)BaselineAltered Affinity
Biological Activity Potentially Enhanced or AlteredBaselineModified Potency/Efficacy

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the indole carboxylic acid.

Materials:

  • Indole acid compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Deionized water

  • Methanol or other suitable co-solvent

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the indole acid in a mixture of deionized water and a minimal amount of co-solvent (e.g., methanol) to ensure solubility.

  • Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Acidification: Add a known excess of 0.1 M HCl to protonate the carboxylic acid fully.

  • Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise volumes and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the carboxylic acid deprotonation.

Protocol 2: Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.

Materials:

  • Indole acid compound

  • n-Octanol (pre-saturated with water)

  • Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated buffer.

  • Sample Preparation: Prepare a stock solution of the indole acid in the aqueous buffer.

  • Partitioning: In a centrifuge tube, mix equal volumes of the n-octanol and the indole acid solution.

  • Equilibration: Vortex the mixture for a set period (e.g., 30 minutes) to allow for partitioning, then centrifuge to separate the layers.

  • Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of the indole acid using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculation: The concentration in the octanol phase is determined by subtraction from the initial concentration. The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the indole acid.

Materials:

  • Indole acid compound

  • Pooled human or rodent liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing liver microsomes and phosphate buffer.

  • Compound Addition: Add the indole acid (test compound) to the incubation mixture and pre-incubate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated as (0.693 / t½) / (mg of microsomal protein/mL).

Protocol 4: Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of the indole acid for a specific receptor (e.g., serotonin 5-HT2A receptor).[1][2][3]

Materials:

  • Indole acid compound (unlabeled competitor)

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-ketanserin for 5-HT2A)

  • Assay buffer

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled indole acid.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

G cluster_0 Experimental Workflow for Comparative Analysis A Compound Synthesis (Trifluoromethylated vs. Non-Fluorinated Indole Acids) B Physicochemical Profiling (pKa, logP) A->B C In Vitro ADME Assays (Metabolic Stability) A->C D Pharmacological Evaluation (Receptor Binding) A->D E Data Analysis & Comparison B->E C->E D->E

Experimental workflow for comparative analysis.

G ligand 5-HT (Serotonin) or Indole Acid Ligand receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 Induces cellular_response Cellular Response (e.g., Neuronal Excitability) ca2->cellular_response Leads to pkc->cellular_response Leads to

Simplified Serotonin 5-HT2A Receptor Signaling Pathway.

Conclusion

The strategic incorporation of a trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of indole acid-based drug candidates. As demonstrated, this modification can significantly enhance metabolic stability and modulate lipophilicity and acidity, which in turn can lead to improved pharmacokinetic profiles and altered biological activity. The provided experimental protocols offer a robust framework for the empirical determination of these key parameters. By understanding and leveraging the "fluorine advantage," researchers can accelerate the development of more effective and durable therapeutics.

References

Indole-2-Carboxylic Acid Analogs: A Comparative Analysis of Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of various indole-2-carboxylic acid analogs against different biological targets. The following sections detail the experimental data, protocols, and relevant biological pathways to support further research and development in this promising area of medicinal chemistry.

Indole-2-carboxylic acid has emerged as a versatile scaffold for the development of potent inhibitors targeting a range of enzymes and receptors involved in various disease pathologies. Analogs of this core structure have demonstrated significant inhibitory activity against targets such as HIV-1 integrase, indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO), and others. This guide synthesizes findings from multiple studies to present a comparative overview of their performance.

Comparative Inhibitory Activity of Indole-2-Carboxylic Acid Analogs

The inhibitory potency of indole-2-carboxylic acid analogs is highly dependent on the specific substitutions on the indole ring. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various analogs against HIV-1 integrase and the dual inhibition of IDO1 and TDO.

Table 1: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives Against HIV-1 Integrase
CompoundModifications to Indole-2-Carboxylic Acid CoreIC50 (µM)
Parent Compound Unsubstituted32.37[1]
17a C6-halogenated benzene ring3.11[1][2]
20a Long branch on C30.13[3][4]
15 Long-chain p-trifluorophenyl at C3Significantly improved activity (5.3-fold)[3]
18 Long-chain o-fluorophenyl at C3Significantly improved activity (6.5-fold)[3]
16b, 19a, 19b Halogenated anilines at C61.05 - 1.70[3]

Lower IC50 values indicate greater inhibitory potency.

Table 2: Dual Inhibitory Activity of 6-Acetamido-Indole-2-Carboxylic Acid Derivatives Against IDO1 and TDO
CompoundModificationsIDO1 IC50 (µM)TDO IC50 (µM)
9o-1 Specific 6-acetamido derivative1.17[5]1.55[5]
9p-O para-benzoquinone derivative from oxidation of 9pDouble-digit nanomolar range[5]Double-digit nanomolar range[5]

Lower IC50 values indicate greater inhibitory potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of indole-2-carboxylic acid analogs.

HIV-1 Integrase Strand Transfer Assay

This assay evaluates the ability of a compound to inhibit the strand transfer step of HIV-1 integration, a crucial process in the viral life cycle.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide mimicking the host DNA)

  • Assay buffer (containing Mg2+)

  • Test compounds (indole-2-carboxylic acid analogs)

  • Control inhibitor

  • Detection system (e.g., fluorescence-based or radioactivity-based)

Procedure:

  • Reaction Setup: In a microplate well, combine the recombinant HIV-1 integrase, donor DNA, and assay buffer.

  • Compound Addition: Add the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubation: Incubate the mixture to allow the compounds to bind to the integrase.

  • Initiation of Reaction: Add the target DNA to initiate the strand transfer reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period to allow for the integration of the donor DNA into the target DNA.

  • Termination: Stop the reaction.

  • Detection: Quantify the amount of strand transfer product formed. The method of detection will depend on the specific assay format (e.g., measuring fluorescence resonance energy transfer, or FRET, signal).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the integrase activity.

IDO1 and TDO Inhibition Assay

This assay measures the enzymatic activity of IDO1 and TDO, which catalyze the first and rate-limiting step in tryptophan catabolism.

Materials:

  • Recombinant human IDO1 and TDO enzymes

  • L-Tryptophan (substrate)

  • Assay buffer

  • Cofactors (e.g., methylene blue for IDO1)

  • Catalase

  • Test compounds (indole-2-carboxylic acid analogs)

  • Control inhibitor

  • Detection reagent (e.g., Ehrlich's reagent)

Procedure:

  • Enzyme and Compound Incubation: In a microplate, pre-incubate the recombinant IDO1 or TDO enzyme with various concentrations of the test compounds in the assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific time.

  • Reaction Termination: Stop the reaction by adding a terminating agent (e.g., trichloroacetic acid).

  • Detection of Kynurenine: The product of the reaction, N-formylkynurenine, is hydrolyzed to kynurenine. Add a detection reagent (like Ehrlich's reagent) that reacts with kynurenine to produce a colored product.

  • Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values by fitting the data to a dose-response curve.

Biological Pathways and Experimental Workflow

The following diagrams illustrate the relevant biological pathways and a general workflow for screening and identifying potent indole-2-carboxylic acid analog inhibitors.

HIV_Lifecycle HIV HIV Virion HostCell Host Cell HIV->HostCell Binding & Fusion ViralRNA Viral RNA HostCell->ViralRNA Reverse Transcription ViralDNA Viral DNA ViralRNA->ViralDNA Integration Integration ViralDNA->Integration Integrase Provirus Provirus Integration->Provirus NewVirions New Virions Provirus->NewVirions Transcription & Translation Inhibitor Indole-2-Carboxylic Acid Analog Inhibitor->Integration

HIV-1 Lifecycle and Point of Inhibition

Tryptophan_Metabolism Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Kynurenine Kynurenine IDO1_TDO->Kynurenine Downstream Downstream Metabolites Kynurenine->Downstream ImmuneSuppression Immune Suppression Downstream->ImmuneSuppression Inhibitor Indole-2-Carboxylic Acid Analog Inhibitor->IDO1_TDO

Tryptophan Catabolism via the Kynurenine Pathway

Experimental_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization Design Analog Design Synthesis Chemical Synthesis Design->Synthesis PrimaryAssay Primary Inhibition Assay (e.g., HIV-1 Integrase) Synthesis->PrimaryAssay DoseResponse Dose-Response & IC50 PrimaryAssay->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR Lead Lead Compound Identification SAR->Lead FurtherStudies FurtherStudies Lead->FurtherStudies In Vivo Testing

Drug Discovery Workflow for Inhibitor Development

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the indole-2-carboxylic acid scaffold represents a privileged structure in the quest for novel therapeutic agents. The strategic placement of substituents on the indole ring can profoundly influence biological activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-substituted indole-2-carboxylic acids, focusing on their potential as enzyme inhibitors and anticancer agents.

This analysis synthesizes data from various studies to offer insights into how modifications at the 7-position of the indole-2-carboxylic acid core impact their inhibitory potency and cellular effects. The strategic introduction of different functional groups at this position has been shown to be a viable strategy for modulating activity against various biological targets.

Comparative Analysis of Biological Activity

The following table summarizes the quantitative data on the biological activity of various 7-substituted indole-2-carboxylic acid derivatives. This allows for a direct comparison of the impact of different substituents at the 7-position on their inhibitory efficacy against specific enzymes.

Compound ID7-SubstituentTarget EnzymeActivity (IC₅₀)Therapeutic Area
1 -NO₂Fructose-1,6-bisphosphatase (FBPase)0.99 µMMetabolic Diseases
2 -NO₂AP endonuclease 1 (APE1)3.06 µMCancer
3 -OCH₃Not Specified-General Research
4 -OHNot Specified-General Research

Structure-Activity Relationship (SAR) Insights

The data, though limited to a few key examples, provides valuable insights into the SAR of 7-substituted indole-2-carboxylic acids:

  • 7-Nitro Substitution: The presence of a nitro group at the 7-position has been a key focus of investigation. 7-Nitroindole-2-carboxylic acid has demonstrated potent inhibitory activity against fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, with a reported IC₅₀ value of 0.99 µM. This suggests its potential as a scaffold for developing agents to treat metabolic disorders. Furthermore, this compound inhibits AP endonuclease 1 (APE1), an important enzyme in DNA repair, with an IC₅₀ of 3.06 µM, highlighting its potential in cancer therapy by sensitizing cancer cells to DNA-damaging agents[1]. The electron-withdrawing nature of the nitro group appears to be crucial for these activities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the general experimental protocols for the key assays mentioned.

Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay

A typical FBPase inhibition assay involves measuring the enzymatic activity in the presence and absence of the test compounds. The assay mixture usually contains the FBPase enzyme, its substrate fructose-1,6-bisphosphate, and a coupling enzyme system (e.g., phosphoglucose isomerase and glucose-6-phosphate dehydrogenase) that leads to the production of a detectable product (e.g., NADPH), which can be monitored spectrophotometrically at 340 nm. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

AP Endonuclease 1 (APE1) Inhibition Assay

The inhibitory activity against APE1 is often determined using an oligonucleotide-based assay. A synthetic DNA substrate containing a single abasic (AP) site is incubated with recombinant human APE1 enzyme in the presence of varying concentrations of the inhibitor. The cleavage of the AP site by APE1 results in a smaller DNA fragment, which can be separated from the uncleaved substrate by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized using a fluorescent dye. The extent of inhibition is quantified by measuring the intensity of the product band, and the IC₅₀ value is determined.

Visualizing the SAR Workflow and Core Structure

To better understand the process of a structure-activity relationship study and the fundamental chemical scaffold, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Start Indole-2-carboxylic Acid Scaffold Modification Introduction of Substituent at C7 Start->Modification Purification Purification & Characterization Modification->Purification Screening In vitro Bioassays (e.g., Enzyme Inhibition) Purification->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR Structure-Activity Relationship Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Modification Iterative Design

Caption: General workflow of a structure-activity relationship (SAR) study.

Indole_Core cluster_labels Indole C7 7

Caption: Core structure of indole-2-carboxylic acid with the 7-position highlighted.

Conclusion

The exploration of 7-substituted indole-2-carboxylic acids reveals a promising avenue for the development of novel therapeutics. The available data strongly suggests that the 7-position is a key site for modification to modulate biological activity. In particular, the introduction of a nitro group has been shown to confer potent inhibitory activity against enzymes relevant to metabolic diseases and cancer. Further systematic studies involving a broader range of substituents at the 7-position are warranted to fully elucidate the structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for various therapeutic targets.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Indole Compound Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the characterization and quantification of indole compounds, which are significant in pharmaceuticals and various biological processes. The cross-validation of these methods is crucial for ensuring data integrity, reliability, and robustness throughout the research and development pipeline. By comparing results from orthogonal methods, researchers can build a comprehensive and confident understanding of their analytical data.

Introduction to Analytical Techniques

The characterization of indole compounds employs a range of chromatographic and spectroscopic techniques to determine identity, purity, and concentration. The primary methods discussed in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of indole compounds, offering high resolution and sensitivity.[1][2] It is frequently coupled with UV or fluorescence detectors for routine quantification.[3][4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile indole compounds and their potential impurities.[2][7][8] Derivatization is sometimes required to improve the volatility of certain indole derivatives.[3][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for the highly sensitive and selective quantification of indoles in complex biological matrices like serum and tissues.[10][11][12] Its high specificity minimizes interference from endogenous compounds.

  • Spectroscopic Methods (NMR, UV-Vis) are primarily used for the structural elucidation and identification of indole compounds.[2][7][13] While UV-Vis spectroscopy can be used for quantification, NMR is unparalleled for determining the precise molecular structure.[7][14]

Cross-Validation Framework

Cross-validation involves comparing the data from two or more distinct analytical methods to ensure the results are consistent and reliable.[15] For instance, the concentration of an indole compound determined by an HPLC-UV method can be cross-validated with a more selective LC-MS/MS method. This process is essential when transferring methods between laboratories or when different analytical techniques are used across various stages of a project.[15]

Below is a generalized workflow for the cross-validation process.

G Cross-Validation Workflow cluster_0 Method 1 (e.g., HPLC-UV) cluster_1 Method 2 (e.g., LC-MS/MS) M1_Dev Method Development M1_Val Full Method Validation (ICH Q2 Guidelines) M1_Dev->M1_Val M1_Analysis Sample Analysis M1_Val->M1_Analysis Compare Data Comparison (Statistical Analysis) M1_Analysis->Compare M2_Dev Method Development M2_Val Full Method Validation (ICH Q2 Guidelines) M2_Dev->M2_Val M2_Analysis Sample Analysis M2_Val->M2_Analysis M2_Analysis->Compare Report Final Report & Conclusion Compare->Report

Caption: A generalized workflow for the cross-validation of two analytical methods.

Quantitative Data Comparison

The performance of different analytical methods can be assessed using key validation parameters. The following tables summarize typical performance data for the quantification of indole compounds using HPLC and LC-MS/MS.

Table 1: HPLC Method Performance for Indole Analysis

ParameterTypical PerformanceData Source(s)
Linearity (r²) ≥ 0.998[6][16]
Limit of Detection (LOD) < 0.015 µg/mL[6][16]
Limit of Quantitation (LOQ) 0.08 - 1.72 µM[1]
Precision (RSD%) 0.2% - 6.0%[17]
Accuracy 95% - 105%[4]

Table 2: LC-MS/MS Method Performance for Indole Analysis

ParameterTypical PerformanceData Source(s)
Linearity (r²) > 0.998[10]
Linearity Range 1 - 500 ng/mL[10][11][12]
Limit of Quantitation (LLOQ) 1 ng/mL[10]
Precision (Intra/Inter-day) < 15%[4]
Accuracy 85% - 115%[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and cross-validating analytical results. Below are generalized protocols for key techniques used in indole compound characterization.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

This method is widely used for the routine quantification of various indole compounds.[1][17][18]

  • Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile and filtered through a 0.45 µm syringe filter before injection.[3] For complex matrices like sugar cane juice or bacterial cultures, a solid-phase extraction (SPE) step may be necessary for pre-concentration and purification.[6][17]

  • Chromatographic Conditions:

    • Column: C8 or C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6][18]

    • Mobile Phase: A gradient elution is often used with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or acetic acid buffer) and an organic phase (e.g., methanol or acetonitrile).[4][6][17]

    • Flow Rate: Typically 1.0 mL/min.[3][4]

    • Detection: UV detection is commonly set at 280 nm, a wavelength where many indoles absorb.[17] For higher sensitivity and selectivity, fluorescence detection can be used with excitation at ~280 nm and emission at ~350 nm.[6][16]

  • Quantification: A calibration curve is generated by plotting the peak area against the concentration of a series of standard solutions. The concentration in the sample is determined from this curve.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile indole alkaloids or for samples where derivatization is feasible.[8][19]

  • Sample Preparation:

    • Extraction: Liquid-liquid extraction with a solvent such as ethanol or dichloromethane is common.[3][19]

    • Derivatization: To enhance volatility, indole compounds can be derivatized. For example, aqueous chloroformate derivatization can be used for compounds like indole-3-acetic acid.[9]

  • Chromatographic and Spectrometric Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[3][20]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3][20]

    • Injector Temperature: 250-280°C.[3][20]

    • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100°C, then ramping to 280°C.[3]

    • Ion Source Temperature: ~230°C.[3][20]

    • Mass Range: m/z 40-550.[3][20]

  • Identification and Quantification: Identification is based on comparing the retention time and mass spectrum of the analyte to a reference standard.[3] Quantification is often performed using an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the method of choice for trace-level quantification of indoles in complex biological samples due to its superior sensitivity and selectivity.[10]

  • Sample Preparation: Protein precipitation is a common and effective preparation step for biological samples like serum. This is typically done using ice-cold acetonitrile.[10][12]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Synergi Fusion C18, 4 µm, 250 x 2.0 mm).[11][12]

    • Mobile Phase: Gradient elution with 0.1% aqueous formic acid (A) and methanol (B).[11][12]

    • Run Time: Typically around 12 minutes.[11][12]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode are commonly used.[11][12]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor ion to product ion transition (e.g., m/z 118.1 > 91.1 for indole).[11][12]

  • Quantification: An isotopically labeled internal standard (e.g., indole-d7) is typically used to ensure the highest accuracy and precision.[11][12]

Relationship and Application of Analytical Techniques

The selection of an analytical technique is guided by the objective, whether it is for structural confirmation, purity assessment, or precise quantification. The following diagram illustrates the primary applications of each method in the characterization of indole compounds.

G Application of Analytical Techniques for Indoles HPLC HPLC-UV/FLD Quant Quantitative Analysis HPLC->Quant High Precision Purity Purity & Impurity Profiling HPLC->Purity LCMS LC-MS/MS LCMS->Quant High Sensitivity & Specificity LCMS->Purity GCMS GC-MS GCMS->Quant Qual Qualitative Analysis (Identification) GCMS->Qual Volatiles NMR NMR NMR->Qual Struct Structural Elucidation NMR->Struct Definitive UV UV-Vis UV->Quant Simple Matrices UV->Qual Preliminary

Caption: Relationship and primary applications of key analytical techniques for indole analysis.

References

A Comparative Guide to CYP51 Inhibitors: Evaluating 7-(trifluoromethyl)-1H-indole-2-carboxylic acid as a Potential Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of known Cytochrome P450 51 (CYP51) inhibitors and explores the potential of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid as a novel inhibitor candidate. While direct experimental data on the CYP51 inhibitory activity of this compound is not currently available in the public domain, this document outlines the established landscape of CYP51 inhibitors and provides detailed experimental protocols for its evaluation.

Introduction to CYP51: A Key Therapeutic Target

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols, which are essential components of cellular membranes in fungi, protozoa, and mammals.[1][2] In fungi, the end product is ergosterol, while in mammals, it is cholesterol. The essential nature of this enzyme, particularly in pathogenic fungi and protozoa, makes it a prime target for the development of antimicrobial agents.[1][2] Inhibition of CYP51 disrupts the integrity of the pathogen's cell membrane, leading to cell death.[3]

Established Classes of CYP51 Inhibitors

The most well-known and widely used CYP51 inhibitors are the azole antifungals. These compounds are broadly classified into triazoles and imidazoles and act by coordinating their nitrogen atom to the heme iron atom in the active site of CYP51, thereby blocking substrate binding and enzymatic activity.[1][2]

Azole Antifungals

Azole antifungals are the cornerstone of therapy for many fungal infections. However, the emergence of resistance and the potential for drug-drug interactions necessitate the search for new inhibitory scaffolds.

Compound Class Organism IC50 (µM) Reference
Ketoconazole ImidazoleCandida albicans0.4 - 0.6[4][5]
Fluconazole TriazoleCandida albicans0.4 - 0.6[5]
Itraconazole TriazoleCandida albicans~0.5[4]
Posaconazole TriazoleCandida albicans-[3]
Voriconazole TriazoleCandida albicans-[2]
Oteseconazole (VT-1161) TetrazoleCandida albicans1.4 - 1.6[4]

Note: IC50 values can vary depending on the specific assay conditions.

Non-Azole Inhibitors

Research into non-azole inhibitors aims to overcome the limitations of current azole-based therapies. These compounds may offer different binding modes and improved selectivity. One study on indole-2-carboxamides for anti-Trypanosoma cruzi activity noted that the optimization of this series was halted due to a "deprioritized mechanism of action (CYP51 inhibition)," suggesting that indole-based scaffolds have been considered as potential CYP51 inhibitors.[6]

This compound: A Compound of Interest

This compound is a fluorinated indole derivative. While its primary applications have been in the synthesis of compounds targeting other enzymes, such as HIV-1 integrase, its indole core presents a potential starting point for the design of novel CYP51 inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity.

To date, no published studies have directly reported the inhibitory activity of this compound against CYP51. Therefore, a direct quantitative comparison with established inhibitors is not possible. However, the following sections provide the necessary framework for its experimental evaluation.

Experimental Protocols for Evaluating CYP51 Inhibition

To determine if this compound or its derivatives act as CYP51 inhibitors, a series of in vitro assays can be performed.

Protocol 1: Recombinant Human CYP51A1 Inhibition Assay

This assay determines the inhibitory potential of a test compound on the human form of the enzyme, which is crucial for assessing potential off-target effects.

Materials:

  • Recombinant human CYP51A1

  • Recombinant human Cytochrome P450 Reductase (CPR)

  • Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • Lanosterol (substrate)

  • NADPH

  • Test compound (this compound)

  • Potassium phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare stock solutions of lanosterol and the test compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, combine recombinant human CYP51A1, CPR, and the lipid mixture in potassium phosphate buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound or vehicle control to the reaction mixture.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH.

  • Incubation: Incubate at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile) and extract the sterols with an organic solvent (e.g., ethyl acetate).

  • Analysis: Evaporate the organic solvent and reconstitute the residue. Analyze the formation of the demethylated product using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Candida albicans CYP51 Inhibition Assay

This assay evaluates the inhibitory activity against the fungal target enzyme.

Materials:

  • Recombinant Candida albicans CYP51

  • Recombinant CPR (from a suitable source, e.g., C. albicans or human)

  • Lipid mixture

  • Lanosterol

  • NADPH

  • Test compound

  • Potassium phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure: The procedure is analogous to the human CYP51 assay, with the substitution of the fungal enzyme and potentially its corresponding reductase. The concentrations of enzyme, substrate, and incubation times may need to be optimized for the specific fungal enzyme.[5][7]

Visualizing the Mechanism and Workflow

To better understand the context of CYP51 inhibition and the experimental process, the following diagrams are provided.

CYP51_Inhibition_Pathway Lanosterol Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediate 14α-demethylated sterol (e.g., Ergosterol precursor) CYP51->Intermediate Catalysis Inhibitor CYP51 Inhibitor (e.g., Azoles, this compound) Inhibitor->CYP51 Inhibition

Caption: Mechanism of CYP51 Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Reaction_Setup Set up Reaction Mixture Reagents->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Terminate Reaction & Extract Incubation->Termination LCMS LC-MS/MS Analysis Termination->LCMS IC50 Calculate IC50 Value LCMS->IC50

Caption: In Vitro CYP51 Inhibition Assay Workflow.

Conclusion

While this compound remains an unvalidated candidate for CYP51 inhibition, its indole scaffold warrants investigation. The established landscape of azole and non-azole inhibitors provides a benchmark for comparison. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the potential of this and other novel compounds to act as CYP51 inhibitors, contributing to the development of next-generation antifungal and anti-protozoal therapies.

References

A Comparative Guide to the Efficacy of Indole-Based HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various indole-based HIV-1 integrase inhibitors, a promising class of antiretroviral compounds. The data presented herein is collated from recent scientific literature and aims to offer an objective overview to aid in research and development efforts. We will delve into two main classes of these inhibitors: Integrase Strand Transfer Inhibitors (INSTIs) and Allosteric Integrase Inhibitors (ALLINIs), presenting their quantitative efficacy, the experimental methods used to determine it, and their mechanisms of action.

Quantitative Efficacy of Indole-Based HIV-1 Integrase Inhibitors

The antiviral potency of HIV-1 integrase inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based assays. The following tables summarize the reported efficacy of several key indole-based compounds.

Indole-Based Integrase Strand Transfer Inhibitors (INSTIs)

INSTIs directly target the catalytic site of the integrase enzyme, preventing the integration of viral DNA into the host genome.

CompoundIC50 (µM)EC50 (nM)TargetReference
CHI-1043 Submicromolar activity reported-HIV-1 Integrase[1]
Compound 20a 0.13-HIV-1 Integrase Strand Transfer[2][3]
Compound 17a 3.11-HIV-1 Integrase Strand Transfer[4][5]
Compound 1 32.37-HIV-1 Integrase Strand Transfer[4]
Compounds 16h, 16i, 16j 8.68, 14.65, 9.67-HIV-1 Integrase Strand Transfer[4]
Azaindole Carboxylic Acids 0.95 - 7.35-HIV-1 Integrase[1]
Indole-Based Allosteric Integrase Inhibitors (ALLINIs)

ALLINIs bind to a site on the integrase enzyme distinct from the active site, inducing a conformational change that inhibits its function, often by promoting aberrant multimerization.

CompoundIC50 (µM)EC50 (µM)Target/AssayReference
Compound 5c 4.5-LEDGF/p75-dependent integration[6][7][8]
Compound 5c 3.2-LEDGF/p75-independent 3'-processing (WT IN)[6]
Compound 5c 0.9-LEDGF/p75-independent 3'-processing (A128T IN)[9]
Compound 5c 16.1-Aberrant IN multimerization (WT IN)[6][9]
Compound 5c 16.0-Aberrant IN multimerization (A128T IN)[9]
STP0404 -0.00041 (in PBMCs)HIV-1NL4-3[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these inhibitors.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay is a cornerstone for evaluating INSTIs and is often performed using commercially available kits.

Objective: To measure the inhibition of the strand transfer step of HIV-1 integration by a test compound.

Materials:

  • HIV-1 Integrase Assay Kit (e.g., XpressBio EZ-1700/EZ-1800)

  • Recombinant HIV-1 integrase

  • Donor substrate (DS) DNA (biotin-labeled LTR U5)

  • Target substrate (TS) DNA (with a 3'-end modification)

  • Streptavidin-coated 96-well plates

  • Wash buffer, Reaction buffer, Blocking buffer

  • HRP-labeled antibody against the TS modification

  • TMB substrate and Stop solution

  • Test compounds (indole-based inhibitors)

Procedure:

  • Plate Preparation: A streptavidin-coated 96-well plate is coated with the biotin-labeled DS DNA for 1 hour at 37°C. The plate is then washed and blocked for 30 minutes at 37°C.[2][7]

  • Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and incubated for 30 minutes at 37°C to allow binding to the DS DNA.[7]

  • Inhibitor Addition: The test compounds, serially diluted to various concentrations, are added to the wells and incubated for a short period (e.g., 5 minutes) at room temperature.[7]

  • Strand Transfer Reaction: The TS DNA is added to initiate the strand transfer reaction, and the plate is incubated for 30 minutes at 37°C.[2][7]

  • Detection: The plate is washed to remove unbound components. The HRP-labeled antibody is added and incubated for 30 minutes to detect the integrated TS DNA.[2][7]

  • Signal Generation: After another wash step, TMB substrate is added, and the colorimetric reaction is allowed to proceed. The reaction is stopped with a stop solution.[11]

  • Data Analysis: The absorbance is read using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Homogeneous Time-Resolved Fluorescence (HTRF)-Based IN Multimerization Assay

This assay is crucial for characterizing ALLINIs that function by inducing aberrant integrase multimerization.

Objective: To quantify the ability of a test compound to induce higher-order multimerization of HIV-1 integrase.

Materials:

  • His-tagged and GST-tagged recombinant HIV-1 integrase

  • Anti-His antibody conjugated to a FRET donor (e.g., Lumi4-Tb cryptate)

  • Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)

  • Assay buffer

  • 384-well low-volume plates

  • Test compounds (indole-based ALLINIs)

  • HTRF-compatible plate reader

Procedure:

  • Reaction Setup: A mixture of His-tagged and GST-tagged HIV-1 integrase is prepared in the assay buffer.

  • Inhibitor Addition: The test compounds at various concentrations are added to the integrase mixture in the wells of a 384-well plate.

  • Antibody Addition: The anti-His-donor and anti-GST-acceptor antibodies are added to the wells.

  • Incubation: The plate is incubated to allow for inhibitor-induced multimerization and subsequent binding of the antibodies to the integrase multimers.

  • HTRF Reading: The plate is read on an HTRF-compatible reader, which excites the donor fluorophore and measures the emission from both the donor and the acceptor.

  • Data Analysis: The HTRF ratio (acceptor emission / donor emission) is calculated. An increase in this ratio indicates proximity of the donor and acceptor, signifying integrase multimerization. The EC50 for multimerization is determined by plotting the HTRF ratio against the compound concentration.[12]

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of INSTIs and ALLINIs are visualized in the following diagrams.

Mechanism of Indole-Based INSTIs

Indole-based INSTIs function by chelating the divalent magnesium ions (Mg2+) within the catalytic core of the HIV-1 integrase. This action directly blocks the strand transfer step, where the viral DNA is inserted into the host cell's genome.

INSTI_Mechanism cluster_host_cell Host Cell cluster_nucleus Nucleus Host_DNA Host DNA Viral_DNA Viral DNA Integrase HIV-1 Integrase (Active Site) Viral_DNA->Integrase Binds to Integrase->Host_DNA Targets for integration Integration_Blocked Integration Blocked Integrase->Integration_Blocked INSTI Indole-based INSTI INSTI->Integrase Chelates Mg2+ in active site Mg_ions

Caption: Mechanism of Indole-based INSTIs.

Mechanism of Indole-Based ALLINIs

Indole-based ALLINIs bind to the dimer interface of the integrase's catalytic core domain, which is also the binding site for the host protein LEDGF/p75. This binding event promotes the formation of non-functional, higher-order integrase multimers, thereby allosterically inhibiting the enzyme's function.[1][5][13]

ALLINI_Mechanism cluster_virion_maturation Virion Maturation / Early Infection IN_dimer Integrase Dimer (LEDGF/p75 binding site) Aberrant_Multimer Aberrant, Non-functional Integrase Multimer IN_dimer->Aberrant_Multimer Induces aberrant multimerization ALLINI Indole-based ALLINI ALLINI->IN_dimer Binds to dimer interface Viral_RNA Viral RNA Aberrant_Multimer->Viral_RNA Fails to properly interact with Mature_Virion_Formation_Blocked Mature Virion Formation Blocked Aberrant_Multimer->Mature_Virion_Formation_Blocked Integration_Inhibited Integration Inhibited Aberrant_Multimer->Integration_Inhibited

Caption: Mechanism of Indole-based ALLINIs.

Conclusion

Indole-based compounds represent a versatile scaffold for the development of HIV-1 integrase inhibitors. Both INSTIs and ALLINIs have demonstrated significant potential, with some compounds exhibiting nanomolar to sub-micromolar efficacy. The differing mechanisms of action between these two classes offer multiple avenues for therapeutic intervention and the potential to overcome drug resistance. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community in the ongoing effort to develop novel and more effective antiretroviral therapies.

References

Assessing the Drug-like Properties of Substituted Indole-2-Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted indole-2-carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent inhibition of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and HIV-1 integrase.[1][2] The therapeutic potential of these compounds is, however, critically dependent on their drug-like properties. This guide provides a comparative assessment of the key absorption, distribution, metabolism, and excretion (ADME) properties of this compound class, supported by experimental data and detailed methodologies.

Key Drug-Like Properties: A Tabular Comparison

The following tables summarize key in vitro ADME parameters for a series of substituted indole-2-carboxylic acid derivatives, providing a comparative overview of their drug-like properties.

Table 1: Solubility of Substituted Indole-2-Carboxylic Acid Derivatives

Compound IDSubstitution PatternKinetic Solubility (μg/mL) at pH 7.4Reference
1a 5-methyl, N-(pyridin-2-ylmethyl)<10[3]
1b 5-cyclopropyl, N-(pyridin-2-ylmethyl)<10[3]
1c 5-methyl, N-((6-morpholinopyridin-3-yl)methyl)<10[3]
1d 5-cyclopropyl, N-((6-morpholinopyridin-3-yl)methyl)<10[3]
1e 5-methoxy, N-((6-morpholinopyridin-3-yl)methyl)<10[3]

Note: The presented data is for indole-2-carboxamide derivatives, which are closely related to indole-2-carboxylic acids and provide valuable insights into the impact of substitutions on solubility.

Table 2: Metabolic Stability of Substituted Indole-2-Carboxylic Acid Derivatives in Mouse Liver Microsomes

Compound IDSubstitution PatternIntrinsic Clearance (Clint, μL/min/mg)Reference
1a 5-methyl, N-(pyridin-2-ylmethyl)>25[3]
1b 5-cyclopropyl, N-(pyridin-2-ylmethyl)>25[3]
1c 5-methyl, N-((6-morpholinopyridin-3-yl)methyl)20[3]
1d 5-cyclopropyl, N-((6-morpholinopyridin-3-yl)methyl)18[3]
1e 5-methoxy, N-((6-morpholinopyridin-3-yl)methyl)15[3]

Note: The presented data is for indole-2-carboxamide derivatives. Lower intrinsic clearance values indicate higher metabolic stability.

Table 3: In Vitro Activity of Substituted Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Compound IDSubstitution PatternIC50 (μM)Reference
2a 6-bromo-3-(hydroxymethyl)6.12[4]
2b 6-bromo-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)1.15[4]
2c 6-((2,4-difluorophenyl)amino)-3-(hydroxymethyl)1.70[4]
2d 6-((3-fluoro-4-methoxyphenyl)amino)-3-(hydroxymethyl)1.05[4]
20a 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)0.13[4]

Note: While not a direct measure of drug-like properties, the half-maximal inhibitory concentration (IC50) is a critical parameter for assessing a compound's potential as a drug candidate.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are generalized and may require optimization for specific indole-2-carboxylic acid derivatives.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive intestinal absorption of compounds.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and reference compounds (high and low permeability)

  • UV-Vis spectrophotometer or LC-MS/MS

Procedure:

  • Coat the filter membrane of the donor plate with the phospholipid solution and allow it to impregnate.

  • Add buffer to the acceptor plate wells.

  • Add the test and reference compounds (typically at a final concentration of 10-100 µM in a buffer containing a small percentage of DMSO) to the donor plate wells.

  • Assemble the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (VA / (Area × time)) × ([Drug]acceptor / [Drug]donor)

Caco-2 Permeability Assay

This cell-based assay is considered the gold standard for predicting human intestinal permeability and identifying potential for active transport and efflux.[5]

Materials:

  • Caco-2 cells (human colon adenocarcinoma cell line)

  • Transwell® inserts with microporous polycarbonate membranes

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds and control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • To assess apical to basolateral (A-B) permeability, add the test compound to the apical (donor) chamber and buffer to the basolateral (acceptor) chamber.

  • To assess basolateral to apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and buffer to the apical (acceptor) chamber. This helps in identifying active efflux.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the acceptor chamber and analyze the compound concentration by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain major drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Liver microsomes (human or other species)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds and positive control (a compound with known metabolic instability)

  • Acetonitrile or methanol to stop the reaction

  • LC-MS/MS for quantification

Procedure:

  • Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the test compound.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • The percentage of compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.

Materials:

  • Plasma (human or other species)

  • Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds

  • LC-MS/MS for quantification

Procedure:

  • Add the test compound to plasma in one chamber of the RED device.

  • Add PBS to the other chamber, which is separated by a semipermeable membrane.

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Determine the concentration of the compound in both samples using LC-MS/MS.

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by indole-2-carboxylic acid derivatives and a typical experimental workflow for assessing their drug-like properties.

experimental_workflow cluster_synthesis Compound Synthesis cluster_adme In Vitro ADME Profiling cluster_activity Biological Activity cluster_analysis Data Analysis & Lead Selection synthesis Synthesis of Substituted Indole-2-Carboxylic Acids solubility Aqueous Solubility synthesis->solubility pampa PAMPA synthesis->pampa caco2 Caco-2 Permeability synthesis->caco2 microsomal Microsomal Stability synthesis->microsomal ppb Plasma Protein Binding synthesis->ppb activity Target-Based Assays (e.g., IDO1 Inhibition) synthesis->activity analysis Structure-Activity Relationship (SAR) Structure-Property Relationship (SPR) solubility->analysis pampa->analysis caco2->analysis microsomal->analysis ppb->analysis activity->analysis lead_selection Lead Candidate Selection analysis->lead_selection

Caption: Experimental workflow for assessing drug-like properties.

IDO1_pathway cluster_cell Immune Cell / Cancer Cell cluster_effects Immunosuppressive Effects IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan_depletion Tryptophan Depletion IDO1->Tryptophan_depletion Tryptophan Tryptophan Tryptophan->IDO1 Substrate Kynurenine_accumulation Kynurenine Accumulation Kynurenine->Kynurenine_accumulation T_cell_anergy T-cell Anergy & Apoptosis Tryptophan_depletion->T_cell_anergy Treg_activation Regulatory T-cell (Treg) Activation Kynurenine_accumulation->Treg_activation Indole_inhibitor Substituted Indole-2-Carboxylic Acid Inhibitor Indole_inhibitor->IDO1 Inhibits

Caption: IDO1 signaling pathway and inhibition.

References

A Comparative Guide to Benchmarking 7-(trifluoromethyl)-1H-indole-2-carboxylic acid Against Known Monocarboxylate Transporter 1 (MCT1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the inhibitory potential of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid against Monocarboxylate Transporter 1 (MCT1), a promising target in cancer therapy. Due to a lack of direct published benchmark studies for this compound, this document focuses on presenting a comparative analysis of well-characterized MCT1 inhibitors, AZD3965 and AR-C155858. The provided experimental protocols and data tables serve as a blueprint for the comprehensive evaluation of novel inhibitor candidates like this compound.

Monocarboxylate transporters, particularly MCT1, are crucial for cellular metabolism, facilitating the transport of lactate and other monocarboxylates across cell membranes.[1] In the context of cancer, highly glycolytic tumor cells often overexpress MCT1 to export lactate, thereby maintaining a high glycolytic rate and avoiding intracellular acidification.[2] Inhibition of MCT1 is therefore a promising strategy to disrupt cancer cell metabolism and proliferation.[1][2][3]

Quantitative Comparison of Known MCT1 Inhibitors

The following table summarizes the inhibitory potency of two leading MCT1 inhibitors, AZD3965 and AR-C155858, providing key benchmarks for the evaluation of new chemical entities.

InhibitorTarget(s)Ki (nM)IC50 (nM)Cell-Based Assay GI50 (nM)Reference(s)
AZD3965 MCT1, MCT2pKi 8.8 (human MCT1)~110.7 (U2932 cells)<100 (in sensitive lymphoma cell lines)[2][4]
AR-C155858 MCT1, MCT22.3 (MCT1)~1-2 µM (mammosphere formation)Not Reported[5][6]

Experimental Protocols

To quantitatively assess the inhibitory activity of this compound against MCT1, the following detailed experimental protocols are recommended.

Lactate Transport Assay in Xenopus laevis Oocytes

This method allows for the precise determination of the inhibitory effect on specific MCT isoforms expressed heterologously.[7][8]

Methodology:

  • cRNA Preparation and Oocyte Injection: Synthesize cRNA for human MCT1. Inject the cRNA into Xenopus laevis oocytes and incubate for 72 hours to ensure protein expression on the oocyte membrane.

  • Inhibitor Pre-incubation: Pre-incubate the oocytes in a transport buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl₂, 1 mM CaCl₂, and 20 mM MES, pH 6.0) containing various concentrations of this compound for 45 minutes.

  • Lactate Uptake Measurement: Initiate the transport assay by adding transport buffer containing L-[14C]lactate (0.5 mM).

  • Data Analysis: After a defined incubation period, wash the oocytes, lyse them, and measure the intracellular radioactivity using scintillation counting. Determine the concentration of the test compound that inhibits 50% of lactate transport (IC50) by fitting the data to a dose-response curve.

Cell-Based Lactate Efflux Assay

This assay measures the ability of the inhibitor to block lactate export from cancer cells that endogenously express MCT1.

Methodology:

  • Cell Seeding: Plate a suitable cancer cell line with high MCT1 expression (e.g., Raji Burkitt's lymphoma cells) in 96-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 4 hours).

  • Lactate Measurement: Collect the cell culture medium and measure the concentration of lactate using a colorimetric or LC-MS-based assay.

  • Data Analysis: Normalize the lactate concentration to the cell number. Calculate the IC50 value by plotting the percentage of lactate efflux inhibition against the inhibitor concentration.

Cell Proliferation Assay (GI50 Determination)

This assay determines the cytostatic effect of the inhibitor on cancer cell growth.

Methodology:

  • Cell Seeding: Seed MCT1-expressing cancer cells in 96-well plates.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Determine cell viability using a standard method such as the MTS assay.

  • Data Analysis: Calculate the concentration of the inhibitor that causes 50% growth inhibition (GI50) from the dose-response curve.

Visualizing Key Pathways and Workflows

To further elucidate the context of MCT1 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

MCT1_Signaling_Pathway MCT1 Signaling and Regulation cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Wnt Wnt MCT1 MCT1 Wnt->MCT1 Upregulates Notch Notch Notch->MCT1 Required for Wnt effect cAMP cAMP cAMP->MCT1 Modulates kinetics p53 p53 p53->MCT1 Regulates expression Lactate_Efflux Lactate Efflux MCT1->Lactate_Efflux NF_kappaB NF-κB Activation MCT1->NF_kappaB Activates pH_Homeostasis Intracellular pH Homeostasis Lactate_Efflux->pH_Homeostasis Glycolysis Sustained Glycolysis pH_Homeostasis->Glycolysis Tumor_Progression Tumor Progression Glycolysis->Tumor_Progression NF_kappaB->Tumor_Progression

Caption: MCT1 Signaling and Regulation Pathway.

Experimental_Workflow Experimental Workflow for MCT1 Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis Oocyte_Assay Lactate Transport Assay (Xenopus Oocytes) IC50_Ki IC50 / Ki Determination Oocyte_Assay->IC50_Ki Cell_Efflux Lactate Efflux Assay (Cancer Cell Line) Cell_Efflux->IC50_Ki Proliferation_Assay Cell Proliferation Assay GI50 GI50 Determination Proliferation_Assay->GI50 Test_Compound 7-(trifluoromethyl)-1H- indole-2-carboxylic acid Test_Compound->Oocyte_Assay Test_Compound->Cell_Efflux Test_Compound->Proliferation_Assay

Caption: Workflow for MCT1 Inhibitor Evaluation.

References

Safety Operating Guide

Personal protective equipment for handling 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Assessment: this compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Therefore, it is crucial to employ appropriate personal protective equipment and engineering controls to mitigate these risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment (PPE) for handling this compound. This equipment should be used in conjunction with standard laboratory safety practices and engineering controls, such as a chemical fume hood.[1]

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield may be worn over goggles for added protection against splashes.Protects eyes from splashes and contact with the chemical, which can cause serious eye irritation.[1]
Skin and Body Protection A flame-resistant lab coat should be worn over personal clothing. Long pants and closed-toe shoes are mandatory to cover all exposed skin.Prevents skin contact with the chemical, which is known to cause skin irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected for defects before use and proper removal techniques should be followed to avoid skin contamination.Protects hands from direct contact with the chemical.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[1] A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large spill.Prevents respiratory irritation that may be caused by the compound.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance. The following workflow outlines the key steps from preparation to final disposal.

G Workflow for Handling this compound prep_area Designate and Prepare Work Area (Fume Hood) gather_materials Assemble All Necessary Equipment and PPE don_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling transfer Transfer Compound Using Spatula dissolve Dissolve in Solvent (if applicable) decontaminate Decontaminate Work Surfaces and Equipment dissolve->decontaminate Proceed to Post-Handling doff_ppe Doff PPE Correctly solid_waste Segregate Contaminated Solid Waste doff_ppe->solid_waste Proceed to Disposal liquid_waste Collect Chemical Waste in Labeled Container dispose Dispose of Waste via Approved Channels

Caption: Chemical Handling and Disposal Workflow

Experimental Protocols

Spill and Emergency Procedures:

  • Small Spills: For minor spills, absorb the material with an inert substance such as vermiculite or sand while working within a fume hood. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: In the event of a larger spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

  • Personal Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical advice.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated disposables such as gloves, weigh papers, and paper towels should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal: All chemical waste must be disposed of through your institution's EHS department or a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in regular trash.[1]

References

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